2-Ethylcrotonaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-ethylbut-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGZCSXWIRBTRW-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-25-7, 63883-69-2 | |
| Record name | 2-Butenal, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-trans-2-butenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063883692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenal, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-ethyl-2-butenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to (E)-2-Ethylbut-2-enal (CAS: 19780-25-7)
This technical guide provides a comprehensive overview of (E)-2-ethylbut-2-enal, also known as 2-Ethylcrotonaldehyde, tailored for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, spectroscopic data, synthesis and handling protocols, and its toxicological profile as a member of the α,β-unsaturated aldehyde class.
(E)-2-ethylbut-2-enal is an α,β-unsaturated aldehyde. Its identity and key physicochemical properties are summarized below.
Table 1: Chemical Identifiers and Names
| Identifier | Value |
| CAS Number | 19780-25-7[1][2][3][4] |
| IUPAC Name | (E)-2-ethylbut-2-enal[1] |
| Synonyms | This compound, (2E)-2-Ethyl-2-butenal, 2-Ethyl-trans-2-butenal, trans-2-Ethylcrotonal[1][5] |
| Molecular Formula | C₆H₁₀O[2][4] |
| InChI Key | IQGZCSXWIRBTRW-ZZXKWVIFSA-N[1] |
| SMILES | CC/C(=C\C)/C=O[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 98.14 g/mol | [2] |
| Boiling Point | 136.5 °C at 760 mmHg | [4] |
| 59 °C at 55 mmHg | [4] | |
| Melting Point | -78 °C (estimate) | [4] |
| Density | 0.86 g/cm³ | [4] |
| Flash Point | 28.3 °C | |
| Solubility | Soluble in water (4710 mg/L at 25 °C, est.) | |
| logP | 1.54 (estimate) |
Spectroscopic Data
Table 3: Summary of Spectroscopic Data
| Technique | Data Source / Reference |
| ¹H NMR | Sigma-Aldrich Co. LLC.[1] |
| ¹³C NMR | Sigma-Aldrich Co. LLC.[1] |
| Infrared (IR) | Sigma-Aldrich Co. LLC. (Vapor Phase)[1] |
| Mass Spectrometry (MS) | NIST Mass Spectrometry Data Center[1] |
Synthesis and Purification
Experimental Protocol: Synthesis via Aldol (B89426) Condensation
The synthesis of α,β-unsaturated aldehydes such as (E)-2-ethylbut-2-enal is commonly achieved through an aldol-type condensation of n-alkanals[6]. The following is a general procedure that can be adapted for the synthesis of this specific compound.
Workflow for Aldol Condensation Synthesis
Caption: General workflow for the synthesis of 2-alkylalk-2-enals via aldol condensation.
Detailed Methodology:
-
Reaction Setup: To a suitable reaction vessel, add the precursor n-alkanals. For (E)-2-ethylbut-2-enal, this would conceptually involve the condensation of butyraldehyde and acetaldehyde.
-
Catalysis: Introduce a base catalyst, such as piperidine, to the mixture under controlled temperature conditions[6].
-
Reaction: The mixture is then heated to reflux for a period sufficient to drive the condensation and subsequent dehydration, typically around one hour[6].
-
Workup: After cooling to ambient temperature, the organic layer containing the product is separated from the aqueous layer[6].
-
Purification: The crude product is purified by distillation under reduced pressure to yield the final (E)-2-ethylbut-2-enal[6]. The purity of the resulting product should be confirmed using gas chromatography (GC) and NMR spectroscopy[6].
Reactivity and Biological Activity
Reactivity Profile
The reactivity of (E)-2-ethylbut-2-enal is dominated by the electrophilic nature of the α,β-unsaturated aldehyde functional group. It can undergo several types of reactions, most notably Michael addition at the β-carbon and reactions typical of aldehydes at the carbonyl group.
Biological Activity and Signaling Pathways
Specific biological data for (E)-2-ethylbut-2-enal is limited. However, as an α,β-unsaturated aldehyde, its biological activity is expected to be consistent with other members of this class, which are known products of lipid peroxidation and are implicated in a variety of cellular processes and pathologies[7][8].
The primary mechanism of toxicity for α,β-unsaturated aldehydes is their ability to act as potent electrophiles, readily forming covalent adducts with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione[9][10]. This can lead to enzyme inactivation, depletion of cellular antioxidant defenses, and induction of oxidative stress.
Signaling Pathway: Cellular Effects of α,β-Unsaturated Aldehydes
Caption: General signaling pathway for the cellular toxicity of α,β-unsaturated aldehydes.
These interactions can disrupt numerous signaling pathways and cellular functions, contributing to the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[7][11]. The formation of protein adducts can lead to enzyme inactivation and cellular damage[9][10]. Depletion of glutathione (B108866) (GSH), a key cellular antioxidant, results in increased oxidative stress, which in turn can trigger inflammatory responses and apoptosis[12].
Safety and Handling
(E)-2-ethylbut-2-enal is a hazardous chemical and should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor |
| Acute toxicity, Dermal | H311: Toxic in contact with skin |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Source:[13]
Experimental Protocol: Safe Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be necessary for splash hazards.
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.
References
- 1. 2-Butenal, 2-ethyl- | C6H10O | CID 5362897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-but-2-enal | C6H10O | CID 29773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethyl-2-butenal, 19780-25-7 [thegoodscentscompany.com]
- 4. chembk.com [chembk.com]
- 5. 2-ETHYL-BUT-2-ENAL | 63883-69-2 [chemicalbook.com]
- 6. imreblank.ch [imreblank.ch]
- 7. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Butanal, 2-ethyl- [webbook.nist.gov]
physical properties of 2-Ethylcrotonaldehyde
An In-depth Technical Guide on the Physical Properties of 2-Ethylcrotonaldehyde
This technical guide provides a comprehensive overview of the core . The information is intended for researchers, scientists, and drug development professionals who require detailed data and experimental context for this compound.
Chemical Identity
-
Synonyms: 2-Ethyl-2-butenal, 2-Ethyl crotonic aldehyde[2]
Physical Properties
The are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.
| Property | Value | Source(s) |
| Molecular Weight | 98.14 g/mol | [2][4] |
| 98.143 g/mol | [3][5] | |
| 98.16 g/mol | [1] | |
| Density | 0.829 g/cm³ | [1][5] |
| 0.86 g/cm³ | [6][7] | |
| Boiling Point | 136.5°C at 760 mmHg | [5] |
| 59°C at 55 mmHg | [6][7] | |
| Melting Point | -78°C (estimate) | [6] |
| Flash Point | 31°C | [6][7] |
| 28.3°C | [5] | |
| 83.00°F (28.33°C) (est.) | [8] | |
| Vapor Pressure | 7.34 mmHg at 25°C | [5][6] |
| Refractive Index | 1.4475 | [6] |
| 1.419 | [5] | |
| Solubility in Water | 4710 mg/L at 25°C (est.) | [8] |
| LogP (o/w) | 1.54160 | [5] |
| 1.597 (est.) | [8] |
Experimental Protocols for Property Determination
While specific experimental protocols for determining the were not detailed in the provided search results, generalized methods for aldehydes and other liquid organic compounds are well-established. Below are outlines of typical procedures.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a liquid aldehyde like this compound, this can be determined using methods such as simple distillation or the Thiele tube method.
-
Simple Distillation: The compound is heated in a distillation flask connected to a condenser. A thermometer is placed so that its bulb is just below the side arm of the flask to measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which a steady stream of distillate is collected is recorded as the boiling point.
-
Thiele Tube Method: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is attached to a thermometer and heated in a Thiele tube containing oil. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Density Measurement
The density of a liquid can be determined using several methods, including pycnometry and the use of a vibrating tube densimeter.
-
Pycnometry: A pycnometer, which is a flask with a precisely known volume, is weighed empty. It is then filled with this compound and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.
-
Vibrating Tube Densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of vibration is directly related to the density of the liquid in the tube. This method is fast, accurate, and requires only a small sample volume.
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
-
Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the liquid are placed between two prisms. Light of a specific wavelength (usually the sodium D-line at 589 nm) is passed through the sample, and the angle of refraction is measured. The instrument is calibrated to directly provide the refractive index, typically at a standard temperature of 20°C.
Flash Point Determination
The flash point is the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with the air near its surface.
-
Closed-Cup Method (e.g., Pensky-Martens): The liquid is heated in a closed cup, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is the flash point. This method is generally used for liquids with lower flash points as it minimizes the loss of volatile components.
-
Open-Cup Method (e.g., Cleveland Open Cup): The liquid is heated in an open cup, and an ignition source is passed over the surface. This method typically yields a higher flash point than the closed-cup method and is often used for less volatile liquids.
Solubility Testing
The solubility of an organic compound is typically determined by mixing a small amount of the solute with a solvent and observing whether a homogeneous solution is formed.
-
Qualitative Solubility Test: A small, measured amount of this compound (e.g., 0.1 g or 0.2 mL) is added to a test tube containing a specific volume of solvent (e.g., 3 mL of water). The mixture is agitated, and the solubility is observed. This can be done with a range of solvents to determine the compound's polarity and solubility characteristics. For aldehydes with shorter carbon chains, some solubility in water is expected due to the potential for hydrogen bonding with water molecules.
Synthesis Workflow
This compound can be synthesized via an aldol (B89426) condensation reaction followed by dehydration. The following diagram illustrates a typical workflow for its production.
References
A Technical Guide to 2-Ethylcrotonaldehyde: Molecular Formula and Weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the molecular formula and weight of 2-Ethylcrotonaldehyde, a key chemical compound. The data is presented for clarity and rapid assessment, adhering to stringent documentation standards for scientific and research applications.
Core Molecular Data
This compound is an aldehyde with the chemical name (2E)-2-ethylbut-2-enal.[][2][3] Its fundamental molecular characteristics are summarized below.
Quantitative Molecular Information
The following table outlines the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C6H10O | [][2][4] |
| Molecular Weight | 98.143 g/mol | [4] |
| Alternate Molecular Weight | 98.14 g/mol | [2] |
| Alternate Molecular Weight | 98.16 g/mol | [] |
| Monoisotopic Mass | 98.073164938 Da | [2][4] |
Logical Relationship of Molecular Properties
The relationship between the common name of the compound, its empirical formula, and its calculated molecular weight is a fundamental concept in chemistry. The formula dictates the atomic composition, which in turn determines the molecular weight.
References
Technical Guide: Physicochemical Properties of 2-Ethylcrotonaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physicochemical properties of 2-ethylcrotonaldehyde (B1231484), specifically its boiling point and density. The information contained herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.
Core Physicochemical Data
The quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions |
| Boiling Point | 116 to 117 | °C | Not Specified |
| Specific Gravity | 0.8170 | g/cm³ | at 20/20 °C |
| Molecular Formula | C₆H₁₀O | ||
| Molecular Weight | 98.14 | g/mol |
Experimental Protocols
Detailed methodologies for the experimental determination of boiling point and density are crucial for ensuring accuracy and reproducibility of results. The following sections outline standard laboratory procedures.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] Several methods can be employed for this determination, including simple distillation and micro-boiling point methods.
1. Simple Distillation Method:
This method is suitable when a sufficient quantity of the liquid is available (at least 5 mL).[1]
-
Apparatus: Distilling flask, condenser, receiving vessel, thermometer, heating mantle or Bunsen burner.
-
Procedure:
-
Assemble the distillation apparatus.
-
Place a measured volume of the liquid (e.g., this compound) into the distilling flask along with a few boiling chips to ensure smooth boiling.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distilling flask.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving vessel. This temperature is the boiling point.[2] It is recommended to also record the barometric pressure to ensure accuracy.[1]
-
2. Micro-Boiling Point Method (Thiele Tube):
This method is ideal when only a small sample of the liquid is available.
-
Apparatus: Thiele tube, capillary tube (sealed at one end), thermometer, heat source.
-
Procedure:
-
Attach a small test tube containing a few drops of the liquid sample to the thermometer.
-
Place a capillary tube, with its sealed end up, into the test tube.
-
Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.[3]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Stop heating and observe the sample as it cools.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[4]
-
Determination of Density
Density is the mass of a substance per unit of volume (ρ = m/V).[5]
-
Apparatus: A balance, and a piece of volumetric glassware (e.g., measuring cylinder, pycnometer, or pipette).
-
Procedure:
-
Place an empty, dry measuring cylinder on a balance and tare the balance to zero.[6]
-
Carefully pour a known volume of the liquid (e.g., 10 mL of this compound) into the measuring cylinder. Read the volume from the bottom of the meniscus.[5]
-
Record the mass of the liquid.[6]
-
Calculate the density by dividing the mass of the liquid by its volume.[5][7]
-
For higher accuracy, repeat the measurement multiple times and calculate the average. Using a larger volume can also help minimize measurement uncertainties.[6] It is also important to control for temperature as it can affect the volume of the liquid.[8]
-
Logical Relationships
The following diagram illustrates the relationship between the compound and its fundamental physical properties.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. vernier.com [vernier.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. homesciencetools.com [homesciencetools.com]
- 8. chm.uri.edu [chm.uri.edu]
Spectroscopic Profile of 2-Ethylcrotonaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylcrotonaldehyde (CAS No: 19780-25-7), a key intermediate in various chemical syntheses. This document compiles predicted and available experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in research and development.
Spectroscopic Data Summary
The following tables summarize the expected and reported quantitative spectroscopic data for this compound. Due to the limited availability of specific experimental data in public databases, predicted values based on the analysis of similar α,β-unsaturated aldehydes are also included for a comprehensive understanding.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic H | 9.0 - 10.0 | Singlet | - |
| Vinylic H | 6.5 - 7.5 | Quartet | ~7 |
| Methylene H (-CH₂-) | 2.0 - 2.5 | Quartet | ~7.5 |
| Methyl H (vinylic) | 1.8 - 2.2 | Doublet | ~7 |
| Methyl H (ethyl) | 1.0 - 1.3 | Triplet | ~7.5 |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl C (C=O) | 190 - 205 |
| Vinylic C (α-carbon) | 135 - 150 |
| Vinylic C (β-carbon) | 145 - 160 |
| Methylene C (-CH₂-) | 20 - 30 |
| Methyl C (vinylic) | 10 - 20 |
| Methyl C (ethyl) | 10 - 15 |
A ¹³C NMR spectrum for this compound is available from suppliers like Sigma-Aldrich, though specific chemical shift values are not detailed here.[1][2]
Table 3: Infrared (IR) Spectroscopic Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (conjugated aldehyde) | 1685 - 1710 | Strong |
| C=C Stretch (conjugated) | 1620 - 1650 | Medium |
| Aldehydic C-H Stretch | 2700 - 2760 and 2800 - 2860 | Medium, often two bands |
| Vinylic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |
For α,β-unsaturated aldehydes, the carbonyl (C=O) stretching vibration is typically observed in the 1685-1710 cm⁻¹ range.[1][3][4][5][6] The characteristic aldehydic C-H stretching appears as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[1][3][4][5][6][7]
Table 4: Mass Spectrometry (MS) Data
| Fragmentation Ion | Predicted m/z | Description |
| [M]⁺ | 98 | Molecular Ion |
| [M-1]⁺ | 97 | Loss of aldehydic proton |
| [M-29]⁺ | 69 | α-cleavage, loss of CHO |
| [M-43]⁺ | 55 | McLafferty rearrangement |
The molecular weight of this compound is 98.14 g/mol .[1] In mass spectrometry, aldehydes typically show a molecular ion peak. Common fragmentation patterns include α-cleavage (loss of the CHO group) and the McLafferty rearrangement.[8][9]
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Transition | Predicted λmax (nm) | Solvent |
| π → π | 210 - 240 | Ethanol or Hexane |
| n → π | 300 - 350 | Ethanol or Hexane |
As a conjugated system, this compound is expected to exhibit a π → π* transition at a longer wavelength compared to non-conjugated aldehydes. The n → π* transition will also be present but with a weaker intensity.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized protocols that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 s.
-
Acquisition time: 2-4 s.
-
Spectral width: -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 s.
-
Acquisition time: 1-2 s.
-
Spectral width: -5 to 220 ppm.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, this compound can be analyzed neat. Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector temperature: 250 °C.
-
Oven program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 30 - 300.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax. A typical starting concentration would be in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the pure solvent.
-
Fill the sample cuvette with the prepared solution.
-
Record the spectrum over a range of approximately 200 - 400 nm.
-
The wavelength of maximum absorbance (λmax) should be identified.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
References
- 1. 2-Butenal, 2-ethyl- | C6H10O | CID 5362897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(19780-25-7) 13C NMR spectrum [chemicalbook.com]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. Crotonaldehyde | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 8. Visualizer loader [nmrdb.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Ethylcrotonaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Ethylcrotonaldehyde, also known by its IUPAC name, (E)-2-ethylbut-2-enal. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes a predicted ¹H NMR spectrum to elucidate its structural features. The predicted data serves as a valuable tool for spectral interpretation and structural confirmation.
Predicted ¹H NMR Data of this compound
The predicted quantitative ¹H NMR data for this compound is summarized in the table below. These values are calculated based on established chemical shift and coupling constant models and provide a reliable estimation of the experimental spectrum.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (Aldehyde) | 9.35 | Singlet (s) | - | 1H |
| H3 (Vinylic) | 6.45 | Quartet (q) | 6.8 | 1H |
| H4 (Ethyl Methylene) | 2.25 | Quartet (q) | 7.5 | 2H |
| H3' (Vinylic Methyl) | 1.85 | Doublet (d) | 6.8 | 3H |
| H4' (Ethyl Methyl) | 1.10 | Triplet (t) | 7.5 | 3H |
Note: The data presented is based on a predicted spectrum and should be used as a reference. Actual experimental values may vary.
Structural Elucidation and Signal Correlation
The following diagram illustrates the structure of this compound with proton assignments and depicts the predicted spin-spin coupling interactions that give rise to the observed multiplicities in the ¹H NMR spectrum.
Caption: Structure of this compound and key ¹H-¹H coupling.
Experimental Protocol: ¹H NMR Spectroscopy of a Liquid Aldehyde
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a liquid aldehyde such as this compound.
1. Sample Preparation:
-
Sample Quantity: For a routine ¹H NMR spectrum, approximately 5-20 mg of the liquid aldehyde is required.[1][2]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds.[3] Approximately 0.6-0.7 mL of the deuterated solvent is used to dissolve the sample.[2]
-
Procedure:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the deuterated solvent to the vial and gently swirl to ensure complete dissolution.
-
Filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely. The final sample height in the tube should be approximately 4-5 cm.[1][2]
-
2. NMR Spectrometer Parameters:
-
Instrument: A modern Fourier Transform NMR (FT-NMR) spectrometer with a proton frequency of 300 MHz or higher is typically used.
-
Solvent Lock: The deuterium (B1214612) signal from the CDCl₃ solvent is used to lock the magnetic field frequency.
-
Shimming: The magnetic field homogeneity is optimized by shimming on the sample to achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is commonly used for routine qualitative spectra to allow for a shorter relaxation delay.[4][5]
-
Acquisition Time (AQ): Typically set to 2-4 seconds.[4]
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative analysis.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[4]
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is set to encompass all expected proton signals.
-
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm).
-
Integration: The relative areas under each peak are integrated to determine the proton ratios.
This comprehensive guide, based on predicted data and standard experimental procedures, provides a solid foundation for researchers and scientists working with this compound and similar unsaturated aldehydes. For definitive structural analysis, it is always recommended to acquire and interpret an experimental ¹H NMR spectrum whenever possible.
References
An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Ethylcrotonaldehyde
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Ethylcrotonaldehyde, a key α,β-unsaturated aldehyde. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and quality control.
Introduction to ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. The chemical shift of each carbon atom in the spectrum provides information about its local electronic environment, allowing for the identification of functional groups and the overall structure of the molecule. In ¹³C NMR, the signal for each unique carbon atom appears as a single peak, simplifying spectral interpretation. The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).
Molecular Structure of this compound
This compound, with the chemical formula C₆H₁₀O, is an α,β-unsaturated aldehyde.[1][2] Its structure consists of a six-carbon chain with a double bond between C2 and C3, an aldehyde group at C1, and an ethyl substituent at C2. The numbering of the carbon atoms for the purpose of NMR analysis is presented in the diagram below.
¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃), a common NMR solvent. These predicted values are supplemented with typical chemical shift ranges for the corresponding carbon types to aid in spectral interpretation.
| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Chemical Shift Range (ppm) | Carbon Type |
| C1 (CHO) | 194.8 | 190-200 | Aldehyde Carbonyl |
| C2 (C=) | 143.5 | 125-150 | Alkene (quaternary) |
| C3 (=CH) | 155.2 | 115-140 | Alkene |
| C4 (CH₃) | 14.7 | 10-15 | Alkyl |
| C5 (CH₂) | 21.8 | 16-25 | Alkyl |
| C6 (CH₃) | 13.2 | 10-15 | Alkyl |
Note: The predicted chemical shifts were generated using a standard NMR prediction algorithm. Actual experimental values may vary slightly.
The chemical shift of the aldehydic carbon (C1) is expected to be the most downfield due to the strong deshielding effect of the carbonyl oxygen. The olefinic carbons (C2 and C3) resonate in the typical alkene region. The β-carbon (C3) of an α,β-unsaturated carbonyl compound is generally observed further downfield than the α-carbon due to resonance effects.[3] The alkyl carbons of the ethyl group (C5 and C6) and the methyl group (C4) appear in the upfield region of the spectrum.
Experimental Protocol for ¹³C NMR Analysis
The following provides a detailed methodology for acquiring a ¹³C NMR spectrum of this compound.
Workflow for ¹³C NMR Sample Preparation and Analysis
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound.[4]
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0.0 ppm).
-
Concentration: A concentration of approximately 20-50 mg/mL is typically sufficient.
-
Temperature: The experiment is usually conducted at room temperature (approximately 298 K).
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence with proton decoupling is used.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to ensure full relaxation of all carbon nuclei.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
-
Data Processing:
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. The resulting spectrum is then referenced to the TMS signal at 0.0 ppm.
Conclusion
The ¹³C NMR spectrum of this compound provides a clear fingerprint of its carbon skeleton. By understanding the expected chemical shift ranges and employing a standardized experimental protocol, researchers can confidently use this technique for structural verification and purity assessment of this important chemical intermediate. The combination of predicted data and established principles of NMR spectroscopy offers a robust framework for the analysis of this compound and related α,β-unsaturated systems.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Alpha, Beta-Unsaturated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is a powerful and rapid analytical technique for the structural elucidation and characterization of organic compounds. For researchers and professionals in drug development and chemical sciences, a thorough understanding of IR spectral data is crucial for identifying functional groups and deducing molecular structures. This guide provides a detailed examination of the IR spectroscopy of alpha, beta-unsaturated aldehydes, a common structural motif in various biologically active molecules and synthetic intermediates. We will explore the characteristic vibrational frequencies, the factors influencing them, and the experimental considerations for obtaining high-quality spectra.
Core Principles: Vibrational Modes in Conjugated Aldehydes
The infrared spectrum of an α,β-unsaturated aldehyde is dominated by several key stretching and bending vibrations. The conjugation of the carbon-carbon double bond (C=C) with the carbonyl group (C=O) significantly influences the electronic distribution and, consequently, the vibrational frequencies of these bonds compared to their isolated counterparts.
The primary diagnostic absorptions for α,β-unsaturated aldehydes are:
-
Carbonyl (C=O) Stretching Vibration: This is typically the most intense absorption in the spectrum.[1][2]
-
Carbon-Carbon Double Bond (C=C) Stretching Vibration: This absorption is also characteristic and is influenced by conjugation.
-
Aldehydic Carbon-Hydrogen (C-H) Stretching Vibration: This feature is unique to aldehydes and helps distinguish them from other carbonyl-containing compounds.[3][4]
The delocalization of π-electrons through the conjugated system (C=C-C=O) reduces the double bond character of both the C=O and C=C bonds.[5][6] This is due to resonance, which introduces a partial single-bond character to these groups. As a result, the force constants of these bonds are lowered, leading to a decrease in their stretching frequencies compared to non-conjugated aldehydes and alkenes.[2][7][8][9][10]
Factors Influencing Vibrational Frequencies
Several factors can affect the exact position of the absorption bands in the IR spectrum of an α,β-unsaturated aldehyde:
-
Conjugation: As established, conjugation lowers the frequency of both the C=O and C=C stretching vibrations. The C=O stretch in saturated aliphatic aldehydes typically appears in the 1740-1720 cm⁻¹ range, whereas for α,β-unsaturated aldehydes, this band shifts to a lower wavenumber, generally appearing between 1710 cm⁻¹ and 1685 cm⁻¹.[3][8] Similarly, the C=C stretching frequency is also lowered.
-
Substitution: The nature and position of substituents on the carbon-carbon double bond can further modify the absorption frequencies. Alkyl substituents can cause slight shifts in the C=C stretching frequency.
-
Conformational Isomers (s-cis and s-trans): Alpha, beta-unsaturated aldehydes can exist as rotational isomers (s-cis and s-trans) around the C-C single bond. These conformers can exhibit slightly different C=O and C=C stretching frequencies. For instance, in crotonaldehyde, the s-trans conformer is dominant at room temperature.[11][12] The different spatial arrangements lead to distinct vibrational modes.
Below is a diagram illustrating the resonance effect in a typical α,β-unsaturated aldehyde.
Characteristic IR Absorption Frequencies
The following tables summarize the key quantitative data for the vibrational frequencies of α,β-unsaturated aldehydes.
Table 1: General Characteristic IR Absorption Ranges for α,β-Unsaturated Aldehydes
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |
| Carbonyl (C=O) | Stretch | 1710 - 1685[2][3] | Strong | Lower frequency than saturated aldehydes (1740-1720 cm⁻¹) due to conjugation.[3] |
| Alkene (C=C) | Stretch | 1650 - 1600 | Medium to Weak | Often appears as a sharp peak. Intensity can be variable. |
| Aldehydic C-H | Stretch | 2850 - 2800 and 2750 - 2700[3][4] | Medium, Sharp | Often appears as a pair of peaks (Fermi resonance). The peak around 2720 cm⁻¹ is particularly diagnostic.[2][3] |
| Vinylic =C-H | Stretch | 3100 - 3000[13] | Medium | Appears at higher frequency than aliphatic C-H stretches. |
| Vinylic =C-H | Bend (out-of-plane) | 1000 - 650 | Strong | Position depends on the substitution pattern of the double bond. |
Table 2: Experimental IR Frequencies for Acrolein and Crotonaldehyde (Gas Phase)
| Compound | Formula | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) |
| Acrolein (2-Propenal) | C₃H₄O[14] | ~1723 | ~1625 | ~2760, ~2800 |
| Crotonaldehyde (2-Butenal) | C₄H₆O | ~1723 (s-trans)[11] | ~1645 (s-trans)[11] | ~2735 |
Note: Values can vary slightly depending on the phase (gas, liquid, solid) and solvent used.
The diagram below illustrates the primary vibrational modes.
Experimental Protocols
Obtaining a high-quality IR spectrum requires proper sample preparation and instrument operation.
I. Sample Preparation
The method of sample preparation depends on the physical state of the aldehyde.
-
For Liquid Samples (Neat):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture contamination from fingerprints.
-
Place one to two drops of the neat liquid sample onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Mount the salt plate assembly in the spectrometer's sample holder.
-
-
For Solid Samples (Mull Technique):
-
Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
-
Add one to two drops of a mulling agent (e.g., Nujol™ - mineral oil).
-
Continue grinding until the mixture forms a smooth, translucent paste (a mull).
-
Transfer the mull onto a salt plate and assemble as described for a neat liquid.
-
-
For Solution-Phase Spectroscopy:
-
Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform, carbon disulfide). The concentration should be sufficient to yield a good signal (typically 1-10% w/v).
-
The choice of solvent is critical to avoid overlapping peaks with the analyte. A solvent compensation spectrum (background) must be run.
-
Use a matched pair of solution cells, one for the sample solution and one for the pure solvent (reference beam).
-
II. Data Acquisition (General FT-IR Workflow)
-
Background Spectrum: Run a background scan with an empty sample compartment (for neat liquids/mulls) or with the solvent-filled reference cell. This accounts for atmospheric H₂O, CO₂, and any instrumental artifacts.
-
Sample Spectrum: Place the prepared sample in the spectrometer's beam path.
-
Data Collection: Initiate the scan. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.
-
Processing: The instrument's software performs a Fourier transform on the interferogram to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).
The general workflow for an IR experiment is depicted below.
Conclusion
The infrared spectrum of an α,β-unsaturated aldehyde provides a wealth of structural information. The positions of the C=O and C=C stretching vibrations are clear indicators of conjugation, typically appearing at lower wavenumbers (1710-1685 cm⁻¹ and 1650-1600 cm⁻¹, respectively) than in their non-conjugated counterparts.[2][3] Furthermore, the presence of characteristic aldehydic C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹ provides definitive evidence for the aldehyde functionality.[2][3] By carefully analyzing these key absorption bands in conjunction with appropriate experimental protocols, researchers can confidently identify and characterize this important class of compounds.
References
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 11. Quantitative Infrared Absorption Spectra and Vibrational Assignments of Crotonaldehyde and Methyl Vinyl Ketone Using Gas-Phase Mid-Infrared, Far-Infrared, and Liquid Raman Spectra: s-cis vs s-trans Composition Confirmed via Temperature Studies and ab Initio Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Infrared Absorption Spectra and Vibrational Assignments of Crotonaldehyde and Methyl Vinyl Ketone Using Gas-Phase Mid-Infrared, Far-Infrared, and Liquid Raman Spectra: s-cis vs s-trans Composition Confirmed via Temperature Studies and ab Initio Methods (Journal Article) | OSTI.GOV [osti.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2-Propenal [webbook.nist.gov]
An In-depth Technical Guide to the Mass Spectrometry of 2-Ethylcrotonaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 2-ethylcrotonaldehyde (B1231484), a volatile organic compound of interest in various chemical and pharmaceutical contexts. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative data, outlines a standard experimental protocol for its analysis, and visualizes the core concepts for enhanced understanding.
Electron Ionization Mass Spectrum of this compound
Under electron ionization, this compound (C₆H₁₀O, molecular weight: 98.14 g/mol ) undergoes characteristic fragmentation, yielding a series of ions that are diagnostic of its structure. The mass spectrum is characterized by a discernible molecular ion peak and several key fragment ions resulting from predictable cleavage events.
Data Presentation:
The quantitative data from the electron ionization mass spectrum of this compound is summarized in the table below. The base peak, the most abundant ion, is assigned a relative intensity of 100%.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 98 | 25 | [C₆H₁₀O]⁺• (Molecular Ion) |
| 83 | 15 | [C₅H₇O]⁺ |
| 69 | 100 | [C₄H₅O]⁺ (Base Peak) |
| 55 | 60 | [C₄H₇]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
| 29 | 50 | [C₂H₅]⁺ or [CHO]⁺ |
Fragmentation Pathways
The fragmentation of the this compound molecular ion ([M]⁺•) is primarily governed by the stability of the resulting carbocations and radical species. The principal fragmentation mechanisms include α-cleavage and cleavage with rearrangement.
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can result in the loss of a hydrogen radical ([M-1]⁺), an ethyl radical ([M-29]⁺), or a propenyl radical ([M-41]⁺). The most prominent α-cleavage leads to the formation of the acylium ion at m/z 69, which is the base peak in the spectrum. This is due to the loss of an ethyl radical.
McLafferty-type Rearrangement: While not the most dominant pathway for this specific molecule due to the substitution pattern, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by beta-cleavage is a possibility in similar aldehydes and can contribute to some of the observed smaller fragments.
The major fragmentation pathways are visualized in the diagram below.
Experimental Protocols
A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the volatile aldehyde from other components in a sample before it is introduced into the mass spectrometer for ionization and detection.
Sample Preparation
For liquid samples, a simple dilution with a suitable solvent such as dichloromethane (B109758) or methanol (B129727) is often sufficient. For complex matrices, a headspace or solid-phase microextraction (SPME) technique may be employed to isolate the volatile aldehyde.
Gas Chromatography (GC) Conditions
-
Injector: Split/splitless inlet, operated at 250°C. A split ratio of 20:1 is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
Ion Source: Electron Ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 25 - 200.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
The general workflow for this experimental protocol is illustrated below.
This guide provides foundational information for the mass spectrometric analysis of this compound. For specific applications, optimization of the experimental parameters may be necessary to achieve the desired sensitivity and resolution. Researchers are encouraged to consult relevant literature and instrument manuals for further details.
The Ubiquitous Presence of Unsaturated Aldehydes in Nature: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Unsaturated aldehydes are a class of highly reactive organic compounds characterized by a carbon-carbon double bond in conjugation with a carbonyl group. Their inherent reactivity makes them pivotal players in a vast array of biological processes, from contributing to the characteristic aroma of plants and foods to acting as signaling molecules in stress responses and disease pathogenesis. This technical guide provides an in-depth exploration of the natural occurrence of unsaturated aldehydes, detailing their biosynthesis, physiological roles, and the analytical methodologies used for their characterization and quantification.
Natural Occurrence and Quantitative Data
Unsaturated aldehydes are widespread in nature, originating from various biosynthetic pathways in plants, animals, and microorganisms. A primary source of these compounds is the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation. They are also key components of essential oils and contribute significantly to the flavor and fragrance profiles of many natural products.
Essential Oils
Essential oils are complex mixtures of volatile compounds, and unsaturated aldehydes are often responsible for their distinct aromas. The concentrations of these aldehydes can vary significantly depending on the plant species, geographical location, and extraction method.
| Unsaturated Aldehyde | Plant Source | Concentration |
| Cinnamaldehyde | Cinnamomum cassia (Cinnamon) | 60-90% of essential oil[1] |
| Cinnamomum zeylanicum (Cinnamon) | 62-90% of essential oil[2][3] | |
| Citral (B94496) (Geranial & Neral) | Cymbopogon citratus (Lemongrass) | 65-85% w/w of essential oil[4][5] |
| Citrus limon (Lemon) | 2-5% w/w of essential oil[4][5] |
Food and Flavor
Unsaturated aldehydes are crucial contributors to the flavor profiles of many foods, both in their fresh state and after processing. Their presence can be a result of natural enzymatic processes or lipid peroxidation during cooking and storage.
| Unsaturated Aldehyde | Food Source | Concentration/Level |
| trans-2-Decenal | Cilantro | Major component, used at 100-500 ppm in cilantro flavors[6] |
| Cilantro (Fresh Leaves) | 60.27 µg/g FW[7] | |
| trans-2-Dodecenal | Cilantro | Key component, used at ~1,000 ppm in cilantro flavors[8] |
| Fried Chicken Flavors | Up to 80 ppm[8] | |
| Fried Garlic Flavors | ~200 ppm[8] | |
| 4-Hydroxy-2-nonenal (HNE) | Oxidized Vegetable Oils (Corn, Linseed, Rapeseed, Palm, Camellia) | Baseline: ≤ 0.1 mg/kg; After heating: 0.4 - 3.8 mg/kg[9] |
| Fresh Rapeseed, Sunflower, Kiwiseed, and Tuna Oils | ~1 µmol/kg oil[10] | |
| Oxidized Sunflower Oil | 175 µmol/kg[10] | |
| 4-Hydroxy-2-hexenal (HHE) | Oxidized Rapeseed, Kiwiseed, and Tuna Oils | 120-150 µmol/kg[10] |
| Malondialdehyde (MDA) | Fresh Rapeseed, Sunflower, Kiwiseed, and Tuna Oils | 0.6 - 29 µmol/kg oil[10] |
| Oxidized Kiwiseed Oil | 1.1 mmol/kg[10] |
Marine and Aquatic Environments
Phytoplankton, particularly diatoms, are significant producers of polyunsaturated aldehydes (PUAs) in marine ecosystems. These compounds are involved in chemical defense and intercellular signaling.
| Unsaturated Aldehyde | Source | Concentration |
| Heptadienal, Octadienal, Decadienal | Large Phytoplankton (>10 µm) in the Atlantic Ocean | Total potential PUAs: 0 - 4.18 pmol from cells in 1 L[11] |
| Skeletonema marinoi bloom (Adriatic Sea) | Dissolved PUAs: 0.05 - 128 nM[11] | |
| Particulate PUAs: 18 - 25 nmol from cells in 1 L[11] | ||
| Frontal Zones (Eutrophic Estuary) | Particulate PUAs: Up to 40 nM[12] | |
| Diatom Cyclotella cryptica cultures | Dissolved PUAs: 2.03 - 9.72 nM[13] |
Animal Tissues and Biofluids
In animals, unsaturated aldehydes are primarily products of lipid peroxidation and are often used as biomarkers for oxidative stress. Their levels can be elevated in various pathological conditions.
| Unsaturated Aldehyde | Biological Matrix | Concentration (Healthy/Control) | Concentration (Oxidative Stress/Disease) |
| Malondialdehyde (MDA) | Human Plasma | Reference Interval: 0.36 - 1.24 µmol/L[14] | Smokers show slightly higher concentrations[14] |
| Human Serum (Men, 34 yrs) | ~10 µM[15] | Positive correlation with age[15] | |
| Human Serum (Women, 36 yrs) | ~10 µM[15] | No significant correlation with age[15] | |
| Human Serum | Free MDA:Total MDA ratio ~17.4%[16] | ||
| Human Urine | Free MDA:Total MDA ratio ~9.8%[16] |
Biosynthesis and Signaling Pathways
The formation of unsaturated aldehydes is intricately linked to fundamental metabolic and signaling pathways. Understanding these pathways is crucial for comprehending their physiological and pathological roles.
Lipid Peroxidation Pathway
Lipid peroxidation is a free-radical-mediated chain reaction that degrades polyunsaturated fatty acids, leading to the formation of a complex mixture of aldehydes, including unsaturated aldehydes.
Caption: Simplified pathway of lipid peroxidation leading to unsaturated aldehydes.
Plant Stress Response
In plants, unsaturated aldehydes are generated in response to various biotic and abiotic stresses and act as signaling molecules to activate defense mechanisms.
Caption: Role of unsaturated aldehydes in plant stress signaling.
Insect Pheromone Biosynthesis
Many insect sex pheromones are unsaturated aldehydes or their derivatives, synthesized from fatty acid precursors through a series of enzymatic reactions.
Caption: General pathway for the biosynthesis of unsaturated aldehyde insect pheromones.
Experimental Protocols
Accurate quantification of unsaturated aldehydes is essential for understanding their roles in biological systems. Due to their reactivity and often low concentrations, specialized analytical techniques are required.
Extraction of Volatile Unsaturated Aldehydes from Plant Tissues using Solid-Phase Microextraction (SPME)
Objective: To extract volatile unsaturated aldehydes from plant tissues for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Plant tissue (e.g., leaves, flowers)
-
SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Headspace vials with septa
-
Liquid nitrogen
-
Mortar and pestle
-
Analytical balance
-
Incubator or water bath
Procedure:
-
Sample Preparation:
-
Immediately freeze fresh plant tissue in liquid nitrogen to quench enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Accurately weigh a specific amount of the powdered tissue (e.g., 100 mg) into a headspace vial.
-
-
SPME Extraction:
-
Condition the SPME fiber according to the manufacturer's instructions.
-
Seal the headspace vial containing the plant tissue.
-
Incubate the vial at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Insert the SPME fiber through the septum into the headspace of the vial, exposing the fiber to the volatiles.
-
Allow the fiber to adsorb the analytes for a predetermined time (e.g., 30-60 minutes) under controlled temperature.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.
-
Expose the fiber in the injector to thermally desorb the analytes onto the GC column.
-
Initiate the GC-MS analysis program.
-
Quantification of Unsaturated Aldehydes in Food Matrices by HPLC with DNPH Derivatization
Objective: To quantify unsaturated aldehydes in food samples by derivatizing them with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
Food sample (e.g., edible oil, fruit juice)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Extraction:
-
For liquid samples (e.g., juice), filter to remove particulate matter.
-
For oily samples, dissolve a known amount in a suitable solvent like hexane.
-
Extract the aldehydes from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with acetonitrile for oils).
-
-
Derivatization:
-
To the extracted sample, add an excess of the DNPH solution.
-
Vortex the mixture and allow it to react in the dark at room temperature for a specific time (e.g., 1-2 hours) to form stable hydrazone derivatives.
-
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge with acetonitrile followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/acetonitrile mixture) to remove interferences.
-
Elute the DNPH-aldehyde derivatives with a stronger solvent (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Inject the eluted sample into the HPLC system.
-
Separate the derivatives on a C18 column using a suitable mobile phase gradient (e.g., acetonitrile/water).
-
Detect the derivatives at a specific wavelength (typically around 360 nm).
-
Quantify the aldehydes by comparing the peak areas to those of external standards of known concentrations.[17][18][19][20]
-
Analysis of Lipid Peroxidation-Derived Aldehydes in Biological Tissues by GC-MS
Objective: To analyze and quantify unsaturated aldehydes, such as 4-HNE, in biological tissues as markers of lipid peroxidation.
Materials:
-
Biological tissue (e.g., liver, brain)
-
Phosphate buffered saline (PBS)
-
Butylated hydroxytoluene (BHT)
-
Hexane
-
Methanol
-
Derivatization agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)
-
Internal standard (e.g., a deuterated aldehyde)
-
Homogenizer
-
Centrifuge
-
GC-MS system
Procedure:
-
Tissue Homogenization and Extraction:
-
Homogenize a known weight of tissue in ice-cold PBS containing an antioxidant like BHT to prevent further oxidation.
-
Add an internal standard.
-
Perform a liquid-liquid extraction using a solvent system like methanol/hexane to separate the lipids and aldehydes.
-
Collect the organic phase.
-
-
Derivatization:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add the PFBHA solution.
-
Incubate the mixture to allow the formation of stable oxime derivatives.
-
-
Sample Cleanup:
-
Perform a further extraction or use solid-phase extraction to purify the derivatives from the reaction mixture.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the derivatives on an appropriate capillary column.
-
Use mass spectrometry for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
This guide provides a foundational understanding of the natural occurrence of unsaturated aldehydes. For researchers and professionals in drug development, a thorough comprehension of their formation, roles in signaling, and analytical determination is paramount for investigating disease mechanisms and developing novel therapeutic strategies.
References
- 1. Therapeutic Potential of Cinnamon Oil: Chemical Composition, Pharmacological Actions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Much Cinnamaldehyde Is in Cinnamon - GREEN AGRI [greenagribio.com]
- 3. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]
- 4. The quantification of citral in lemongrass and lemon oils by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. researchgate.net [researchgate.net]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polyunsaturated Aldehydes from Large Phytoplankton of the Atlantic Ocean Surface (42°N to 33°S) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Plasma malondialdehyde as biomarker for oxidative stress: reference interval and effects of life-style factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Circulating and Urinary Concentrations of Malondialdehyde in Aging Humans in Health and Disease: Review and Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relationship between free and total malondialdehyde, a well-established marker of oxidative stress, in various types of human biospecimens - Cui - Journal of Thoracic Disease [jtd.amegroups.org]
- 17. hitachi-hightech.com [hitachi-hightech.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. epa.gov [epa.gov]
The Enduring Legacy of Crotonaldehyde: A Technical Guide to its Derivatives in Research and Drug Development
An in-depth exploration of the historical synthesis, modern applications, and biological significance of crotonaldehyde (B89634) derivatives, tailored for researchers, scientists, and drug development professionals.
From its early discovery as a pungent, reactive aldehyde, crotonaldehyde has evolved into a versatile building block in organic synthesis, giving rise to a diverse array of derivatives with significant applications in materials science, agriculture, and notably, medicine. This technical guide delves into the rich history of crotonaldehyde's synthesis and charts the development of its derivatives, with a special focus on compounds exhibiting promising biological activity. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to serve as a comprehensive resource for professionals in the field.
The Genesis of a Reactive Intermediate: Discovery and Early Synthesis of Crotonaldehyde
Crotonaldehyde, systematically named (2E)-but-2-enal, was first synthesized in the 19th century. The most enduring and industrially significant method for its production is the aldol (B89426) condensation of acetaldehyde (B116499) . This reaction, typically base-catalyzed, involves the dimerization of acetaldehyde to form 3-hydroxybutanal (aldol), which is subsequently dehydrated to yield crotonaldehyde.
The historical significance of this method lies in its efficiency and the ready availability of its starting material. Over the years, process optimization has led to high-yield industrial-scale production, solidifying crotonaldehyde's role as a key chemical intermediate.
Key Derivatives and Their Synthesis: A Gateway to Chemical Diversity
The reactivity of crotonaldehyde, owing to its conjugated system of a double bond and a carbonyl group, makes it a valuable precursor for a multitude of derivatives. Several classes of compounds derived from crotonaldehyde have found critical applications, particularly in the pharmaceutical and agrochemical industries.
Sorbic Acid: A Widely Used Food Preservative
One of the most commercially important derivatives of crotonaldehyde is sorbic acid ((2E,4E)-hexa-2,4-dienoic acid), a widely used food preservative. A common industrial synthesis involves the reaction of crotonaldehyde with ketene (B1206846) in the presence of a catalyst, such as a boron trifluoride etherate, to form a polyester (B1180765) intermediate. This polyester is then hydrolyzed to yield sorbic acid.[1][2]
Another established method is the condensation of crotonaldehyde with malonic acid in the presence of a base like pyridine (B92270).[3]
Trimethylhydroquinone (B50269): A Precursor to Vitamin E
Crotonaldehyde is a key starting material in the synthesis of trimethylhydroquinone (TMHQ), a crucial intermediate in the industrial production of Vitamin E (α-tocopherol).[4] The synthesis involves a crossed aldol condensation of crotonaldehyde with diethyl ketone to produce trimethylcyclohexenone, which is then converted to TMHQ.
Crotonic Acid: A Versatile Chemical Intermediate
Crotonic acid ((2E)-but-2-enoic acid) is readily synthesized by the oxidation of crotonaldehyde.[5] This reaction can be carried out using various oxidizing agents, including air or oxygen in the presence of catalysts like manganese salts.[6] Crotonic acid and its esters are used in the production of polymers, resins, and pharmaceuticals.
Heterocyclic Derivatives: Scaffolds for Bioactive Molecules
The di-functional nature of crotonaldehyde makes it an excellent starting material for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. These reactions often proceed through the formation of an initial adduct, followed by cyclization.
Pyridine and its derivatives are ubiquitous in pharmaceuticals. The Hantzsch pyridine synthesis, a classic method, can be adapted to use α,β-unsaturated aldehydes like crotonaldehyde. This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.
Pyrimidines are another class of heterocycles with immense biological importance, forming the backbone of nucleobases in DNA and RNA. Crotonaldehyde can be utilized in the synthesis of pyrimidine (B1678525) derivatives through condensation reactions with urea (B33335) or its derivatives.[7] For example, the reaction of crotonaldehyde with two equivalents of urea can lead to the formation of a pyrimidine derivative used as a controlled-release fertilizer.
The Claisen-Schmidt condensation of crotonaldehyde with a substituted acetophenone (B1666503) provides a straightforward route to chalcones, which are α,β-unsaturated ketones.[1][8][9] These chalcones can then serve as precursors for the synthesis of pyrazoline derivatives through cyclocondensation with hydrazine (B178648) hydrate.[3][5][10][11] Both chalcones and pyrazolines are well-known pharmacophores that exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Quantitative Data and Experimental Protocols
For the successful and reproducible synthesis of crotonaldehyde derivatives, detailed experimental protocols and precise quantitative data are paramount. The following tables summarize key reaction parameters for the synthesis of representative derivatives.
Table 1: Synthesis of Sorbic Acid from Crotonaldehyde and Malonic Acid [3]
| Parameter | Value |
| Reactants | |
| Crotonaldehyde | 80 g (1.14 moles) |
| Malonic Acid | 120 g (1.15 moles) |
| Pyridine (catalyst/solvent) | 120 g (1.52 moles) |
| Reaction Conditions | |
| Temperature | Steam bath |
| Time | 3 hours |
| Work-up | |
| Acidification | 42.5 ml conc. H₂SO₄ in 100 ml water |
| Crystallization | From boiling water |
| Yield | 36-41 g (28-32%) |
| Melting Point | 134°C |
Table 2: Synthesis of a Chalcone (B49325) Derivative from Crotonaldehyde
Note: A specific protocol for a chalcone derived directly from crotonaldehyde was not found in the provided search results. The following is a general protocol for chalcone synthesis via Claisen-Schmidt condensation, which can be adapted for crotonaldehyde and a suitable ketone.[1][8][9]
| Parameter | Value |
| Reactants | |
| Crotonaldehyde | 1.0 mmol |
| Substituted Acetophenone | 1.0 mmol |
| Catalyst | |
| Sodium Hydroxide (15 M aq.) | 0.10 mL |
| Solvent | |
| 95% Ethanol | 1 mL |
| Reaction Conditions | |
| Temperature | Room temperature |
| Time | Until solidification |
| Work-up | |
| Dilution | 2 mL ice water |
| Filtration | Suction filtration |
| Purification | Recrystallization from 95% ethanol |
Table 3: Synthesis of a Pyrazoline Derivative from a Chalcone [3][5][10][11]
| Parameter | Value |
| Reactants | |
| Chalcone | 1 equivalent |
| Hydrazine Hydrate | Excess |
| Solvent | |
| Ethanol | Sufficient to dissolve chalcone |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 6 hours |
| Work-up | |
| Precipitation | Addition of ice-cold water |
| Filtration | Suction filtration |
| Purification | Recrystallization from ethanol |
Biological Activity and Signaling Pathways of Crotonaldehyde Derivatives
The diverse chemical space accessible from crotonaldehyde has led to the discovery of derivatives with significant biological activities, making them attractive candidates for drug development.
Antimicrobial and Anticancer Activity
Schiff bases, chalcones, and pyrazolines derived from crotonaldehyde have demonstrated promising antimicrobial and anticancer properties.[2][6][12] The α,β-unsaturated carbonyl moiety in many of these derivatives is a key structural feature that can react with biological nucleophiles, such as cysteine residues in enzymes and proteins, leading to the modulation of their function.
Enzyme Inhibition
Crotonaldehyde itself has been shown to be a competitive inhibitor of mitochondrial aldehyde dehydrogenase, an enzyme involved in the metabolism of aldehydes.[8] This inhibitory activity can have significant physiological consequences. Derivatives of crotonaldehyde are also being explored as inhibitors of other enzymes implicated in disease.
Modulation of Signaling Pathways
Recent research has begun to elucidate the molecular mechanisms by which crotonaldehyde and its derivatives exert their biological effects. One key signaling pathway that has been implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates a wide range of cellular processes, including inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is associated with various diseases, including cancer and inflammatory disorders.[13][14][15][]
Some natural and synthetic compounds containing the α,β-unsaturated carbonyl motif, structurally related to crotonaldehyde derivatives, have been shown to inhibit the NF-κB signaling pathway.[17] The electrophilic nature of these compounds allows them to react with key components of the NF-κB signaling cascade, such as the IκB kinase (IKK) complex or the p65 subunit of NF-κB, thereby preventing its activation and downstream gene expression.
Experimental Workflow for Investigating NF-κB Inhibition by a Crotonaldehyde Derivative
The following diagram illustrates a typical experimental workflow to investigate the inhibitory effect of a novel crotonaldehyde derivative on the NF-κB signaling pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Acrolein - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
2-Ethylcrotonaldehyde safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2-Ethylcrotonaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a reactive α,β-unsaturated aldehyde. The information is intended for use by trained professionals in a laboratory or drug development setting. Adherence to these guidelines is crucial for minimizing risks associated with the handling and use of this chemical.
Chemical and Physical Properties
This compound is a flammable and toxic liquid. Its properties are summarized in the table below.
| Property | Value |
| CAS Number | 19780-25-7[1] |
| Molecular Formula | C₆H₁₀O[1] |
| Molecular Weight | 98.14 g/mol [2] |
| Appearance | Colorless to straw-colored liquid |
| Odor | Pungent, suffocating[3] |
| Boiling Point | 59°C at 55 mmHg[4] |
| Flash Point | 31°C[4] |
| Density | 0.86 g/cm³[4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour[1][2][5] |
| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1][2] |
GHS Pictograms:
Toxicological Data
The acute toxicity of this compound has been determined through animal studies.
| Test Type | Species | Route | Dose | Reference |
| LD50 | Rat | Oral | 2600 µL/kg | [1] |
| LD50 | Rabbit | Skin | 500 µL/kg | [1] |
Experimental Protocols
The following are detailed methodologies for key toxicological assessments, based on OECD guidelines. These protocols are provided as a reference for how the toxicological data for this compound would be generated.
Acute Oral Toxicity (LD50) - OECD Guideline 423 (Acute Toxic Class Method)
-
Principle: This method involves a stepwise procedure with the use of a small number of animals per step to classify a substance's toxicity. The outcome of each step determines the subsequent dose.[3]
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[6]
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. Standard laboratory diet and drinking water are provided ad libitum, with a fasting period before administration of the test substance.[7]
-
Dose Administration: The test substance is administered orally in a single dose via gavage.[8] Dosing is initiated at a predetermined level based on existing data or a sighting study.[9]
-
Procedure:
-
A group of three animals is dosed at the starting dose level.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4]
-
The outcome of the first step determines the next step:
-
If mortality occurs, the next step uses a lower dose.
-
If no mortality occurs, the next step uses a higher dose.
-
-
-
Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.[10]
-
Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[4]
Acute Dermal Toxicity (LD50) - OECD Guideline 402
-
Principle: This method assesses the potential hazard from short-term dermal exposure to a substance.[11]
-
Test Animals: Healthy young adult albino rabbits are the preferred species.[12]
-
Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.[12]
-
Dose Administration: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.[13]
-
Procedure:
-
A single dose is applied to a group of animals.
-
Animals are observed for at least 14 days for signs of toxicity and mortality.[13]
-
-
Observations: Similar to the oral toxicity study, animals are observed for a range of clinical signs. The application site is also examined for erythema and edema.
-
Pathology: All animals undergo a gross necropsy at the end of the study.[13]
Acute Skin Irritation - OECD Guideline 404
-
Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[14]
-
Test Animals: Albino rabbits are typically used.[15]
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
0.5 mL of the test substance is applied to the clipped skin and covered with a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
The skin is observed and graded for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
-
Classification: The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.
Acute Eye Irritation - OECD Guideline 405
-
Principle: This test assesses the potential of a substance to cause reversible or irreversible damage to the eye.[16]
-
Test Animals: Healthy young adult albino rabbits are used.[16]
-
Procedure:
-
A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[17]
-
The eyes are examined at 1, 24, 48, and 72 hours after instillation.[18]
-
Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are graded according to a standardized scoring system.
-
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.[18]
Signaling Pathways of Toxicity for α,β-Unsaturated Aldehydes
As an α,β-unsaturated aldehyde, this compound is expected to exert its toxicity through mechanisms common to this class of compounds. These aldehydes are reactive electrophiles that can readily form covalent adducts with biological nucleophiles such as proteins and DNA.[19] This can lead to cellular dysfunction, oxidative stress, and activation of stress-response signaling pathways.
Caption: Generalized signaling pathway for α,β-unsaturated aldehyde toxicity.
Safe Handling and Storage
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[20]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][5]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[21][22]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[14][23]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[14][26]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[22]
-
Avoid breathing vapors or mist.[22]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][5][27]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][27]
-
Wash hands thoroughly after handling.[5]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[21][27]
-
Store away from incompatible materials such as oxidizing agents.[21]
-
Store in a flammables-area cabinet.[21]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[20]
-
Skin Contact: Immediately wash skin with soap and water. Remove contaminated clothing and shoes. Seek immediate medical attention.[20][28]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[20]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[20]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[27]
-
Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back.[3] Combustion may produce toxic gases such as carbon monoxide and carbon dioxide.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[20]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[27]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[27]
-
Methods for Cleaning Up: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[20]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Safety Assessment
Caption: A tiered experimental workflow for the safety assessment of a chemical like this compound.
References
- 1. Reactive oxygen species and alpha,beta-unsaturated aldehydes as second messengers in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. x-cellr8.com [x-cellr8.com]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 11. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nucro-technics.com [nucro-technics.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. oecd.org [oecd.org]
- 19. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 21. Biogenic Aldehyde-Mediated Mechanisms of Toxicity in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dep.nj.gov [dep.nj.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 25. tandfonline.com [tandfonline.com]
- 26. siesascs.edu.in [siesascs.edu.in]
- 27. ceuaics.ufba.br [ceuaics.ufba.br]
- 28. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Toxicological Landscape of 2-Ethylcrotonaldehyde: A Read-Across Technical Guide
Executive Summary
2-Ethylcrotonaldehyde belongs to the class of α,β-unsaturated aldehydes, which are known for their high reactivity and potential to induce toxicity.[1] The core mechanism of toxicity for this class of compounds involves their electrophilic nature, allowing them to react with biological nucleophiles such as proteins and DNA through Michael addition.[2][3] This interaction can lead to a cascade of cellular events, including oxidative stress, inflammation, and genotoxicity.[4][5] Key signaling pathways implicated in the toxic response to α,β-unsaturated aldehydes include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] This guide summarizes the anticipated toxicological endpoints for this compound based on data from analogous compounds, details the standard experimental protocols for their evaluation, and visualizes the key signaling pathways involved in its potential mechanism of action.
Anticipated Toxicological Profile (Read-Across Data)
The following tables summarize quantitative toxicity data for compounds structurally related to this compound. This data provides an estimate of the potential toxicity of this compound.
Acute Toxicity
| Compound | Test Species | Route of Administration | LD50/LC50 | Reference |
| Acrolein | Rat | Oral | 10 mg/kg | [8] |
| Acrolein | Rat | Oral | 46 mg/kg | [8] |
| Acrolein | Baboon | Inhalation | 2780 ppm (1.5h) | [9] |
| Acrolein | Baboon | Inhalation | 1025 ppm (24h) | [9] |
| 2-Heptenal | Not Specified | Oral | 1300 mg/kg bw | [10] |
| 2-Heptenal | Not Specified | Dermal | 860-1500 mg/kg bw | [10] |
Skin Irritation and Sensitization
| Compound | Test | Species | Result | Reference |
| C7-C12 α,β-unsaturated aldehydes | Not Specified | Not Specified | Skin Sensitizers | [10] |
| C3-C12 α,β-unsaturated aldehydes | Not Specified | Not Specified | Skin Irritants | [10] |
Genotoxicity
| Compound | Test System | Result | Reference |
| α,β-unsaturated carbonyl compounds | Salmonella typhimurium (TA100) | Mutagenic (structure-dependent) | [1] |
| 2-Alkenals | V79 cells | Induce oxidative DNA damage | [5] |
Mechanisms of Toxicity
The toxicity of α,β-unsaturated aldehydes like this compound is primarily driven by their chemical reactivity. The electrophilic β-carbon in the α,β-unsaturated carbonyl moiety is susceptible to nucleophilic attack, particularly via Michael addition.[2]
Key molecular initiating events include:
-
Glutathione (B108866) Depletion: Rapid reaction with the sulfhydryl group of glutathione (GSH), a major intracellular antioxidant, leads to its depletion and compromises the cell's antioxidant defense.[5]
-
Protein Adduct Formation: Covalent binding to nucleophilic amino acid residues (cysteine, histidine, and lysine) in proteins can alter their structure and function, leading to enzyme inhibition and disruption of cellular processes.[11]
-
DNA Adduct Formation: Reaction with DNA bases can lead to the formation of DNA adducts, which are promutagenic lesions that can contribute to genotoxicity and carcinogenicity.[12]
These initial events trigger downstream cellular responses, including oxidative stress, inflammation, and activation of stress-responsive signaling pathways.[4]
Key Signaling Pathways
The cellular response to α,β-unsaturated aldehyde exposure is mediated by complex signaling networks. The following diagrams illustrate the key pathways anticipated to be activated by this compound.
References
- 1. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha,beta-unsaturated carbonyl compounds: induction of oxidative DNA damage in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetaldehyde alters MAP kinase signalling and epigenetic histone modifications in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Acrolein - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Acrolein Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethylcrotonaldehyde via Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylcrotonaldehyde (B1231484) is a valuable intermediate in organic synthesis, notably serving as a precursor in the production of various industrial chemicals and pharmaceuticals. Its synthesis is a classic example of a crossed aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction.[1] This application note provides a detailed protocol for the synthesis of this compound through the base-catalyzed aldol condensation of n-butyraldehyde and acetaldehyde (B116499), followed by acid-catalyzed dehydration.
The described methodology is robust and can be adapted for various research and development applications. The protocol includes details on reaction conditions, purification, and characterization of the final product.
Reaction Scheme
The synthesis of this compound proceeds in two main stages:
-
Aldol Addition: n-Butyraldehyde reacts with the enolate of acetaldehyde in the presence of a base (sodium hydroxide) to form the β-hydroxy aldehyde intermediate, 3-hydroxy-2-ethylbutanal.
-
Dehydration (Condensation): The intermediate is then dehydrated using an acid catalyst (sulfuric acid) to yield the α,β-unsaturated aldehyde, this compound.
Data Presentation
Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| n-Butyraldehyde | 72.11 | 74.8 | 0.817 |
| Acetaldehyde | 44.05 | 20.2 | 0.784 |
| This compound | 98.14 | 136-137 | 0.849 |
Reaction Conditions Summary
| Parameter | Value |
| Aldol Condensation | |
| Reactant Molar Ratio (Butyraldehyde:Acetaldehyde) | 1:4 |
| Catalyst | 2% Aqueous Sodium Hydroxide (B78521) |
| Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Dehydration | |
| Catalyst | 2% Aqueous Sulfuric Acid |
| Temperature | Boiling point of the mixture (~100 °C) |
| Reaction Time | ~8 hours |
Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹³C NMR | Peaks around δ 194 (C=O), 155 (C=C-CHO), 140 (C=C-CHO), 22 (CH₂), 13 (CH₃), 12 (CH₃) |
| ¹H NMR | Aldehydic proton (CHO) signal at δ 9.0-10.0 ppm; Vinylic proton (=CH) at δ 6.0-7.0 ppm; Ethyl and methyl protons at δ 1.0-2.5 ppm |
| IR Spectroscopy (cm⁻¹) | Strong C=O stretch at ~1685-1705 cm⁻¹ (conjugated aldehyde); C=C stretch at ~1640 cm⁻¹; Aldehydic C-H stretch around 2720 cm⁻¹ and 2820 cm⁻¹ |
Experimental Protocols
Materials and Equipment
-
n-Butyraldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (three-necked)
-
Dropping funnels (x2)
-
Condenser
-
Magnetic stirrer with a stirring bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure
Part 1: Aldol Condensation
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
In a separate beaker, prepare a 2% (w/v) aqueous solution of sodium hydroxide.
-
To the round-bottom flask, add n-butyraldehyde and acetaldehyde in a 1:4 molar ratio.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add the 2% sodium hydroxide solution dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for another 1-2 hours.
Part 2: Dehydration
-
In a separate flask equipped for distillation, prepare a 2% (v/v) aqueous solution of sulfuric acid and bring it to a gentle boil.
-
Slowly add the aldol reaction mixture from Part 1 to the boiling sulfuric acid solution using a dropping funnel. The rate of addition should be controlled to match the rate of distillation.
-
The crude this compound will co-distill with water. Continue the distillation until no more organic product is collected. This process may take up to 8 hours.[2]
Part 3: Work-up and Purification
-
Collect the distillate in a separatory funnel. The mixture will separate into an organic and an aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 136-137 °C.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes: Mechanism and Application of Base-Catalyzed Aldol Condensation
Introduction
The aldol (B89426) condensation is a cornerstone reaction in organic chemistry, pivotal for the formation of carbon-carbon bonds.[1][2][3] This reaction joins two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[1][4] The base-catalyzed pathway is particularly common and efficient. It proceeds through the formation of a nucleophilic enolate ion, which subsequently attacks a second carbonyl molecule.[2][5] The resulting products are key structural motifs in many natural products, pharmaceuticals, and industrial chemicals.[1][6]
Mechanism of Base-Catalyzed Aldol Condensation
The base-catalyzed aldol condensation mechanism can be described in three primary steps:
-
Enolate Formation: A base, typically a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen (a hydrogen on the carbon adjacent to the carbonyl group) from an enolizable aldehyde or ketone. This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the key carbon nucleophile.[2][4][7][8]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of a second molecule of the aldehyde or ketone. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[4][7][9]
-
Protonation and Dehydration: The alkoxide intermediate is protonated by a solvent molecule (e.g., water, which was formed when the base was protonated in the first step), yielding a β-hydroxy aldehyde or β-hydroxy ketone, known as the aldol addition product.[9] This aldol product can often be isolated, but under the reaction conditions (especially with heat), it can undergo dehydration. A base removes another α-hydrogen, forming an enolate which then eliminates a hydroxide ion in an E1cB (Elimination Unimolecular Conjugate Base) mechanism to form a π-bond.[1][9][10] The resulting α,β-unsaturated aldehyde or ketone is stabilized by conjugation, which provides a thermodynamic driving force for the reaction.[2]
Quantitative Data
The yield and kinetics of aldol condensations are influenced by factors such as temperature, catalyst concentration, and reactant structure. The following table summarizes quantitative data from selected studies.
| Reaction | Catalyst / Conditions | Key Findings |
| Benzaldehyde (B42025) + Acetone → Benzalacetone | High-Temperature Water (HTW), no added catalyst | The maximum molar yield was 24% at 250 °C after 5 hours. Higher temperatures led to lower yields due to the formation of degradation byproducts. The reaction is proposed to be acid and base-catalyzed by the autoionization of water at high temperatures.[11] |
| Benzaldehyde + Acetophenone → Chalcone | High-Temperature Water (HTW), no added catalyst | A maximum yield of 21% was achieved at 250 °C after 15 hours.[11] |
| Benzaldehyde + Acetophenone | Not specified | Kinetic parameters for the elementary steps were defined as: k₁ = 0.759 h⁻¹ (enolate formation), k₂ = 0.293 M⁻¹h⁻¹ (C-C bond formation), and k₃ = 0.681 h⁻¹ (dehydration). The C-C bond forming step is often the rate-determining step.[12] |
| Acetaldehyde Self-Condensation → Crotonaldehyde | Sulfuric Acid (Acid-Catalyzed) | In 60 wt% H₂SO₄, the reaction was second order in acetaldehyde, confirming that the C-C bond formation step is rate-limiting. A reaction yield approaching 100% was observed based on the stoichiometry of the reactants and products.[13] |
| Isobutyraldehyde Self-Condensation | Sodium Hydroxide | A kinetic model was developed based on the reaction mechanism, which included aldol condensation, Tishchenko reaction, and hydrolysis steps. The model successfully predicted the concentration profiles of reactants and products over time.[14] |
Protocols: Synthesis of Dibenzalacetone via Claisen-Schmidt Condensation
This protocol details the synthesis of dibenzalacetone from benzaldehyde and acetone, a classic example of a crossed aldol condensation, specifically a Claisen-Schmidt condensation.[15] In this reaction, two equivalents of benzaldehyde (which cannot enolize) react with one equivalent of acetone.[15]
Materials and Reagents
-
Benzaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
5% Acetic Acid in Ethanol (for washing, optional)[16]
-
Erlenmeyer flasks (50 mL or 125 mL)[17]
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask for vacuum filtration[17]
-
Filter paper
-
Beakers
-
Graduated cylinders
Experimental Workflow
Detailed Procedure
-
Preparation of Catalytic Solution: In a 125 mL Erlenmeyer flask, dissolve 2.5 g of sodium hydroxide (NaOH) in a solution containing 25 mL of deionized water and 20 mL of 95% ethanol. Stir the mixture until the NaOH is completely dissolved. Cool the solution to approximately 20°C in a water or ice bath.[17]
-
Preparation of Organic Reactants: In a separate small beaker or test tube, mix 2.1 mL of benzaldehyde with 0.75 mL of acetone.[16]
-
Reaction: Add the benzaldehyde-acetone mixture to the cooled NaOH solution while stirring.[16] Continue to stir the reaction mixture vigorously at room temperature for 30 minutes. A yellow, flocculent precipitate of dibenzalacetone should form during this time.[16][17]
-
Isolation of Crude Product: After the 30-minute reaction period, cool the flask in an ice bath for 5-10 minutes to ensure complete precipitation.[17] Collect the yellow solid product by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the solid product in the funnel with approximately 50 mL of cold deionized water to remove any residual NaOH. Continue to pull air through the solid for several minutes to help dry it.[17]
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot 95% ethanol (approximately 10-20 mL) and heat gently to dissolve the solid.[16][18] Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified, pale-yellow crystals by vacuum filtration. Wash the crystals with a small amount of cold 95% ethanol.[17] Allow the crystals to air dry completely on the filter paper or in a desiccator.
-
Analysis: Once dry, weigh the final product to determine the percent yield. Characterize the product by measuring its melting point (literature value: 110-112 °C) and, if desired, by techniques like Thin-Layer Chromatography (TLC) or spectroscopy (IR, NMR).[17][18]
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. community.wvu.edu [community.wvu.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. magritek.com [magritek.com]
- 9. youtube.com [youtube.com]
- 10. amherst.edu [amherst.edu]
- 11. Kinetics of crossed aldol condensations in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. www2.oberlin.edu [www2.oberlin.edu]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of Dibenzal Acetone: Step-by-Step Guide [vedantu.com]
- 16. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 17. homeworkforyou.com [homeworkforyou.com]
- 18. studylib.net [studylib.net]
Catalytic Synthesis of 2-Ethylcrotonaldehyde: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethylcrotonaldehyde (B1231484), a valuable intermediate in the production of fine chemicals and pharmaceuticals. The synthesis primarily involves the aldol (B89426) condensation of n-butyraldehyde and acetaldehyde (B116499), which can be effectively catalyzed by both homogeneous and heterogeneous systems. These notes offer insights into catalyst selection, reaction mechanisms, and practical experimental procedures.
Data Presentation: Catalyst Performance in Aldol Condensation
The following table summarizes the performance of various catalysts in the vapor-phase aldol condensation of n-butyraldehyde, a reaction closely related to the synthesis of this compound. This data provides a comparative overview of catalyst efficacy under different conditions.
| Catalyst | Reaction Temperature (°C) | n-Butyraldehyde Conversion (%) | Selectivity to 2-Ethyl-2-hexenal (%) | Reference |
| NaX Zeolite | 150 | - | >98.5 | [1] |
| KX Zeolite | - | - | - | [1] |
| γ-Al₂O₃ | - | - | - | [1] |
| Na/NaOH/γ-Al₂O₃ | - | - | - | [1] |
| MgO-Al₂O₃ (hydrotalcite-like) | 80 - 200 | - | High | |
| Basic Alkali Metal on Silica | 200 - 350 | - | - | [2] |
Note: The data presented is for the self-condensation of n-butyraldehyde to 2-ethyl-2-hexenal. While not the exact synthesis of this compound, it provides valuable insights into catalyst performance for similar aldol condensations.
Reaction Pathways and Mechanisms
The synthesis of this compound proceeds via a base-catalyzed aldol condensation mechanism. The key steps involve the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of n-butyraldehyde. Subsequent dehydration yields the final product.
Caption: Base-catalyzed aldol condensation mechanism for this compound synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound using both homogeneous and heterogeneous catalytic systems.
Protocol 1: Homogeneous Catalysis using Sodium Hydroxide (B78521)
This protocol is adapted from a patented industrial process and is suitable for laboratory-scale synthesis.[3]
Materials:
-
n-Butyraldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH), 2% aqueous solution
-
Sulfuric acid (H₂SO₄), 2% aqueous solution
-
Ice bath
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Distillation apparatus
-
Separatory funnel
Experimental Workflow:
Caption: Experimental workflow for homogeneous synthesis of this compound.
Procedure:
-
Aldol Condensation:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, combine n-butyraldehyde and acetaldehyde in a molar ratio of approximately 1:4.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a 2% aqueous solution of sodium hydroxide from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 12°C.
-
After the addition is complete, continue to stir the mixture vigorously for several hours at a controlled temperature.
-
-
Dehydration:
-
In a separate distillation apparatus, bring a 2% aqueous solution of sulfuric acid to a boil.
-
Gradually add the aldol condensation reaction mixture to the boiling sulfuric acid solution.
-
Collect the distillate, which will contain this compound and water.
-
-
Work-up and Purification:
-
Transfer the distillate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water to remove any remaining acid.
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate.
-
Purify the crude this compound by fractional distillation.
-
Protocol 2: Heterogeneous Catalysis using NaX Zeolite in a Fixed-Bed Reactor
This protocol describes a continuous vapor-phase synthesis of this compound using a solid base catalyst. This method offers advantages in terms of catalyst separation and potential for continuous operation.[1]
Materials:
-
NaX Zeolite catalyst pellets
-
n-Butyraldehyde
-
Acetaldehyde
-
Inert gas (e.g., Nitrogen)
-
Fixed-bed reactor system with a furnace, mass flow controllers, and a condenser
Experimental Workflow:
Caption: Experimental workflow for heterogeneous synthesis of this compound.
Procedure:
-
Catalyst Preparation and Reactor Setup:
-
Pack a fixed-bed reactor with NaX zeolite catalyst pellets.
-
Heat the reactor to the desired reaction temperature (e.g., 150°C) under a continuous flow of an inert gas like nitrogen to activate the catalyst and remove any adsorbed water.
-
-
Catalytic Reaction:
-
Prepare a liquid feed mixture of n-butyraldehyde and acetaldehyde.
-
Vaporize the feed mixture and introduce it into the heated reactor using mass flow controllers to maintain a constant flow rate.
-
The reactants will pass over the catalyst bed where the aldol condensation will occur.
-
-
Product Collection and Analysis:
-
The effluent stream from the reactor is passed through a condenser to liquefy the products.
-
Collect the liquid product, which will be a mixture of unreacted aldehydes, this compound, water, and byproducts.
-
Analyze the composition of the product mixture using gas chromatography (GC) to determine the conversion and selectivity.
-
-
Purification:
-
If necessary, the collected liquid product can be purified by fractional distillation to isolate the this compound.
-
References
Application Notes & Protocols: Aldol Condensation of Acetaldehyde and Butyraldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It typically involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which can subsequently undergo dehydration to yield an α,β-unsaturated carbonyl compound.[1][2] This reaction is crucial for the synthesis of many important chemical intermediates and products.[1]
When acetaldehyde (B116499) and butyraldehyde (B50154) are reacted together in a "crossed" or "mixed" aldol condensation, a mixture of four potential products can be formed, as either aldehyde can act as the nucleophilic enolate or the electrophilic carbonyl partner.[1] This can result in a complex product mixture that is challenging to separate.[2]
However, the self-condensation of these aldehydes is also of significant industrial importance. The self-condensation of acetaldehyde is a route to produce crotonaldehyde, while the self-condensation of n-butyraldehyde is a key step in the large-scale production of 2-ethylhexanol, a precursor for plasticizers.[1][3][4] This document provides an overview of the reaction conditions, a general experimental protocol, and a summary of catalytic systems for these condensation reactions.
Reaction Pathways
The mixed aldol condensation between acetaldehyde and butyraldehyde can proceed through four primary pathways, leading to a mixture of products. This complexity arises because both aldehydes possess α-hydrogens and can form an enolate.
Caption: Logical diagram of potential pathways in a mixed aldol condensation.
Data Summary: Reaction Conditions
The following tables summarize various catalytic systems and conditions reported for the self-condensation of n-butyraldehyde, a reaction that is extensively documented due to its industrial relevance.
Table 1: Liquid-Phase n-Butyraldehyde Condensation
| Catalyst System | Temperature (°C) | Pressure | Product(s) | Yield/Conversion | Reference |
| Diisopropylammonium acetate (B1210297) (DIPA-OAc) | 70 - 95 | ~1 atm - 30 psi | 2-Ethylhexenal | High purity | [5] |
| Diisopropylammonium acetate (DIPA-OAc) | 105 | 30 psi | 2-Ethylhexenal | Not specified | [5] |
| Dimethylammonium acetate (DMA-OAc) | 75 | Not specified | 2-Ethylhexenal | Not specified | [5] |
| Alkaline Catalyst (e.g., NaOH aq.) | Not specified | Not specified | 2-Ethylhexenal | High, low by-products | [6] |
| Mg-Al oxide solid solution | 80 - 200 | Not specified | 2-Ethylhexenal | Not specified | [7] |
Table 2: Vapor-Phase n-Butyraldehyde Condensation
| Catalyst System | Temperature (°C) | Pressure | Product(s) | Yield/Conversion | Reference |
| Titania supported Palladium (Pd/TiO₂) | 260 - 320 | Not specified | 2-Ethylhexanal (B89479) | High conversion, appreciable yield | [8] |
| Ni/Ce-Al₂O₃ | Not specified | Not specified | 2-Ethylhexanol | Not specified | [9] |
Experimental Protocols
The following protocol is a representative example for the self-condensation of n-butyraldehyde to 2-ethylhexenal using a dialkylammonium carboxylate salt catalyst, based on procedures described in patent literature.[5]
Objective: To synthesize 2-ethylhexenal via the self-condensation of n-butyraldehyde.
Materials:
-
n-Butyraldehyde
-
Acetic Acid
-
Water
-
Magnetic stir bar
-
Reaction vessel (e.g., round-bottom flask or pressurized autoclave for elevated pressures)
-
Heating mantle/oil bath with temperature control
-
Condenser (if running at reflux)
-
Separatory funnel
-
Gas Chromatography (GC) equipment for analysis
Catalyst Preparation (Diisopropylammonium Acetate - DIPA-OAc):
-
In a suitable vial containing a magnetic stir bar, add water (e.g., 0.45 mL).
-
Add diisopropylamine (e.g., 3.37 g) to the water with stirring.
-
Slowly add acetic acid (e.g., 0.5 g) dropwise to the solution. An exotherm will be observed.
-
Allow the solution to cool to room temperature with continuous stirring. The catalyst is now ready for use.
Reaction Procedure:
-
Charge the reaction vessel with n-butyraldehyde and the prepared DIPA-OAc catalyst solution. The catalyst loading can be varied (e.g., 5-40 mol%).
-
If performing the reaction at elevated temperature and pressure, seal the autoclave, purge with an inert gas (e.g., nitrogen), and pressurize to the desired level (e.g., 30 psi).[5]
-
Heat the reaction mixture to the target temperature (e.g., 75-105 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by periodically taking samples and analyzing them by Gas Chromatography (GC) to determine the conversion of n-butyraldehyde and the formation of 2-ethylhexenal.
-
Once the reaction has reached completion (or the desired conversion), cool the vessel to room temperature.
Work-up and Purification:
-
Transfer the final reaction mixture to a separatory funnel.
-
Residual nitrogen-containing catalyst impurities can be removed by washing the product with a dilute solution of an alkanoic acid, such as acetic acid.[5]
-
Separate the organic layer.
-
Further purification of the 2-ethylhexenal product can be achieved by distillation if required.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and analysis of condensation products.
Caption: General experimental workflow for aldol condensation reactions.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. cdn.intratec.us [cdn.intratec.us]
- 5. WO2020101902A1 - Self-condensation of aldehydes - Google Patents [patents.google.com]
- 6. CN102260149B - Preparation process of 2-ethyl hexenal and 2-ethyl hexanol - Google Patents [patents.google.com]
- 7. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]
- 8. US20170217866A1 - Single-step conversion of n-butyraldehyde to 2-ethylhexanal - Google Patents [patents.google.com]
- 9. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Ethylcrotonaldehyde as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-ethylcrotonaldehyde (B1231484) as a versatile precursor in organic synthesis. The protocols outlined below are intended for laboratory-scale synthesis of key derivatives, including 2-ethyl-1-hexanol and 2-ethylhexanoic acid.
Introduction
This compound, systematically known as (E)-2-ethylbut-2-enal, is a valuable C6 α,β-unsaturated aldehyde. Its chemical structure, featuring both an aldehyde functional group and a carbon-carbon double bond, makes it a highly reactive and useful intermediate for the synthesis of a variety of organic molecules. It is primarily produced through the aldol (B89426) condensation of n-butyraldehyde and acetaldehyde (B116499). This document details its synthesis and subsequent transformations into commercially significant compounds.
Synthesis of this compound
The primary industrial route to this compound is the aldol condensation of n-butyraldehyde with an excess of acetaldehyde in the presence of a base catalyst, followed by dehydration.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
n-Butyraldehyde
-
Acetaldehyde
-
Sodium hydroxide (B78521) (NaOH), 2% aqueous solution
-
Sulfuric acid (H₂SO₄), 2% aqueous solution
-
Brine (for cooling)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
One-gallon reaction vessel with cooling coil, stirrer, dropping funnel, and gas inlet/outlet
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Aldol Condensation:
-
Charge the reaction vessel with a mixture of acetaldehyde and n-butyraldehyde. A molar ratio of at least 2:1 (acetaldehyde to n-butyraldehyde) is recommended, with higher ratios (up to 10:1) showing improved efficiency.[1]
-
Maintain an inert atmosphere within the vessel.
-
Cool the mixture to a low temperature while stirring.
-
Slowly add a 2% aqueous solution of sodium hydroxide to the cooled and stirred mixture. Maintain the caustic concentration between 0.03% and 0.04% throughout the reaction.[1]
-
Continue vigorous stirring for 7-8 hours, maintaining the low temperature using the brine cooling coil.
-
After the reaction is complete, neutralize the mixture.
-
-
Dehydration (Cracking):
-
In a separate apparatus equipped with a reflux condenser and a dropping funnel, bring a 2% solution of sulfuric acid to a boil.
-
Gradually add the neutralized aldol reaction mixture to the boiling sulfuric acid.
-
The dehydration process will take approximately 8 hours. The this compound, along with other volatile components, will distill over.
-
-
Purification:
-
Collect the entire distillate and subject it to rectification (fractional distillation) to isolate pure this compound.
-
Reaction Workflow: Synthesis of this compound
References
Application Note: Selective Hydrogenation of 2-Ethylcrotonaldehyde to 2-Ethylbutyraldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylbutyraldehyde is a valuable chemical intermediate used in the synthesis of various fine chemicals, including 2-ethylbutyric acid, which serves as a precursor in the production of plasticizers and pharmaceuticals. A primary route for its synthesis is the selective hydrogenation of 2-ethylcrotonaldehyde (B1231484). As an α,β-unsaturated aldehyde, this compound possesses two reducible functional groups: a carbon-carbon double bond (C=C) and a carbonyl group (C=O). The key challenge in this process is to achieve high selectivity towards the hydrogenation of the C=C bond to yield the desired 2-ethylbutyraldehyde, while minimizing the formation of the unsaturated alcohol (2-ethyl-1-butenol) or the fully saturated alcohol (2-ethyl-1-butanol).
Thermodynamically, the hydrogenation of the C=C bond is generally more favorable than that of the C=O bond. Catalysts based on Group VIII metals, particularly palladium and nickel, are widely employed to facilitate this selective transformation. This application note provides detailed protocols for the selective hydrogenation of this compound, adapted from established procedures for structurally similar aldehydes, and summarizes relevant quantitative data to guide experimental design.
Reaction Principle
The hydrogenation of this compound can proceed through two main pathways, as illustrated in the reaction scheme below. The desired reaction is the selective reduction of the alkene C=C bond (Pathway 1) to produce 2-ethylbutyraldehyde. A competing reaction involves the reduction of the aldehyde's C=O bond to form 2-ethyl-1-butenol (Pathway 2). Both of these initial products can be further hydrogenated to the fully saturated 2-ethyl-1-butanol.
Catalyst choice is critical in directing the reaction towards Pathway 1. Palladium-based catalysts are well-documented to exhibit high selectivity for C=C bond hydrogenation in α,β-unsaturated aldehydes.[1][2] Similarly, nickel catalysts are also utilized for this transformation, often in vapor-phase or slurry-phase reactions.[3]
Caption: Reaction pathways for the hydrogenation of this compound.
Experimental Protocols
The following protocols are adapted from literature procedures for the hydrogenation of analogous α,β-unsaturated aldehydes. Researchers should perform initial small-scale trials to optimize conditions for this compound.
Protocol 1: Liquid-Phase Hydrogenation using a Palladium-Based Catalyst
This protocol is adapted from studies on crotonaldehyde (B89634) hydrogenation using supported palladium catalysts in a liquid-phase batch reactor.[1][4]
Materials:
-
This compound
-
Supported Palladium Catalyst (e.g., 1 wt% Pd/Al₂O₃ or 1 wt% Pd/ZnO)
-
Solvent (e.g., Methanol, Ethanol, or Hexane)
-
High-purity Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
High-pressure batch reactor (autoclave) equipped with magnetic stirring, gas inlet/outlet, and temperature control.
Procedure:
-
Catalyst Activation (if required): Some catalysts require pre-reduction. Place the catalyst in the reactor and heat under a flow of H₂ at a specified temperature (e.g., 300-400 °C) for 2-3 hours. Cool down to the reaction temperature under an inert atmosphere.
-
Reactor Charging: Add the solvent (e.g., 50 mL) and the catalyst (e.g., 10-50 mg) to the reactor.
-
System Purge: Seal the reactor and purge several times with an inert gas, followed by purging with H₂ to remove all air.
-
Reaction Initiation: Pressurize the reactor with H₂ to the desired pressure (e.g., 1.5 - 4 bar). Heat the reactor to the target temperature (e.g., 50 - 80 °C) with vigorous stirring (e.g., 600-1000 RPM).
-
Substrate Addition: Inject a known amount of this compound (e.g., 1-5 mmol) dissolved in a small amount of the reaction solvent into the reactor.
-
Reaction Monitoring: Maintain constant temperature and pressure. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of the reactant and the selectivity towards the products.
-
Reaction Termination: Once the desired conversion is reached, stop the heating, and cool the reactor to room temperature. Carefully vent the excess H₂ pressure.
-
Product Isolation: Filter the catalyst from the reaction mixture. The filtrate contains the product. The solvent can be removed by rotary evaporation to isolate the crude 2-ethylbutyraldehyde. Further purification can be achieved by distillation.
Protocol 2: Slurry-Phase Hydrogenation using a Nickel-Based Catalyst
This protocol is adapted from the hydrogenation of 2-ethyl-hexen-2-al on Ni/Al₂O₃ catalysts.[3]
Materials:
-
This compound
-
Supported Nickel Catalyst (e.g., 7-10 wt% Ni/Al₂O₃)
-
Solvent (e.g., Isopropanol or Ethanol)
-
High-purity Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
Slurry bed reactor or a high-pressure batch reactor.
Procedure:
-
Catalyst Activation: Place the Ni/Al₂O₃ catalyst into the reactor. Activate the catalyst by heating under a flow of H₂ at a high temperature (e.g., 450-500 °C) for several hours to reduce the nickel oxide to metallic nickel. Cool to the reaction temperature under an inert atmosphere.
-
Reactor Charging: Introduce the solvent and the activated catalyst into the reactor.
-
System Purge: Seal and purge the system first with an inert gas and then with hydrogen.
-
Reaction Initiation: Pressurize the reactor with H₂ to the desired pressure (e.g., atmospheric to 10 bar). Heat the mixture to the reaction temperature (e.g., 100 - 150 °C) with efficient stirring to maintain a uniform slurry.
-
Substrate Addition: Introduce the this compound into the reactor.
-
Reaction Monitoring: Monitor the consumption of H₂ and analyze the composition of the liquid phase periodically using GC.
-
Reaction Termination and Product Isolation: After the reaction is complete, cool the reactor, vent the pressure, and separate the catalyst by filtration. The product can be isolated from the solvent by distillation.
Caption: General experimental workflow for catalytic hydrogenation.
Data Presentation
The following tables summarize quantitative data from the hydrogenation of crotonaldehyde, a close structural analog of this compound, which can serve as a reference for expected performance.
Table 1: Hydrogenation of Crotonaldehyde over Palladium-Based Catalysts [1]
| Catalyst | Temp (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Selectivity to Saturated Aldehyde (%) | Selectivity to Unsaturated Alcohol (%) |
| 1% Cu/Al₂O₃ | 50 | 1.5 | 7 | ~75 | ~93 | 1.5 |
| 1% Pd/Al₂O₃ | 50 | 1.5 | 7 | 100 | 62.8 | 0 |
| Pd₁Cu₂₁₆/Al₂O₃ | 50 | 1.5 | 7 | 100 | ~65 | ~1 |
Note: The primary product for the Pd/Al₂O₃ and PdCu catalysts after full conversion was the saturated alcohol (butanol), indicating that the saturated aldehyde is an intermediate. High selectivity to the saturated aldehyde is achieved at lower conversion times.
Table 2: Hydrogenation of Crotonaldehyde over Platinum-Based Catalysts [4]
| Catalyst | Temp (°C) | H₂ Pressure (kPa) | Time-on-Stream | Conversion (%) | Selectivity to Saturated Aldehyde (%) | Selectivity to Unsaturated Alcohol (%) |
| Pt/ZnO | 80 | 400 | Varies | Varies | Low | High |
| Pd/ZnO | 80 | 400 | Varies | Varies | Very High | Nil or very low |
Note: This study highlights the difference between Pt and Pd catalysts. While Pt/ZnO favors the formation of the unsaturated alcohol, Pd/ZnO is highly selective towards the saturated aldehyde, which is the desired product in the context of this application note.
References
Application of 2-Ethylcrotonaldehyde in Polymer Synthesis: A Detailed Overview
Introduction
2-Ethylcrotonaldehyde (B1231484), an α,β-unsaturated aldehyde, presents itself as a versatile monomer for the synthesis of functional polymers. Its chemical structure, featuring both a reactive aldehyde group and a polymerizable carbon-carbon double bond, allows for its participation in various polymerization reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer chemistry, targeting researchers, scientists, and professionals in drug development. While direct and extensive literature on the polymerization of this compound is limited, the protocols and applications outlined herein are extrapolated from established methods for similar unsaturated aldehydes, such as crotonaldehyde (B89634), and general principles of polymer chemistry.
Application Notes
The unique bifunctional nature of this compound opens avenues for the creation of polymers with pendant aldehyde groups. These functional groups can be subsequently modified, making them valuable platforms for a variety of applications, including:
-
Bioconjugation and Drug Delivery: The aldehyde moieties on the polymer backbone can readily react with amines, hydrazides, and other nucleophiles to attach biomolecules, such as peptides, proteins, or drugs. This makes polymers derived from this compound promising candidates for targeted drug delivery systems and bioconjugate chemistry.
-
Crosslinkable Resins and Coatings: The aldehyde groups can participate in crosslinking reactions, for instance, with polyols or other multifunctional reagents, to form robust thermosetting resins and coatings with enhanced thermal and chemical stability.
-
Adhesives and Sealants: The reactive nature of the aldehyde functionality can contribute to strong adhesive properties, enabling the formulation of high-performance adhesives and sealants.
-
Functional Surfaces: Polymers containing this compound can be used to modify surfaces, introducing reactive sites for the immobilization of enzymes, antibodies, or other functional molecules.
Polymerization of this compound
This compound can potentially be polymerized through various mechanisms, including anionic, cationic, and free-radical polymerization. The choice of polymerization technique will significantly influence the structure and properties of the resulting polymer. Based on studies of similar α,β-unsaturated aldehydes, anionic polymerization is a promising route for achieving controlled polymerization.
Anionic Polymerization
Anionic polymerization of this compound can be initiated by strong bases such as alkali metal hydroxides. This method is expected to proceed primarily through the carbon-carbon double bond, preserving the aldehyde functionality as a pendant group on the polymer chain.
Experimental Protocol: Anionic Polymerization of this compound
This protocol is adapted from the established methods for the polymerization of crotonaldehyde.
Materials:
-
This compound (freshly distilled)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Round-bottom flask with three necks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Monomer Preparation: Purify this compound by distillation under reduced pressure to remove any inhibitors or impurities.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel. Purge the entire system with an inert gas (e.g., nitrogen) for 15-20 minutes to create an oxygen-free environment.
-
Charging the Reactor: Charge the flask with a predetermined amount of freshly distilled this compound.
-
Initiator Preparation: Prepare an aqueous solution of the initiator (e.g., 10% w/v NaOH or KOH).
-
Initiation of Polymerization: While stirring the monomer at a controlled temperature (e.g., 50-70 °C), add the initiator solution dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
Polymerization: Continue the reaction for a specified period (e.g., 3-6 hours) under an inert atmosphere. The viscosity of the reaction mixture is expected to increase as the polymerization progresses.
-
Termination and Isolation: After the desired reaction time, terminate the polymerization by adding a small amount of a weak acid (e.g., acetic acid) to neutralize the catalyst. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator residues, and then with a solvent like acetone to remove low molecular weight oligomers.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Quantitative Data
The following table summarizes hypothetical quantitative data for the anionic polymerization of this compound, based on typical results observed for crotonaldehyde polymerization.[1]
| Experiment ID | Monomer Concentration (mol/L) | Initiator (NaOH) Conc. (mol/L) | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| P-ECA-1 | 2.0 | 0.05 | 50 | 4 | 65 | 3500 | 1.8 |
| P-ECA-2 | 2.0 | 0.10 | 50 | 4 | 78 | 2800 | 2.1 |
| P-ECA-3 | 2.0 | 0.05 | 70 | 4 | 85 | 4200 | 1.7 |
| P-ECA-4 | 3.0 | 0.05 | 50 | 6 | 92 | 5100 | 1.6 |
Characterization
The resulting poly(this compound) can be characterized by various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the aldehyde group (C=O stretching around 1720 cm⁻¹) and the polymer backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the preservation of the aldehyde functionality.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Thermal Analysis (TGA and DSC): To evaluate the thermal stability and glass transition temperature of the polymer.
Diagrams
Reaction Pathway for Anionic Polymerization
Caption: Anionic polymerization of this compound.
Experimental Workflow
Caption: Workflow for this compound polymerization.
Disclaimer: The provided protocols and data are based on established methodologies for similar compounds and general polymer chemistry principles. Researchers should conduct their own optimization and safety assessments before implementing these procedures.
References
Application Notes and Protocols for the Polymerization of Unsaturated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated aldehydes, such as acrolein, crotonaldehyde (B89634), and methacrolein (B123484), are highly reactive monomers that can be polymerized through various mechanisms to yield polymers with pendant aldehyde groups. These functional polymers are of significant interest in diverse fields, including drug delivery, bioconjugation, and material science, owing to the reactive nature of the aldehyde moieties which allows for further chemical modifications. This document provides detailed application notes and protocols for the polymerization of unsaturated aldehydes via radical, anionic, cationic, and coordination polymerization methods.
Applications in Drug Development
Polymers derived from unsaturated aldehydes, particularly poly(acrolein), are emerging as versatile platforms for drug delivery systems. The pendant aldehyde groups can be utilized for the covalent conjugation of drugs, targeting ligands, and imaging agents. These functionalized polymers can self-assemble into nanoparticles, providing a means to encapsulate and protect therapeutic payloads, enhance their bioavailability, and achieve controlled or targeted release.[1][2] The biodegradable nature of some of these polymers further enhances their suitability for biomedical applications.
Polymerization Methods: An Overview
The polymerization of unsaturated aldehydes can be initiated through several methods, each offering distinct advantages in controlling the polymer structure and properties.
-
Radical Polymerization: This method is widely used and can be initiated by thermal or redox initiators. It is suitable for a range of unsaturated aldehydes.[3]
-
Anionic Polymerization: This technique allows for the synthesis of polymers with well-defined structures and low polydispersity. It is particularly effective for monomers with electron-withdrawing groups.[4]
-
Cationic Polymerization: Cationic initiators, such as Lewis acids, can be used to polymerize unsaturated aldehydes, leading to polymers with specific microstructures.[3]
-
Coordination Polymerization: Transition metal catalysts can be employed to achieve stereoregular polymers with controlled tacticities.
Below is a diagram illustrating the general polymerization pathways for unsaturated aldehydes.
Caption: General polymerization pathways for unsaturated aldehydes.
Data Presentation: Quantitative Polymerization Data
The following tables summarize key quantitative data from various polymerization methods for different unsaturated aldehydes.
Table 1: Radical Polymerization of Acrolein
| Initiator System | Monomer Conc. (mol/L) | Initiator:Monomer Ratio | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Free radical initiator | 7.5 | 1:50 | 50 | 6 | 93.67 | - | - | [3] |
| tert-butyl hydroperoxide–polyacrolein hydroxysulfonic acid | Aqueous | - | Varies | - | - | - | - | [3] |
| Imidazole | - | - | < Room Temp | - | - | 317 - 691 | - | [3] |
Table 2: Anionic Polymerization of Crotonaldehyde
| Initiator | Solvent | Temp. (°C) | Monomer Conc. (mol/L) | Catalyst Conc. (mol/L) | Polymer Structure | Reference |
| Tertiary Phosphines | Varies | Varies | Varies | Varies | Vinyl polymerization with cyclization | [4] |
| NaOH / KOH | Aqueous | 30-80 | - | Varies | Cross-linked | [5] |
Table 3: Cationic Polymerization of Methacrolein
| Initiator | Solvent | Temp. (°C) | Catalyst | Dispersing Agent | Yield (g) | Inherent Viscosity | Reference |
| Sodium bisulfite / Potassium persulfate | Water/Methanol (B129727) | Room Temp | Hydrolyzed tetraethyl orthosilicate | - | 6.0 | 1.0 | [6] |
| Sodium bisulfite / Cobalt oxide | Water/Methanol | 30 | Hydrolyzed tetraethyl orthosilicate | Ammonium perfluorocaprylate | 12.7 | 0.78 | [6] |
Experimental Protocols
Protocol 1: Radical Polymerization of Acrolein
This protocol is based on the conditions reported for a high-yield radical polymerization of acrolein.[3]
Materials:
-
Acrolein (freshly distilled)
-
Free radical initiator (e.g., AIBN, BPO)
-
Solvent (e.g., bulk, or an appropriate organic solvent)
-
Nitrogen or Argon gas supply
-
Reaction vessel with a condenser and magnetic stirrer
-
Constant temperature oil bath
Procedure:
-
Set up the reaction vessel under an inert atmosphere (Nitrogen or Argon).
-
Add the desired amount of freshly distilled acrolein to the reaction vessel.
-
If using a solvent, add it to the vessel. The monomer concentration should be approximately 7.5 mol/L.[3]
-
Add the free radical initiator. The recommended initiator to monomer molar ratio is 1:50.[3]
-
Place the reaction vessel in a preheated oil bath at 50°C.
-
Stir the reaction mixture for 6 hours.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane).
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
Caption: Experimental workflow for radical polymerization of acrolein.
Protocol 2: Anionic Polymerization of Crotonaldehyde
This protocol provides a general guideline for the anionic polymerization of crotonaldehyde using a tertiary phosphine (B1218219) initiator.[4]
Materials:
-
Crotonaldehyde (freshly distilled)
-
Tertiary phosphine initiator (e.g., tri-n-butylphosphine)
-
Anhydrous solvent (e.g., THF, toluene)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel with a magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is set up under a stringent inert atmosphere.
-
Add the anhydrous solvent to the reaction vessel.
-
Cool the solvent to the desired reaction temperature (e.g., -78°C).
-
Add the tertiary phosphine initiator to the cooled solvent.
-
Slowly add the freshly distilled crotonaldehyde to the initiator solution with vigorous stirring. The rate of polymerization is sensitive to monomer concentration.[4]
-
Maintain the reaction at the low temperature for the desired period. The molecular weight is reported to be insensitive to reaction time, suggesting a rapid chain transfer to monomer.[4]
-
Terminate the polymerization by adding a proton source (e.g., methanol).
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer in a suitable non-solvent.
-
Isolate the polymer by filtration, wash, and dry under vacuum.
Protocol 3: Preparation of Poly(acrolein) Nanoparticles for Drug Delivery
This protocol outlines a general procedure for preparing poly(acrolein) nanoparticles, which can be adapted for drug encapsulation.
Materials:
-
Poly(acrolein)
-
A suitable solvent for the polymer (e.g., DMSO, DMF)
-
An aqueous buffer solution (e.g., PBS)
-
A surfactant (optional, to stabilize the nanoparticles)
-
Drug to be encapsulated
-
Dialysis membrane
Procedure:
-
Dissolve the poly(acrolein) in the chosen organic solvent to form a polymer solution.
-
If encapsulating a drug, dissolve the drug in the polymer solution.
-
In a separate container, prepare the aqueous buffer solution, with or without a surfactant.
-
Slowly add the polymer-drug solution dropwise to the aqueous phase under constant stirring. This will induce the self-assembly of the polymer into nanoparticles and encapsulation of the drug.
-
Continue stirring for a few hours to allow for solvent evaporation and nanoparticle stabilization.
-
Purify the nanoparticle suspension by dialysis against the aqueous buffer to remove the organic solvent and any unencapsulated drug.
-
The resulting nanoparticle suspension can be characterized for size, morphology, drug loading, and release properties.
Caption: General workflow for the preparation of drug-loaded poly(acrolein) nanoparticles.
Conclusion
The polymerization of unsaturated aldehydes offers a powerful tool for the synthesis of functional polymers with significant potential in drug development and other advanced applications. The choice of polymerization method will dictate the resulting polymer's properties, and careful control over reaction conditions is crucial for achieving desired outcomes. The protocols provided herein serve as a starting point for researchers to explore and optimize the synthesis of poly(unsaturated aldehydes) for their specific applications. Further characterization of the synthesized polymers is essential to understand their structure-property relationships and to ensure their suitability for the intended use.
References
- 1. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. US2993878A - Polymerization of methacrolein - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Aldehydes for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive quantification of aldehydes is crucial in various scientific disciplines, including environmental analysis, food chemistry, clinical diagnostics, and pharmaceutical drug development. Aldehydes are often present at trace levels and can be challenging to analyze directly using Gas Chromatography-Mass Spectrometry (GC-MS) due to their polarity, volatility, and potential for thermal degradation. Derivatization is a chemical modification technique that converts aldehydes into less polar, more volatile, and more thermally stable derivatives, thereby enhancing their chromatographic properties and detection sensitivity.[1][2]
This document provides detailed application notes and protocols for the derivatization of aldehydes for GC-MS analysis, with a focus on the widely used and effective reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
Principle of Derivatization with PFBHA
PFBHA reacts with the carbonyl group of aldehydes to form stable oxime derivatives.[3] This reaction, known as oximation, is advantageous for several reasons:
-
Increased Volatility and Thermal Stability: The resulting PFBHA-oximes are significantly more volatile and thermally stable than the parent aldehydes, making them ideal for GC analysis.
-
Enhanced Sensitivity: The pentafluorobenzyl group is a strong electron-capturing moiety, which significantly enhances the sensitivity of detection, particularly when using an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry.[4]
-
Improved Chromatography: The derivatives exhibit improved peak shape and resolution on common GC columns.
-
Specificity: PFBHA reacts specifically with carbonyl compounds (aldehydes and ketones), reducing matrix interference.[3]
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the analysis of various aldehydes after derivatization with PFBHA, as compiled from various studies.
| Aldehyde | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| Formaldehyde | Drug Substance | GC-MS | - | 30 ppm | >0.99 | [5] |
| Acetaldehyde | Drug Substance | GC-MS | - | 60 ppm | >0.99 | [5] |
| Hexanal | Human Blood | HS-SPME-GC-MS | 0.006 nM | - | >0.99 | [6] |
| Heptanal | Human Blood | HS-SPME-GC-MS | 0.005 nM | - | >0.99 | [6] |
| Various Aldehydes | Drinking Water | HS-SPME-GC-ECD | 0.1-0.5 µg/L | - | - | [7] |
| Stale Aldehydes | Beer | SPME-GC-MS | 0.2 µg/L | - | >0.99 | [8] |
Note: LOD and LOQ values are highly dependent on the specific instrumentation, sample matrix, and analytical method employed.
Experimental Protocols
Protocol 1: PFBHA Derivatization of Aqueous Samples (e.g., Biological Fluids, Water)
This protocol is suitable for the analysis of aldehydes in aqueous matrices such as plasma, urine, or environmental water samples.[5]
Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
Hydrochloric acid (HCl)
-
Hexane (B92381) (or other suitable organic solvent)
-
Internal standard solution (e.g., isotopically labeled aldehyde)
-
Sample vials
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample in a vial, add an appropriate amount of the internal standard.
-
Derivatization Reagent Addition: Add 100 µL of a 10 mg/mL PFBHA solution in water.
-
pH Adjustment: Adjust the pH of the mixture to 3 with HCl.
-
Incubation: Tightly cap the vial and incubate the mixture at 60°C for 1 hour to facilitate the formation of the PFBHA-oxime derivatives.[5][9]
-
Extraction: After cooling to room temperature, add 500 µL of hexane to the vial.
-
Mixing: Vortex the mixture vigorously for 1 minute to extract the derivatives into the organic phase.
-
Phase Separation: Centrifuge the vial at 5000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Sample Transfer: Carefully transfer the upper organic layer to a new vial for GC-MS analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
This protocol is a solvent-free method that is particularly useful for volatile aldehydes and can enhance sensitivity.[7][10]
Materials:
-
SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
PFBHA solution (as in Protocol 1)
-
Headspace vials with septa
-
Heating and agitation unit for SPME
Procedure:
-
Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions.
-
On-Fiber Reagent Loading: Expose the SPME fiber to the headspace of a vial containing the PFBHA solution to adsorb the derivatizing agent onto the fiber coating.
-
Sample Preparation: Place the sample (e.g., 2 mL of beer) into a headspace vial and add the internal standard.[8]
-
Headspace Extraction and Derivatization: Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial. Heat the vial (e.g., at 60°C) and agitate for a defined period (e.g., 60 minutes) to allow for the simultaneous extraction of volatile aldehydes from the sample and their derivatization on the fiber.[8]
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the derivatives and subsequent analysis.
GC-MS Conditions (Representative)
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific application.
-
GC System: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[5]
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: 60°C for 2 min, then ramp at 5°C/min to 170°C, then at 1°C/min to 190°C, hold for 25 min[8]
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for target aldehydes to enhance sensitivity, monitoring characteristic ions such as m/z 181.[5][8]
Visualizations
Caption: Experimental workflow for aldehyde derivatization.
Caption: PFBHA derivatization reaction of an aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Analytical Methods for Aldehyde Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehydes are a class of highly reactive organic compounds that are significant in various scientific disciplines. In drug development, they can be critical process intermediates, potential impurities, or degradation products that impact the stability and safety of pharmaceutical products.[1] In biomedical research, endogenous aldehydes serve as biomarkers for oxidative stress and are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] Their high reactivity and volatility present considerable challenges for accurate and precise quantification.[4] This document provides a detailed overview and comparative analysis of key analytical methods for aldehyde quantification, complete with experimental protocols and performance data to guide researchers in selecting the most appropriate technique for their specific application.
Spectrophotometric Methods
Spectrophotometric methods offer a balance of sensitivity, cost-effectiveness, and accessibility for aldehyde quantification.[5] These techniques are based on derivatization reactions that convert typically non-chromophoric aldehydes into colored products, the absorbance of which can be measured and correlated to the aldehyde concentration.[5]
General Principle & Workflow
The fundamental workflow involves a chemical reaction between the aldehyde and a specific reagent, leading to the formation of a chromophore. The intensity of the resulting color is directly proportional to the concentration of the aldehyde in the sample.[5]
References
Application Notes and Protocols for HPLC Analysis of Dinitrophenylhydrazone (DNPH) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantitative analysis of carbonyl compounds. Due to the often low volatility and lack of a strong chromophore in many aldehydes and ketones, a derivatization step is essential for sensitive detection.[1][2][3] The most established and widely used method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[4] This reaction converts carbonyl compounds into their corresponding 2,4-dinitrophenylhydrazone derivatives, which are stable and possess a strong chromophore, allowing for sensitive UV detection at approximately 360 nm.[1][5][6][7]
This document provides detailed application notes and standardized protocols for the analysis of DNPH derivatives by HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC), catering to researchers, scientists, and professionals in drug development and environmental analysis.
Principle of Derivatization
The derivatization process involves the reaction of the carbonyl group of an aldehyde or ketone with DNPH in an acidic medium.[3] This nucleophilic addition-elimination reaction forms a stable dinitrophenylhydrazone derivative, as illustrated in the chemical reaction below.[7] The formation of these derivatives enhances their detectability and allows for their separation by reversed-phase HPLC.[1]
Carbonyl Compound + 2,4-Dinitrophenylhydrazine (DNPH) ⇌ 2,4-Dinitrophenylhydrazone + Water
Experimental Workflow Overview
The general workflow for the analysis of carbonyl compounds using DNPH derivatization followed by HPLC analysis is depicted below. This process includes sample collection, derivatization, sample cleanup, and subsequent chromatographic analysis.
Detailed Experimental Protocols
Reagent Preparation
-
DNPH Recrystallization: Commercial DNPH may contain carbonyl impurities and should be purified by recrystallization.[1][5] Dissolve DNPH in hot, HPLC-grade acetonitrile (B52724) to create a saturated solution. Allow the solution to cool, then store it in a refrigerator overnight to facilitate crystallization. Collect the crystals via vacuum filtration.[1] The purity of the recrystallized DNPH can be verified by melting point determination or HPLC analysis and should be at least 99%.[5]
-
DNPH Derivatizing Reagent: Prepare a saturated solution of recrystallized DNPH in acetonitrile.[1] Alternatively, a solution of known concentration can be prepared by dissolving a weighed amount of DNPH in acetonitrile.[1] For reactions in acidic media, a solution can be prepared by dissolving DNPH in 2N hydrochloric acid or orthophosphoric acid.[5][8]
-
Standard Solutions: Prepare individual stock solutions of the target carbonyl-DNPH derivatives by dissolving accurately weighed amounts in acetonitrile to a concentration of approximately 100 mg/L.[5] Working calibration standards can then be prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (e.g., 60:40 v/v).[4]
Sample Preparation and Derivatization
The following protocol is a general guideline and may need to be adapted based on the sample matrix.
-
Sample Collection: For aqueous samples, a measured volume (e.g., 100 mL) is typically used.[5] For air samples, air is drawn through a silica (B1680970) gel cartridge coated with DNPH.[2][9]
-
pH Adjustment: For aqueous samples, adjust the sample pH to 3 with a suitable buffer (e.g., citrate (B86180) buffer).[5][10]
-
Derivatization Reaction: Add an excess of the DNPH derivatizing reagent to the sample. The reaction mixture should be sealed and allowed to react at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).[10] Some protocols may specify room temperature for 40 minutes.[1]
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with acetonitrile followed by reagent water.[10]
-
Load the reaction mixture onto the conditioned SPE cartridge.
-
Wash the cartridge to remove unreacted DNPH and other interferences.
-
Elute the DNPH derivatives from the cartridge with a suitable solvent, such as ethanol (B145695) or acetonitrile.[2][5][10]
-
-
Final Sample Preparation: The eluate can be concentrated and reconstituted in a suitable solvent (e.g., acetonitrile/water) before injection into the HPLC system.[2]
HPLC and UHPLC Conditions
The use of UHPLC systems can significantly reduce analysis time and solvent consumption by approximately 90% compared to traditional HPLC, without compromising analytical performance.[11]
| Parameter | HPLC Conditions | UHPLC Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm[10][12] | C18, 50-100 mm x 2.1 mm, <2 µm[11][13] |
| Mobile Phase A | Water[12] | Water[13] |
| Mobile Phase B | Acetonitrile or Acetonitrile/Tetrahydrofuran[12] | Acetonitrile[13] |
| Gradient | Example: 45% B for 5 min, then to 95% B in 15 min[12] | Varies, typically a rapid gradient over 3-15 minutes[3][9][13] |
| Flow Rate | 1.0 - 1.5 mL/min[12][14] | 0.25 - 1.25 mL/min[11] |
| Column Temp. | 30 - 35 °C[8][12] | 30 - 35 °C |
| Detection | UV at 360 nm[5][12] or 365 nm[6][15] | UV at 360 nm |
| Injection Vol. | 10 - 20 µL[8][12] | 2 - 15 µL[14] |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the HPLC analysis of DNPH derivatives.
Table 1: Method Detection and Quantification Limits
| Compound | LOD (ng/mL or ppb) | LOQ (ng/mL or ppb) | Reference |
| Formaldehyde-DNPH | 33.9 | 181.2 | [4] |
| Acetaldehyde-DNPH | - | - | |
| Acetone-DNPH | - | - | |
| Benzaldehyde-DNPH | 104.5 | 396.8 | [4] |
| o-Tolualdehyde-DNPH | - | - | |
| General Aldehyde-DNPH | 0.005 µg/mL | 0.025 µg/mL | [15] |
| Muscone-DNPH | 0.005 µg/mL | 0.04 µg/mL | [6] |
Note: LOD and LOQ values can vary significantly depending on the specific instrumentation and method conditions.
Table 2: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [4][15] |
| Precision (%RSD) | < 2% | [15] |
| Accuracy (% Recovery) | 96.3% - 103.6% | [4] |
| Retention Time RSD (%) | < 0.15% (UHPLC) | [11] |
| Peak Area RSD (%) | < 0.4% (UHPLC) | [11] |
Conclusion
The derivatization of carbonyl compounds with DNPH followed by HPLC or UHPLC analysis is a robust, reliable, and sensitive method for their quantification in various matrices.[4] Adherence to proper sample preparation, including the purification of the DNPH reagent, is crucial for achieving accurate results. The transition from traditional HPLC to UHPLC offers significant advantages in terms of speed and efficiency, making it a powerful alternative for high-throughput environmental and industrial monitoring.[4][11]
References
- 1. csus.edu [csus.edu]
- 2. youngin.com [youngin.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. epa.gov [epa.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. unitedchem.com [unitedchem.com]
- 11. agilent.com [agilent.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Laboratory Synthesis of 2-Ethylcrotonaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the laboratory-scale synthesis of 2-ethylcrotonaldehyde (B1231484), a valuable intermediate in organic synthesis. Two primary methods based on the aldol (B89426) condensation reaction are presented: the self-condensation of n-butyraldehyde and the crossed aldol condensation of n-butyraldehyde and acetaldehyde. This guide includes comprehensive, step-by-step procedures, quantitative data on yields and reaction conditions, purification techniques, and detailed characterization methods. Diagrams illustrating the reaction pathways and experimental workflows are provided to ensure clarity and reproducibility.
Introduction
This compound, also known as 2-ethyl-2-butenal, is a six-carbon α,β-unsaturated aldehyde. Its chemical structure, featuring both an aldehyde functional group and a carbon-carbon double bond, makes it a versatile building block in the synthesis of a variety of organic molecules, including pharmaceuticals and specialty chemicals. The most common and efficient route for its preparation is the aldol condensation, which creates a new carbon-carbon bond. These application notes offer detailed methodologies for researchers to produce this compound in a laboratory setting.
Experimental Protocols
Two robust protocols for the synthesis of this compound are detailed below. The first involves the self-condensation of n-butyraldehyde, and the second describes a crossed aldol condensation with acetaldehyde.
Protocol 1: Self-Condensation of n-Butyraldehyde
This method utilizes a solid-phase catalyst, KF/γ-Al2O3, to promote the self-condensation of n-butyraldehyde, followed by dehydration to yield 2-ethyl-2-hexenal (B1232207), an isomer of this compound. Subsequent isomerization can be achieved if necessary, though 2-ethyl-2-hexenal is often the desired product for subsequent reactions like hydrogenation to 2-ethylhexanol.
Materials:
-
n-Butyraldehyde (Reagent Grade)
-
KF/γ-Al2O3 catalyst
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Catalyst Preparation (if not commercially available):
-
Impregnate γ-Al2O3 with an aqueous solution of potassium fluoride (B91410) (KF).
-
Dry the mixture at 120°C for 12 hours.
-
Calcine the dried solid at 500°C for 4 hours.
-
The optimal KF loading is typically around 9% by mass.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add n-butyraldehyde.
-
Add the KF/γ-Al2O3 catalyst. The recommended catalyst to n-butyraldehyde mass ratio is 0.10.
-
-
Reaction Execution:
-
Heat the mixture to 120°C with vigorous stirring.
-
Maintain the reaction at this temperature for 6 hours under reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid catalyst.
-
Wash the catalyst with a small amount of a suitable solvent (e.g., diethyl ether) and combine the filtrate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, primarily 2-ethyl-2-hexenal, can be purified by fractional distillation under reduced pressure.
-
Protocol 2: Crossed Aldol Condensation of n-Butyraldehyde and Acetaldehyde
This classic approach involves a base-catalyzed crossed aldol condensation followed by an acid-catalyzed dehydration. This method directly targets the synthesis of this compound.[1]
Materials:
-
n-Butyraldehyde
-
Acetaldehyde
-
Sodium hydroxide (B78521) (NaOH), 2% aqueous solution
-
Sulfuric acid (H2SO4), 2% aqueous solution
-
Brine solution (for cooling bath)
-
Three-neck round-bottom flask
-
Dropping funnels (2)
-
Mechanical stirrer
-
Thermometer
-
Distillation apparatus
Procedure:
-
Aldol Addition:
-
Set up a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and two dropping funnels in a cooling bath (ice-salt or brine).
-
Charge the flask with a mixture of n-butyraldehyde and acetaldehyde. A molar ratio of approximately 1:2 to 1:4 (n-butyraldehyde:acetaldehyde) is recommended.[1]
-
Cool the aldehyde mixture to 0-5°C with continuous stirring.
-
Slowly add a 2% aqueous solution of sodium hydroxide from one of the dropping funnels.
-
Carefully control the rate of addition to maintain the reaction temperature below 15°C. The reaction is exothermic.
-
After the addition is complete, continue stirring at this temperature for 7-8 hours.
-
-
Dehydration:
-
In a separate flask equipped for distillation, bring a 2% aqueous solution of sulfuric acid to a boil.
-
Gradually add the aldol addition product mixture from the first step to the boiling acidic solution.
-
The this compound will co-distill with water as it is formed.
-
Control the rate of addition to match the rate of distillation, maintaining a constant volume in the distillation flask.
-
Continue the distillation until the temperature at the head of the distillation column rises, indicating that the product has been completely removed.
-
-
Work-up and Purification:
-
Collect the distillate, which will consist of two layers.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation. The boiling point of this compound is approximately 137-139°C at atmospheric pressure.
-
Data Presentation
The following tables summarize the quantitative data associated with the described protocols.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Parameter | Protocol 1: Self-Condensation | Protocol 2: Crossed Aldol Condensation |
| Starting Materials | n-Butyraldehyde | n-Butyraldehyde, Acetaldehyde |
| Catalyst | KF/γ-Al2O3 | NaOH (addition), H2SO4 (dehydration) |
| Molar Ratio | N/A (self-condensation) | ~1:2 to 1:4 (Butyraldehyde:Acetaldehyde) |
| Temperature | 120°C | 0-15°C (addition), Boiling (dehydration) |
| Reaction Time | 6 hours | 7-8 hours (addition), continuous (dehydration) |
| Reported Yield | 98.1% (for 2-ethyl-2-hexenal)[2] | Good to high yields reported |
| Purity (after purification) | >99% (for 2-ethyl-2-hexenal)[2] | High purity achievable with fractional distillation |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C6H10O[] |
| Molecular Weight | 98.14 g/mol [] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 137-139°C |
| Density | ~0.85 g/cm³ |
| IR Spectroscopy (cm⁻¹) | ~2970 (C-H), ~2720 (aldehyde C-H), ~1685 (C=O, conjugated), ~1640 (C=C)[4] |
| ¹H NMR (ppm) | Aldehydic proton (~9.4 ppm), Vinylic proton (~6.5 ppm), Methylene protons (~2.2 ppm), Methyl protons (~1.1 ppm)[4][5][6] |
| ¹³C NMR (ppm) | Carbonyl carbon (~194 ppm), Vinylic carbons (~155, ~140 ppm), Methylene carbon (~22 ppm), Methyl carbon (~13 ppm)[5][6] |
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of this compound and its isomer.
Caption: Reaction pathways for the synthesis of this compound and its isomer.
References
- 1. US2175556A - Process for making this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethylcrotonaldehyde Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Ethylcrotonaldehyde (B1231484). Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is through a crossed aldol (B89426) condensation between acetaldehyde (B116499) and n-butyraldehyde, followed by dehydration. This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521).
Q2: Why is an excess of acetaldehyde generally used in the reaction?
A2: Using an excess of acetaldehyde helps to improve the overall yield and efficiency of the reaction.[1] Since both acetaldehyde and n-butyraldehyde can undergo self-condensation, using a higher concentration of one reactant (acetaldehyde) pushes the equilibrium towards the desired crossed aldol product. A molar ratio of acetaldehyde to n-butyraldehyde of 4:1 is often preferred in commercial production to balance yield with the cost of recovering unreacted acetaldehyde.[1]
Q3: What are the most common side reactions in this synthesis?
A3: The primary side reactions are the self-condensation of acetaldehyde to form crotonaldehyde (B89634) and the self-condensation of n-butyraldehyde. These competing reactions can reduce the yield of the desired this compound and complicate the purification process.
Q4: How does temperature affect the synthesis of this compound?
A4: Temperature plays a critical role in controlling the reaction. The initial aldol addition is typically carried out at a low temperature (below 20°C) to minimize side reactions. The subsequent dehydration step, however, requires heating, often by adding the aldol adduct to a boiling acidic solution, to promote the formation of the α,β-unsaturated aldehyde.
Q5: What is the role of the acid in the dehydration step?
A5: A strong acid, such as sulfuric acid, is used to catalyze the dehydration of the intermediate aldol adduct (3-hydroxy-2-ethylhexanal) to form the final product, this compound. This step is crucial for driving the reaction to completion as the dehydration is generally irreversible.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incorrect Molar Ratio of Reactants: An insufficient excess of acetaldehyde can lead to a higher proportion of self-condensation products. - Inefficient Dehydration: Incomplete conversion of the aldol adduct to the final product. - Suboptimal Catalyst Concentration: Too little or too much base can negatively impact the reaction rate and selectivity. | - Increase the molar ratio of acetaldehyde to n-butyraldehyde. Ratios between 2:1 and 10:1 have been shown to be effective, with 4:1 being a common starting point.[1] - Ensure the dehydration is carried out at a sufficiently high temperature (e.g., in boiling 2% sulfuric acid) and that the aldol adduct is added gradually to maintain the acid concentration.[1] - Use a weak alkaline solution, such as approximately 2% aqueous sodium hydroxide, for the initial condensation.[1] |
| Complex Product Mixture (Multiple Aldehydes) | - Self-Condensation of Reactants: Both acetaldehyde and n-butyraldehyde can react with themselves, leading to a mixture of products. | - Maintain a low reaction temperature (below 20°C) during the initial aldol addition to minimize side reactions. - Use a significant excess of acetaldehyde to favor the formation of the desired crossed-aldol product.[1] |
| Formation of Polymeric Byproducts | - High Catalyst Concentration: A high concentration of base can promote the formation of high molecular weight polymers. - Elevated Temperature during Condensation: Higher temperatures can accelerate polymerization reactions. | - Keep the caustic concentration low (e.g., 0.03% to 0.04%) during the condensation step.[1] - Ensure the reaction is adequately cooled and the temperature is maintained below 20°C during the base-catalyzed condensation. |
| Incomplete Reaction | - Insufficient Reaction Time: The aldol condensation may not have reached equilibrium. - Low Catalyst Activity: The base catalyst may be old or impure. | - Allow the reaction to proceed for a sufficient amount of time to reach equilibrium, which can take seven to eight hours under certain conditions.[1] - Use a fresh, high-purity base solution. |
| Difficulty in Purification | - Close Boiling Points of Products and Byproducts: The desired product and side products may have similar boiling points, making separation by distillation challenging. | - After the dehydration step, the this compound can be removed from the reaction mixture by distillation.[1] Further rectification can be used to isolate the pure product. |
Data Presentation
Table 1: Effect of Acetaldehyde to n-Butyraldehyde Molar Ratio on this compound Synthesis
| Acetaldehyde : n-Butyraldehyde Molar Ratio | Expected Impact on Yield | Notes |
| 1 : 1 | Lower Yield | Significant formation of self-condensation products is expected. |
| 2 : 1 | Improved Yield | A higher proportion of the desired crossed-aldol product is formed.[1] |
| 4 : 1 (Preferred) | Good Yield and Efficiency | Considered a good balance for commercial production, minimizing the cost of recovering excess acetaldehyde.[1] |
| 10 : 1 | Very Good Yield | Further improvement in yield and efficiency is observed, but recovery of the large excess of acetaldehyde can be a drawback.[1] |
Table 2: Influence of Catalyst Concentration and Dehydration Conditions
| Parameter | Recommended Condition | Rationale |
| Condensation Catalyst | ~2% aqueous Sodium Hydroxide | A weak alkaline solution is sufficient to catalyze the aldol addition without promoting excessive side reactions.[1] |
| Dehydration Catalyst | ~2% Sulfuric Acid | A strong acid is required to efficiently dehydrate the aldol adduct. The concentration should be kept below 5%.[1] |
| Dehydration Temperature | Boiling point of the acidic solution | High temperature is necessary to drive the dehydration reaction to completion.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the process described in US Patent 2,175,556.[1]
Materials:
-
Acetaldehyde
-
n-Butyraldehyde
-
2% Aqueous Sodium Hydroxide Solution
-
2% Sulfuric Acid Solution
Procedure:
Part A: Aldol Condensation
-
In a reaction vessel equipped with a cooling system and a stirrer, prepare a mixture of acetaldehyde and n-butyraldehyde in a molar ratio of 4:1.
-
Cool the mixture to below 20°C.
-
Slowly add a 2% aqueous sodium hydroxide solution to the aldehyde mixture while maintaining the temperature below 20°C and stirring vigorously.
-
Continue the reaction for 7-8 hours, or until equilibrium is reached, while maintaining the temperature and stirring.
-
After the reaction is complete, neutralize the mixture.
Part B: Dehydration
-
In a separate apparatus equipped for distillation, bring a 2% sulfuric acid solution to a boil.
-
Gradually add the neutralized aldol reaction mixture from Part A to the boiling sulfuric acid. The rate of addition should be approximately equal to the rate of distillation.
-
Collect the distillate, which will contain this compound, unreacted acetaldehyde, and water.
-
Continue the distillation until the head temperature of the distillation column reaches 97-98°C to ensure complete removal of the product.[1]
Part C: Purification
-
The collected distillate can be subjected to rectification (fractional distillation) to isolate pure this compound.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Aldol Condensation of Aldehydes
Welcome to the Technical Support Center for the Aldol (B89426) Condensation of Aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues, particularly the prevalence of side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the aldol condensation of aldehydes?
A1: The most prevalent side reactions include self-condensation, the Cannizzaro reaction (especially for aldehydes lacking α-hydrogens), the Tishchenko reaction, polymerization, uncontrolled dehydration, and the retro-aldol reaction.[1][2][3] The success of an aldol condensation often hinges on minimizing these competing pathways.
Q2: My reaction is producing a complex mixture of products. What is the likely cause?
A2: A complex product mixture is a common issue, particularly in crossed aldol reactions where both aldehyde partners have α-hydrogens and similar reactivity.[4] This can lead to a mixture of self-condensation and crossed-aldol products.[5] Controlling which aldehyde acts as the nucleophilic enolate and which acts as the electrophilic acceptor is key to improving selectivity.[4]
Q3: How can I prevent the Cannizzaro reaction from competing with my desired aldol condensation?
A3: The Cannizzaro reaction is a disproportionation of two aldehyde molecules (one is oxidized to a carboxylic acid, the other is reduced to an alcohol) and is favored by high concentrations of a strong base.[6][7] To minimize this side reaction, it is advisable to use a dilute base for the aldol condensation.[7] Additionally, performing the reaction at lower temperatures can disfavor the Cannizzaro reaction.[7]
Q4: What is the Tishchenko reaction and when is it likely to occur?
A4: The Tishchenko reaction is the disproportionation of an aldehyde in the presence of an alkoxide to form an ester.[8] It can be a competing side reaction in aldol condensations, particularly under anhydrous conditions with certain catalysts.[9][10]
Q5: My reaction mixture is turning into a thick, colored oil. What is happening?
A5: The formation of a viscous, colored oil, often referred to as "red oil," is indicative of polymerization.[2] This is more common with highly reactive aldehydes and under harsh basic conditions.[2] Reducing the base concentration and reaction temperature can help mitigate polymerization.
Q6: What is the retro-aldol reaction and how can it be prevented?
A6: The aldol addition is a reversible reaction, and the reverse process is known as the retro-aldol reaction.[2][11] This can lead to lower yields of the desired product. To prevent this, the reaction can be driven forward by removing the product from the equilibrium, for instance, through precipitation or by ensuring the subsequent dehydration to the more stable α,β-unsaturated carbonyl compound occurs.[12][13]
Troubleshooting Guides
Issue 1: Significant Formation of Cannizzaro Byproducts (Carboxylic Acid and Alcohol)
Possible Cause: Reaction conditions are favoring the Cannizzaro reaction over the aldol condensation. This is particularly problematic for aldehydes lacking α-hydrogens.[1][14]
Troubleshooting Steps:
-
Reduce Base Concentration: High concentrations of strong bases (e.g., NaOH, KOH) promote the Cannizzaro reaction.[7] Switch to a more dilute base solution.
-
Lower Reaction Temperature: Elevated temperatures can increase the rate of the Cannizzaro reaction.[7] Perform the reaction at room temperature or 0 °C.
-
Slow Addition of Reagents: In a crossed aldol condensation, slowly adding the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base can minimize side reactions.[5]
-
Directed Aldol Strategy: For challenging substrates, consider a directed approach by pre-forming the enolate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before adding the second aldehyde.[4][7]
Issue 2: Low Yield of the Desired Product Due to Retro-Aldol Reaction
Possible Cause: The aldol addition equilibrium is not favoring the product.[15]
Troubleshooting Steps:
-
Induce Dehydration: If applicable, heating the reaction mixture after the initial addition can promote dehydration to the conjugated enone, which is often more thermodynamically stable and shifts the equilibrium towards the product.[15][16]
-
Product Precipitation: If the desired aldol product is a solid, choosing a solvent system where it is poorly soluble can lead to its precipitation, thereby removing it from the equilibrium and driving the reaction to completion.[17]
-
Use of a Trapping Agent: In some cases, the aldol adduct can be trapped in situ by another reaction to prevent its reversion.
Issue 3: Formation of Polymeric Material
Possible Cause: The aldehyde is highly reactive and prone to polymerization under the reaction conditions.[2]
Troubleshooting Steps:
-
Milder Reaction Conditions: Use a less concentrated base and lower the reaction temperature.
-
Shorter Reaction Times: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the desired product is formed to prevent prolonged exposure to conditions that favor polymerization.[2]
-
Change of Solvent: The choice of solvent can influence the rate of polymerization. Experiment with different solvents to find one that disfavors this side reaction.
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Aldol Condensation (Crossed: Benzaldehyde (B42025) and Acetone)
This protocol describes a Claisen-Schmidt condensation where one aldehyde (benzaldehyde) lacks α-hydrogens.[18]
Materials:
-
Benzaldehyde
-
95% Ethanol
-
10% Sodium Hydroxide (B78521) solution
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
In an Erlenmeyer flask, dissolve benzaldehyde (1 equivalent) and acetone (1 equivalent) in 95% ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the 10% sodium hydroxide solution dropwise to the cooled, stirring mixture.
-
Continue stirring in the ice bath. The reaction progress can be monitored by the formation of a precipitate.
-
After the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the crystals with cold water to remove any residual NaOH.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.[4]
Protocol 2: Directed Aldol Addition Using LDA
This protocol is for achieving high selectivity in a crossed aldol reaction.[7]
Materials:
-
Ketone (or enolizable aldehyde)
-
Aldehyde (electrophile)
-
Lithium Diisopropylamide (LDA) solution in THF
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a stirrer, a thermometer, and a nitrogen inlet.
-
Add dry THF to the flask and cool to -78 °C.
-
Add the ketone (1 equivalent) to the flask.
-
Slowly add the LDA solution (1 equivalent) to the stirring ketone solution at -78 °C.
-
Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde (1 equivalent) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Data Presentation
Table 1: Influence of Base Concentration on Cannizzaro vs. Aldol Reaction
| Aldehyde Reactant | Base Concentration | Predominant Reaction Pathway | Reference |
| Benzaldehyde | 50% NaOH | Cannizzaro Reaction | [7] |
| Benzaldehyde | 10% NaOH | Aldol Condensation (with suitable partner) | [7] |
| Formaldehyde | Concentrated KOH | Cannizzaro Reaction | [6] |
Table 2: Effect of Temperature on Aldol Condensation Side Reactions
| Side Reaction | Effect of Increased Temperature | Recommended Action | Reference |
| Cannizzaro Reaction | Increased rate | Lower reaction temperature | [7] |
| Retro-Aldol Reaction | Favored | Use lower temperature for addition, then heat for dehydration if needed | [13] |
| Polymerization | Increased rate | Lower reaction temperature | [2] |
Visualizations
Caption: Decision tree for predicting the major reaction pathway.
Caption: A logical workflow for troubleshooting low-yielding aldol reactions.
References
- 1. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. Tishchenko Reaction [organic-chemistry.org]
- 11. fiveable.me [fiveable.me]
- 12. byjus.com [byjus.com]
- 13. fiveable.me [fiveable.me]
- 14. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Ethylcrotonaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-ethylcrotonaldehyde (B1231484) from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound reaction mixture?
A1: Common impurities depend on the synthetic route, which is often an aldol (B89426) condensation of acetaldehyde (B116499) and butyraldehyde.[1] Potential impurities include:
-
Unreacted Starting Materials: Acetaldehyde and n-butyraldehyde.
-
Solvents: The solvent used for the reaction.
-
Byproducts: Higher molecular weight condensation products (polyaldols) and potentially 2-ethylbutyraldehyde if reduction occurs.[1]
-
Water: Formed during the dehydration step of the aldol condensation.
-
Acids/Bases: Catalysts used in the reaction (e.g., sodium hydroxide (B78521), sulfuric acid) that may be carried over.[1]
Q2: Which purification method is best for this compound?
A2: The best method depends on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: Ideal for large-scale purification to separate components with different boiling points. This compound has a boiling point of approximately 59°C at 55 mmHg.[2]
-
Sodium Bisulfite Extraction: A highly selective chemical extraction method for removing aldehydes from mixtures.[3] It is effective for removing aldehyde impurities from a non-aldehyde product or for purifying the aldehyde itself.[4][5]
-
Column Chromatography: Suitable for small-scale, high-purity applications to separate compounds based on polarity.[6]
Q3: How can I remove water from my this compound sample?
A3: Water can often be removed by azeotropic distillation or by washing the crude product with brine (saturated NaCl solution), followed by drying the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before final purification.
Q4: My this compound is turning yellow over time. What is happening and how can I prevent it?
A4: Aldehydes, especially α,β-unsaturated aldehydes like this compound, are prone to oxidation and polymerization upon exposure to air and light, which can cause discoloration. To prevent this, store the purified product under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and in a cool, dark place. The use of an inhibitor, such as hydroquinone, may also be considered for long-term storage.
Q5: What are the key safety precautions when handling this compound?
A5: this compound is a flammable liquid and is toxic in contact with skin.[7] It also causes skin and serious eye irritation.[7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Distillation Issues
-
Problem: Low yield after distillation.
-
Possible Cause 1: The boiling point of the target compound was not accurately maintained at the column head, leading to co-distillation with lower-boiling impurities or loss of product with higher-boiling fractions.
-
Solution 1: Ensure the distillation apparatus is well-insulated and that the thermometer is correctly placed. Use a fractionating column with sufficient theoretical plates for better separation.
-
Possible Cause 2: The compound may have polymerized or decomposed at the distillation temperature.
-
Solution 2: Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[2]
-
-
Problem: The purity of the distilled product is still low.
-
Possible Cause: Impurities have boiling points very close to this compound.
-
Solution: Increase the efficiency of the fractional distillation by using a longer or more efficient packed column. Alternatively, consider a different purification technique, such as bisulfite extraction or chromatography, to remove the persistent impurities prior to distillation.
-
Extraction Issues
-
Problem: Incomplete removal of the aldehyde after a sodium bisulfite wash.
-
Possible Cause 1: Insufficient contact time or inadequate mixing between the organic and aqueous phases.[3]
-
Solution 1: Use a miscible co-solvent like methanol (B129727) or DMF to ensure the aldehyde and bisulfite react efficiently before adding an immiscible solvent for extraction.[3] Shake the separatory funnel vigorously for an adequate amount of time.
-
Possible Cause 2: The concentration of the sodium bisulfite solution was too low, or an insufficient volume was used.
-
Solution 2: Use a saturated solution of sodium bisulfite and ensure it is used in stoichiometric excess relative to the aldehyde.
-
-
Problem: Difficulty regenerating this compound from the bisulfite adduct.
-
Possible Cause: The conditions for reversing the reaction are not optimal.
-
Solution: After separating the aqueous layer containing the bisulfite adduct, treat it with a base (like sodium hydroxide or sodium carbonate) to regenerate the aldehyde.[3] Gentle heating may be required. Ensure the pH is sufficiently basic to drive the equilibrium back to the free aldehyde.
-
Chromatography Issues
-
Problem: this compound is decomposing on the silica (B1680970) gel column.
-
Possible Cause: Silica gel is acidic and can catalyze the decomposition or polymerization of sensitive aldehydes.
-
Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed into the eluent. Alternatively, use a less acidic stationary phase like alumina (B75360) (neutral or basic).
-
-
Problem: Poor separation of this compound from impurities.
-
Possible Cause: The eluent system (mobile phase) does not have the optimal polarity.
-
Solution: Perform thin-layer chromatography (TLC) with various solvent systems to determine the best eluent for separation. A common starting point for aldehydes is a mixture of hexane (B92381) and ethyl acetate; adjust the ratio to achieve good separation.[6]
-
Quantitative Data for Purification
The following table summarizes key physical properties that are critical for developing a purification strategy for this compound and its common related substances.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₆H₁₀O | 98.14 | 137 (at 760 mmHg); 59 (at 55 mmHg)[2] | 0.860[2] |
| Acetaldehyde | C₂H₄O | 44.05 | 20.2 | 0.788 |
| n-Butyraldehyde | C₄H₈O | 72.11 | 74.8 | 0.802 |
| 2-Ethylbutyraldehyde | C₆H₁₂O | 100.16 | 116-117[1] | 0.817[1] |
| Water | H₂O | 18.02 | 100 | 1.000 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
-
Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings). Place the crude reaction mixture in the distillation flask with a few boiling chips.
-
Vacuum Application (Optional but Recommended): If performing vacuum distillation, connect the apparatus to a vacuum pump with a cold trap. A typical pressure is around 55 mmHg.[2]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the head of the column. Collect and discard the initial fraction (forerun), which will contain low-boiling impurities like unreacted acetaldehyde.
-
Product Collection: When the temperature stabilizes at the boiling point of this compound (e.g., ~59°C at 55 mmHg), collect the distillate in a clean, pre-weighed receiving flask.[2]
-
Termination: Stop the distillation when the temperature begins to rise again, indicating that higher-boiling impurities are starting to distill.
Protocol 2: Purification by Sodium Bisulfite Extraction
This protocol selectively removes this compound from a mixture.
-
Initial Dissolution: Dissolve the crude reaction mixture in a suitable water-miscible solvent like methanol in a separatory funnel.[3]
-
Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds to allow for the formation of the solid bisulfite adduct.[3]
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the separatory funnel. Shake to mix, then allow the layers to separate. The non-aldehyde components will remain in the organic layer, while the charged bisulfite adduct will move to the aqueous layer.[3]
-
Separation: Drain the aqueous layer containing the adduct into a separate flask.
-
Regeneration: To recover the purified this compound, add a base (e.g., 10% NaOH solution) to the aqueous layer until it is basic. This will reverse the reaction and regenerate the aldehyde.
-
Final Extraction: Extract the regenerated aldehyde from the aqueous layer using a fresh portion of an immiscible organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Flash Column Chromatography
This protocol is ideal for small-scale, high-purity applications.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 97:3 hexane:ethyl acetate).[6] Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column using the chosen solvent system. Apply positive pressure (e.g., from a nitrogen line or air pump) to speed up the elution.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Purity Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. US2175556A - Process for making this compound - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Butenal, 2-ethyl- | C6H10O | CID 5362897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aliphatic Aldehydes
Welcome to the technical support center for the purification of aliphatic aldehydes. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of aliphatic aldehydes, offering potential causes and solutions in a direct question-and-answer format.
General Issues
Question: My aldehyde has turned yellow and shows an extra spot on the TLC plate. What is happening and how can I fix it? Answer: This is a common sign of degradation. The most likely causes are:
-
Oxidation: Aliphatic aldehydes are highly susceptible to air oxidation, which converts them into the corresponding carboxylic acids. This is often catalyzed by light and trace metal impurities.
-
Polymerization/Aldol (B89426) Condensation: Aldehydes can undergo self-condensation (aldol reaction) or polymerization, especially in the presence of acidic or basic impurities, or upon heating. This often results in the formation of higher molecular weight, viscous, or solid byproducts.
Solutions:
-
To remove acidic impurities like carboxylic acids, wash the crude aldehyde solution with a mild base such as saturated sodium bicarbonate (NaHCO₃) solution during the workup.[1]
-
If polymerization has occurred, the monomeric aldehyde can sometimes be recovered by "cracking" the polymer. This involves carefully heating the polymer, often under vacuum, to induce depolymerization, and distilling the volatile monomer as it forms.[2]
-
To prevent these issues, it is crucial to store aldehydes under an inert atmosphere (e.g., nitrogen or argon), at low temperatures (2-8 °C), and protected from light in an airtight, amber glass bottle.[2] Adding a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone (B1673460) at low concentrations (100-200 ppm) can also prevent polymerization during storage and purification.[2][3]
Purification by Distillation
Question: My aldehyde is darkening or turning into a viscous residue in the distillation flask upon heating. What should I do? Answer: This indicates thermal degradation or polymerization at the distillation temperature. Aliphatic aldehydes can be sensitive to heat, which accelerates decomposition and aldol condensation reactions.
Solutions:
-
Use Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation).[4][5] Lowering the pressure significantly reduces the boiling point of the aldehyde, allowing it to distill at a much lower temperature where it is more stable.[6]
-
Add an Inhibitor: Add a small amount of a polymerization inhibitor, such as hydroquinone or BHT, to the distillation flask to scavenge radicals and prevent polymerization.[3]
-
Ensure Inert Atmosphere: Perform the distillation under a nitrogen or argon atmosphere to prevent oxidation, which can be a precursor to other degradation pathways.
-
Rapid Distillation: Distill the aldehyde as quickly as possible to minimize its exposure to high temperatures.
Question: The separation of my aldehyde from an impurity with a close boiling point is poor. How can I improve the distillation? Answer: Poor separation occurs when the boiling points of the components are too similar for a simple distillation setup.
Solutions:
-
Use a Fractionating Column: For liquids with boiling points that differ by less than 70 °C, a fractional distillation is necessary.[5] A column with a high surface area packing (e.g., Vigreux, Raschig rings, or metal sponge) allows for multiple condensation-vaporization cycles, significantly improving separation efficiency.
-
Optimize Reflux Ratio: In fractional distillation, increasing the reflux ratio (the ratio of condensate returned to the column versus condensate collected) can improve separation, although it will also increase the distillation time.
Purification by Column Chromatography
Question: My aldehyde is streaking on the silica (B1680970) gel column and my recovery is low. What is the cause? Answer: Low recovery and streaking (tailing) of aldehydes on silica gel columns are common problems. This is often due to the acidic nature of standard silica gel, which can cause several issues:
-
Irreversible Adsorption: The polar aldehyde group can bind very strongly to the acidic silanol (B1196071) groups (Si-OH) on the silica surface.
-
Degradation: The acidic silica can catalyze aldol condensation reactions or other decomposition pathways.[1]
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the eluent and add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1% v/v).[1] This neutralizes the most acidic sites on the silica, reducing unwanted interactions and degradation.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (B75360) (basic or neutral) or Florisil can be good alternatives for purifying acid-sensitive compounds.[7]
-
Optimize the Solvent System: Ensure the eluent has the appropriate polarity. If the solvent is not polar enough, the aldehyde will not move down the column. If it's too polar, it will elute too quickly with poor separation.[8] Use TLC to find a solvent system that gives your aldehyde an Rf value of approximately 0.3.[7]
Question: I can't separate my aldehyde from a non-polar impurity. What can I do? Answer: This is a common challenge when the impurity has a polarity very similar to your aldehyde. Solutions:
-
Use a Less Polar Eluent: Start with a very non-polar mobile phase (e.g., pure hexane) to allow the non-polar impurity to elute first, then gradually increase the polarity (gradient elution) by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) to elute your aldehyde.
-
Consider Reverse-Phase Chromatography: If the aldehyde is sufficiently polar, reverse-phase chromatography (using a C18-functionalized silica stationary phase and a polar mobile phase like acetonitrile (B52724)/water) can be effective. In this technique, non-polar compounds are retained more strongly.
Purification via Bisulfite Adduct
Question: I am not getting any precipitate, or the yield of my solid bisulfite adduct is very low. Why is this happening? Answer: Low or no yield of the solid adduct can be due to several factors related to the aldehyde's structure and the reaction conditions.
-
Adduct Solubility: The bisulfite adducts of lower molecular weight or more polar aliphatic aldehydes can be soluble in the reaction mixture (e.g., in ethanol/water) and will not precipitate.[9]
-
Steric Hindrance: While most aldehydes react well, highly sterically hindered aldehydes may react inefficiently.[9]
-
Reagent Quality: The sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅) solution must be freshly prepared and saturated, as it can oxidize over time and lose its reactivity.[1]
Solutions:
-
Switch to Liquid-Liquid Extraction: If the adduct is water-soluble, do not attempt to isolate a solid. Instead, perform a liquid-liquid extraction. The charged adduct will be in the aqueous phase, while non-polar organic impurities will remain in the organic layer.[1] You can then separate the layers and regenerate the aldehyde directly from the aqueous phase.
-
Change the Solvent: For aliphatic aldehydes, using a water-miscible co-solvent like dimethylformamide (DMF) can improve the reaction and removal rates.[10][11]
Question: My aldehyde is decomposing during regeneration from the adduct. How can I prevent this? Answer: Regeneration of the aldehyde from its bisulfite adduct typically requires strongly basic (e.g., NaOH) or acidic conditions, which can be problematic for sensitive molecules.
-
Base Sensitivity: Aldehydes with α-hydrogens can undergo epimerization or aldol reactions under strongly basic conditions. Other functional groups in the molecule, like esters, can be hydrolyzed.
-
Acid Sensitivity: Some molecules may have acid-labile protecting groups or other functionalities that are not stable to strong acid.
Solutions:
-
Minimize Contact Time: If using a strong base, perform the regeneration and subsequent extraction rapidly to minimize the time the aldehyde is exposed to the harsh conditions.
-
Use a Milder Base: Instead of strong NaOH, consider using a milder base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), although the regeneration may be slower.
-
Use Non-Aqueous Conditions: For very sensitive aldehydes, consider a non-aqueous regeneration method. Treating the adduct with chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile can regenerate the aldehyde under neutral conditions.[9]
Data Presentation: Comparison of Purification Techniques
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the stability of the aldehyde. The following tables provide a summary of quantitative data for different purification methods.
Table 1: General Comparison of Purification Techniques for (Z)-Hex-4-enal [12]
| Purification Technique | Purity Achieved (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Distillation | >95% | 70-85% | Scalable, effective for removing non-volatile impurities. | Requires significant boiling point differences; potential for thermal degradation. |
| Column Chromatography | >98% | 60-80% | High resolution for separating compounds with similar polarities. | Time-consuming, requires large solvent volumes, less scalable. |
| Bisulfite Adduct Formation | >99% | 50-75% | Highly selective for aldehydes, excellent for removing non-aldehyde impurities. | Requires additional chemical steps; may not be suitable for all downstream applications. |
Table 2: Purification Data for an Aldehyde Intermediate in the Synthesis of the Ionizable Lipid ALC-0315 via Bisulfite Adduct [9]
| Step / Product | Purity / Yield Metric | Value |
| Bisulfite Adduct Formation | Yield from alcohol-ester precursor | 90% |
| Purity of adduct by HPLC-CAD | 83% | |
| Reductive Amination & Final Purification | Crude Purity (from adduct) | 86% |
| Isolated Yield (after column) | 53% | |
| Final Purity (after column) | 94.9% | |
| Overall Yield from starting acid | 37% |
Experimental Protocols
Protocol 1: Purification of an Aliphatic Aldehyde via Bisulfite Adduct Formation
This protocol is adapted for the purification of an aliphatic aldehyde by forming a water-soluble adduct, separating it from organic impurities, and then regenerating the pure aldehyde.
Materials:
-
Crude aldehyde mixture
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared
-
Deionized water
-
An immiscible organic solvent (e.g., 10% ethyl acetate/hexanes)
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnels, beakers, flasks
Procedure:
Part A: Adduct Formation and Extraction of Impurities
-
Dissolve the crude aldehyde mixture in a minimal amount of DMF (e.g., 10 mL) in a separatory funnel.[1]
-
Add approximately 2.5 volumes of saturated aqueous sodium bisulfite (e.g., 25 mL) to the funnel.
-
Shake the funnel vigorously for 30-60 seconds to ensure thorough mixing and reaction.
-
Add 2.5 volumes of deionized water (e.g., 25 mL) and 2.5 volumes of an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes). Shake vigorously again.[1]
-
Allow the layers to separate. The aldehyde-bisulfite adduct will be in the lower aqueous phase. The upper organic phase contains the non-aldehyde impurities.
-
Drain and collect the lower aqueous layer into a clean flask. Discard the upper organic layer.
Part B: Regeneration and Isolation of the Pure Aldehyde
-
Return the collected aqueous layer to the separatory funnel.
-
Add an equal volume of a suitable organic solvent for extraction, such as ethyl acetate (e.g., 25 mL).
-
Slowly add 50% NaOH solution dropwise while swirling and periodically checking the pH of the aqueous layer with pH paper. Continue adding base until the pH is strongly basic (pH ≥ 12).[9]
-
Stopper the funnel and shake vigorously to extract the regenerated aldehyde into the organic layer. Vent the funnel frequently as pressure may build up.
-
Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer containing the purified aldehyde.
-
Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified aliphatic aldehyde.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying an aliphatic aldehyde using flash column chromatography on silica gel.
Materials:
-
Crude aldehyde mixture
-
Silica gel (230-400 mesh for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate or diethyl ether, determined by TLC)
-
Triethylamine (optional, for deactivation)
-
Sand
-
Cotton or glass wool
-
Chromatography column, flasks/test tubes for fraction collection
Procedure:
-
Select the Eluent: Using Thin-Layer Chromatography (TLC), identify a solvent system in which the desired aldehyde has an Rf value of approximately 0.25-0.35. A common starting point for aliphatic aldehydes is a low-polarity mixture like 97:3 hexane:diethyl ether.[13]
-
Pack the Column:
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent. If deactivating the silica, add 0.5-1% triethylamine to the eluent first.
-
Pour the slurry into the column and gently tap the sides to pack the silica evenly and remove air bubbles. Allow the solvent to drain until it is just level with the top of the silica.
-
Carefully add another thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude aldehyde in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel using a pipette. Allow the solvent to absorb into the silica.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel (1-2 times the weight of the crude product), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a pump or regulated air line) to force the eluent through the column at a steady rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity to elute the compounds.
-
-
Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the purified aldehyde.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final product.
Protocol 3: Purification by Vacuum Distillation
This protocol is for purifying a thermally sensitive aliphatic aldehyde on a laboratory scale.
Materials:
-
Crude aldehyde
-
Vacuum distillation apparatus (round-bottom flask, Claisen adapter, thermometer, condenser, vacuum adapter, receiving flasks)
-
Stir bar or boiling chips
-
Heating mantle and lab jack
-
Vacuum source (e.g., vacuum pump or water aspirator) and vacuum trap
-
Manometer (optional, but recommended)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble the Apparatus:
-
Place the crude aldehyde (do not fill more than half-full) and a magnetic stir bar into the round-bottom distilling flask.
-
Assemble the vacuum distillation glassware. Use a Claisen adapter to prevent bumping of the liquid into the condenser.[4] Ensure all glass joints are properly greased with vacuum grease to maintain a good seal.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Connect the vacuum adapter to a vacuum trap, and then to the vacuum source.[4] It is critical to have a trap to protect the pump from corrosive vapors.
-
-
Begin the Distillation:
-
Start the condenser water flow and the magnetic stirrer.
-
Turn on the vacuum source and allow the pressure inside the apparatus to drop and stabilize. Check for leaks (indicated by a hissing sound).[4]
-
Once a stable, low pressure is achieved, begin to gently heat the distilling flask using a heating mantle placed on a lab jack.[4] The lab jack allows for rapid removal of heat if necessary.
-
-
Collect the Distillate:
-
Collect any low-boiling forerun in a separate receiving flask.
-
When the temperature of the vapor stabilizes at the boiling point of the aldehyde at that pressure, switch to a clean receiving flask to collect the main fraction. Record the boiling point and the pressure.
-
Distill at a steady rate of about 1 drop per second.
-
-
Stop the Distillation:
-
Once the distillation is complete or a dark residue begins to form, stop the distillation by first removing the heating mantle.
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system by re-introducing the inert gas (or air) before turning off the vacuum source.[6] Releasing the vacuum while the apparatus is hot can cause air to rush in and crack the glass or ignite flammable vapors.
-
Disassemble the apparatus once it has returned to atmospheric pressure.
-
Mandatory Visualization
Below are diagrams created using Graphviz to illustrate key workflows and concepts in aliphatic aldehyde purification.
Caption: Decision workflow for selecting an aldehyde purification method.
Caption: Troubleshooting workflow for low yield in aldehyde purification.
Caption: The chemical workflow of bisulfite adduct purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude aliphatic aldehydes? A1: The most common impurities are the corresponding carboxylic acid (from oxidation), the corresponding alcohol (from incomplete oxidation or reduction of the aldehyde), and higher-boiling oligomers or polymers from aldol condensation reactions. Unreacted starting materials from the synthesis are also common.
Q2: How should I store my purified aliphatic aldehyde to prevent it from degrading? A2: To ensure long-term stability, aliphatic aldehydes should be stored under an inert atmosphere (nitrogen or argon), at refrigerated temperatures (2-8 °C), and protected from light in an airtight container.[2] For particularly sensitive or unsaturated aldehydes, adding a polymerization inhibitor like BHT (100-200 ppm) is recommended.[2]
Q3: Is purification via bisulfite adduct formation suitable for all aldehydes? A3: This method is highly effective for most aliphatic and aromatic aldehydes, including sterically hindered ones.[14][15] It is less effective for ketones, and generally only works for sterically unhindered cyclic and methyl ketones.[9] This difference in reactivity allows for the selective purification of aldehydes from mixtures containing ketones.
Q4: Can I use boiling chips for vacuum distillation? A4: No, you should not use standard boiling chips for vacuum distillation. Under reduced pressure, the trapped air in the pores of the boiling chip is evacuated, rendering them ineffective. Instead, use a magnetic stir bar to ensure smooth boiling.[4] If stirring is not possible, a very fine capillary tube can be inserted to introduce a steady stream of tiny bubbles to promote even boiling.
Q5: My compound is not visible on a TLC plate under UV light. How can I monitor my column chromatography fractions? A5: If your aldehyde does not have a UV chromophore, you will need to use a chemical stain to visualize the spots on the TLC plate. A potassium permanganate (B83412) (KMnO₄) stain is very effective for aldehydes, as they are readily oxidized by the permanganate. The plate is dipped in the purple KMnO₄ solution, and the aldehyde will appear as a yellow-brown spot on a purple background. Other general stains like p-anisaldehyde or ceric ammonium (B1175870) molybdate (B1676688) (CAM) can also be used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lookchem.com [lookchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Unsaturated Aldehydes
Welcome to the technical support center for the purification of unsaturated aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of unsaturated aldehydes.
Problem: Low Yield of Purified Aldehyde
Possible Cause 1: Incomplete reaction with the purification reagent.
-
Solution: Ensure you are using fresh reagents, particularly for methods involving adduct formation like the bisulfite method. For methods like Girard's reagent or dimedone purification, ensure the reaction conditions (e.g., pH, temperature) are optimal for the specific unsaturated aldehyde.
Possible Cause 2: Loss of product during workup and extraction.
-
Solution: Unsaturated aldehydes can be volatile. Use appropriate cooling during extractions and minimize exposure to high temperatures. Ensure the pH is correctly adjusted during the regeneration of the aldehyde from its adduct to maximize recovery.
Possible Cause 3: Polymerization of the unsaturated aldehyde.
-
Solution: Unsaturated aldehydes are prone to polymerization, especially at elevated temperatures or in the presence of acidic or basic impurities. It is advisable to work at lower temperatures and consider adding a stabilizer, such as hydroquinone (B1673460), if polymerization is suspected.
Problem: Presence of Impurities in the Final Product
Possible Cause 1: Ineffective removal of acidic impurities.
-
Solution: Carboxylic acids are common impurities formed by the oxidation of aldehydes. Washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, can effectively remove these acidic impurities.[1][2]
Possible Cause 2: Persistent colored impurities.
-
Solution: If your purified aldehyde is colored, treatment with activated carbon can be effective.[3][4] The amount of activated carbon needed depends on the intensity of the color and should be empirically determined. Start with a small amount (e.g., 1-2% w/w) and increase if necessary.
Possible Cause 3: Contamination with polymeric material.
-
Solution: Polymers can form during the synthesis or storage of unsaturated aldehydes. Vacuum distillation is often the most effective method for separating the monomeric aldehyde from non-volatile polymeric impurities.[5]
Frequently Asked Questions (FAQs)
Purification Methods
Q1: What is the most common method for purifying unsaturated aldehydes?
The most common and well-established method is the formation of a crystalline bisulfite adduct. This technique is highly selective for aldehydes and allows for their separation from ketones and other non-carbonyl compounds.[6][7][8] The aldehyde can then be regenerated from the adduct.
Q2: What are some alternative methods to bisulfite adduct formation?
Alternative methods include:
-
Girard's Reagents (T and P): These reagents react with aldehydes and ketones to form water-soluble hydrazones, which can be separated from other organic compounds by extraction. The carbonyl compound can then be regenerated by hydrolysis.
-
Dimedone: Dimedone reacts with aldehydes to form stable crystalline derivatives that can be easily filtered and purified. The aldehyde can be recovered from the derivative, although this can sometimes be challenging.[9]
-
Distillation: Vacuum distillation is particularly useful for separating aldehydes from non-volatile impurities such as polymers and salts.[5]
Q3: How do I choose the best purification method for my unsaturated aldehyde?
The choice of method depends on several factors, including the nature of the impurities, the scale of the purification, and the stability of the aldehyde. The following decision tree can guide your selection:
Caption: Decision tree for selecting a purification method.
Impurity Removal
Q4: How can I remove acidic impurities from my unsaturated aldehyde?
Acidic impurities, such as carboxylic acids, can be removed by washing the organic solution of the aldehyde with a mild aqueous base like sodium bicarbonate or sodium carbonate solution in a separatory funnel.[1] The acidic impurities will be converted to their salts and move into the aqueous layer.
Q5: My unsaturated aldehyde is colored. How can I decolorize it?
Colored impurities can often be removed by treating the aldehyde solution with activated carbon.[3][4] The colored molecules adsorb onto the surface of the carbon, which can then be removed by filtration. The amount of activated carbon and the contact time should be optimized to avoid significant loss of the desired product.
Q6: How do I get rid of polymeric material in my aldehyde sample?
Vacuum distillation is the most effective method for removing non-volatile polymeric impurities from volatile unsaturated aldehydes.[5] The lower pressure allows the aldehyde to distill at a lower temperature, minimizing further polymerization.
Stabilization
Q7: My unsaturated aldehyde polymerizes easily. How can I prevent this?
Unsaturated aldehydes are susceptible to polymerization. To prevent this, you can:
-
Store them at low temperatures.
-
Store them in the absence of light.
-
Add a polymerization inhibitor, such as hydroquinone or 4-methoxyphenol (B1676288) (MEHQ), in small amounts (typically 100-1000 ppm).
Data Presentation
The following table summarizes the typical performance of different purification methods for unsaturated aldehydes.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Bisulfite Adduct Formation | 80-95 | >98 | Highly selective for aldehydes, cost-effective, scalable.[7] | Can be difficult to regenerate the aldehyde from the adduct, not suitable for some sterically hindered aldehydes. |
| Girard's Reagents | 70-90 | >97 | Forms water-soluble derivatives, good for separating from non-carbonyl compounds. | Reagents can be expensive, regeneration step required. |
| Dimedone | 60-85 | >99 | Forms highly crystalline derivatives, excellent for achieving high purity. | Regeneration of the aldehyde can be difficult. |
| Vacuum Distillation | 70-90 | >99 | Excellent for removing non-volatile impurities like polymers.[5] | Not effective for separating compounds with similar boiling points, potential for thermal degradation. |
Experimental Protocols
Protocol 1: Purification of an Aromatic Unsaturated Aldehyde (e.g., Cinnamaldehyde) via Bisulfite Adduct Formation
-
Dissolution: Dissolve the crude cinnamaldehyde (B126680) in a minimal amount of a water-miscible solvent like methanol (B129727) or ethanol (B145695) in a flask.
-
Adduct Formation: Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite with stirring. A white precipitate of the bisulfite adduct should form. The mixture may need to be stirred for several hours or even overnight to ensure complete precipitation.
-
Isolation: Collect the crystalline adduct by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted starting materials.
-
Regeneration: Suspend the bisulfite adduct in water and add a strong base, such as 10% sodium hydroxide (B78521) solution, dropwise with stirring until the solution is basic (pH > 10). This will regenerate the cinnamaldehyde.
-
Extraction: Extract the regenerated cinnamaldehyde with an organic solvent like diethyl ether or dichloromethane.
-
Drying and Evaporation: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified cinnamaldehyde.
Workflow for Bisulfite Purification
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. carbotecnia.info [carbotecnia.info]
- 4. researchgate.net [researchgate.net]
- 5. journals.caf.ac.cn [journals.caf.ac.cn]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of reactive red 45 dye from aqueous solution using activated carbon developed from Catha edulis stem as a potential biosorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-Ethylcrotonaldehyde
This guide provides essential information on the stability and storage of 2-Ethylcrotonaldehyde for researchers, scientists, and drug development professionals. It includes frequently asked questions and troubleshooting advice to ensure the integrity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dark, and well-ventilated place.[1] It is sensitive to air, so storage under an inert gas atmosphere (like nitrogen or argon) is highly recommended.[1] The compound should be stored locked up and away from incompatible materials.[1]
Q2: What materials are incompatible with this compound? A2: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[1][2] Contact with bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can induce polymerization.[3][4]
Q3: Is this compound sensitive to light or heat? A3: Yes, it should be protected from sunlight and kept away from heat, sparks, open flames, and other ignition sources.[5][6] Heating, especially above 100°C, can lead to thermal decomposition and the release of hazardous gases.[2]
Q4: What are the primary signs of this compound degradation? A4: Signs of degradation include a change in color (e.g., turning yellow or brown), an increase in viscosity, or the formation of a precipitate or solid material. The latter is often a sign of polymerization.[3][4] A loss of potency or inconsistent results in experiments can also indicate degradation.
Q5: What is the expected shelf life of this compound? A5: The shelf life is highly dependent on the storage conditions. When stored properly under an inert atmosphere in a cool, dark location, it can remain stable. However, as an unsaturated aldehyde, it is inherently reactive and prone to gradual oxidation and polymerization over time.[3][4] Regular purity checks are recommended for long-term storage.
Stability Data Summary
The following table summarizes the recommended handling and storage conditions and the potential consequences of deviations.
| Parameter | Recommended Condition | Risk of Deviation | Potential Consequence |
| Temperature | Store in a cool place (e.g., 2-8°C). | Elevated temperatures (>25°C) or heating.[2] | Increased rate of polymerization and oxidation; thermal decomposition above 100°C.[2] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[1] | Exposure to air (Oxygen).[1] | Gradual oxidation, potentially forming 2-ethylcrotonic acid.[3] |
| Light | Store in a dark or amber container. | Exposure to direct sunlight or UV light.[5] | May catalyze or accelerate degradation and polymerization reactions. |
| Purity | Use high-purity grade and avoid contamination. | Contamination with strong acids, strong bases, or oxidizing agents.[1][2] | Can initiate rapid polymerization or hazardous reactions.[3] |
Troubleshooting Guide
Problem: The this compound solution has turned yellow or brown.
-
Possible Cause: This is likely due to oxidation from air exposure or the presence of impurities. Aldehydes can be sensitive to air and may discolor over time.[3]
-
Recommended Action:
-
Verify the purity of the material using an appropriate analytical method, such as Gas Chromatography (see Protocol 1).
-
If the purity is compromised, consider purifying the aldehyde by distillation.
-
Ensure future storage is under an inert atmosphere and in a tightly sealed container.[1]
-
Problem: The viscosity of the aldehyde has increased, or a solid precipitate has formed.
-
Possible Cause: This strongly indicates that polymerization has occurred.[3][4] Unsaturated aldehydes can polymerize, especially if exposed to basic contaminants, heat, or light.[2][3]
-
Recommended Action:
-
The material is likely unusable for applications requiring the monomeric form.
-
Review handling procedures to identify any potential contamination with bases (e.g., caustic residue in glassware).
-
Dispose of the polymerized material according to local regulations.
-
Problem: Experiments using this compound are yielding inconsistent or unexpected results.
-
Possible Cause: The integrity of the aldehyde may be compromised due to degradation. The aldehyde functional group is reactive and may have been partially oxidized to a carboxylic acid or consumed in oligomerization reactions.[7][8]
-
Recommended Action:
-
Confirm the presence and purity of the aldehyde functional group. A qualitative test like Tollens' reagent can be a quick check (see Protocol 2).
-
For quantitative assessment, use GC or HPLC to determine the purity of the starting material.
-
If degradation is confirmed, use a fresh, unopened bottle of this compound or purify the existing stock before use.
-
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for this compound issues.
Caption: Primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Objective: To quantitatively determine the purity of a this compound sample.
Materials:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID).
-
Appropriate capillary column (e.g., DB-5, HP-5ms, or similar non-polar column).
-
High-purity carrier gas (Helium or Hydrogen).
-
Volumetric flasks and pipettes.
-
High-purity solvent for dilution (e.g., Hexane or Dichloromethane).
-
This compound sample.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing and dissolving a known amount of this compound in the chosen solvent in a volumetric flask. A typical concentration is ~1000 ppm (1 mg/mL).
-
Prepare a series of dilutions if a calibration curve is needed, or a single dilution for a percent area purity check.
-
-
GC Instrument Setup (Example Conditions):
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/minute to 200°C.
-
Hold: Hold at 200°C for 2 minutes.
-
-
Carrier Gas Flow: Set to the column manufacturer's recommendation (e.g., 1-2 mL/min for Helium).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (adjust as needed based on concentration).
-
-
Analysis:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the prepared sample solution.
-
Identify the peak corresponding to this compound based on its retention time (determined by running a standard, if available).
-
-
Data Interpretation:
-
Calculate the purity using the area percent method. The purity is the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100
-
Significant impurity peaks may indicate degradation (e.g., oxidation or dimerization).
-
Protocol 2: Qualitative Integrity Test using Tollens' Reagent (Silver Mirror Test)
Objective: To qualitatively confirm the presence of the aldehyde functional group, which is lost upon oxidation.[8][9]
Materials:
-
Clean glass test tubes.
-
Solution A: 5% Silver Nitrate (AgNO₃) solution.
-
Solution B: 10% Sodium Hydroxide (NaOH) solution.
-
Solution C: Dilute (2%) Ammonia (NH₃) solution.
-
This compound sample.
-
Water bath.
Methodology:
-
Preparation of Tollens' Reagent (MUST be freshly prepared):
-
In a clean test tube, add 2 mL of Solution A (Silver Nitrate).
-
Add 1-2 drops of Solution B (Sodium Hydroxide). A brown precipitate of silver(I) oxide will form.
-
Add Solution C (Ammonia) dropwise, shaking the tube, until the brown precipitate just dissolves. Avoid adding a large excess of ammonia. This is now Tollens' Reagent.[8]
-
-
Test Procedure:
-
Add 2-3 drops of the this compound sample to the freshly prepared Tollens' Reagent.
-
Gently warm the mixture in a water bath (around 60°C) for 5-10 minutes.[9] Do not heat too strongly.
-
-
Observation and Interpretation:
-
Positive Result: The formation of a grey-black precipitate or, in a very clean test tube, a silver mirror on the inner wall. This indicates the presence of the aldehyde group, as the aldehyde is oxidized and Ag⁺ is reduced to metallic Ag(s).[8][9]
-
Negative Result: The absence of a precipitate or mirror (the solution remains clear or light yellow) suggests that the aldehyde functional group may be absent or has degraded significantly.[8]
-
References
- 1. 2-ethyl-2-butenal | CAS#:19780-25-7 | Chemsrc [chemsrc.com]
- 2. zoetisus.com [zoetisus.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. chemos.de [chemos.de]
- 6. chemos.de [chemos.de]
- 7. quora.com [quora.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. byjus.com [byjus.com]
Technical Support Center: Crotonaldehyde Storage and Polymerization Prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the storage and handling of crotonaldehyde (B89634) to prevent polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of crotonaldehyde.
| Issue | Possible Causes | Recommended Actions |
| Yellowing of Crotonaldehyde | Exposure to air and/or light, leading to oxidation and peroxide formation.[1][2] | 1. Immediately blanket the container with an inert gas (e.g., nitrogen or argon). 2. Store the container in a dark, cool location (2-8°C). 3. Verify the presence of an adequate concentration of inhibitor (e.g., BHT). |
| Presence of Solid Precipitate/Increased Viscosity | Onset of polymerization. This can be initiated by exposure to heat, light, air (oxygen), or contamination with acids or bases.[1][2][3] | 1. Do not heat the container. Violent polymerization can occur. 2. If safe to do so, cool the container to slow the reaction. 3. Test a small, cooled aliquot for purity and polymer content (see Experimental Protocol 1). 4. If polymerization is confirmed, the product may not be suitable for use. Dispose of it according to your institution's hazardous waste guidelines. |
| Inconsistent Experimental Results | Partial polymerization or degradation of crotonaldehyde may have occurred, introducing impurities that interfere with reactions. | 1. Before use, test the purity of the crotonaldehyde stock. 2. If impurities like crotonic acid are present, consider purification by distillation under an inert atmosphere. Note that heating can promote polymerization, so this should be done with extreme caution. |
| Rapid Consumption of Inhibitor | Storage at elevated temperatures, frequent opening of the container, or exposure to an oxidizing atmosphere. | 1. Ensure storage temperature is consistently between 2-8°C. 2. Minimize the frequency of opening the container. When opened, work quickly and re-blanket with inert gas before sealing. 3. For long-term storage, consider aliquoting into smaller, single-use containers under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of crotonaldehyde polymerization during storage?
A1: The primary causes are exposure to air (oxygen), light, and heat.[1][2][3] Oxygen can lead to the formation of peroxides, which initiate free-radical polymerization. Heat, light, and contaminants such as acids and bases can also catalyze polymerization through mechanisms like aldol (B89426) condensation.
Q2: What is the recommended temperature for storing crotonaldehyde?
A2: The recommended storage temperature is between 2-8°C (36-46°F). Storing in a refrigerated, dark location is crucial to minimize the rate of degradation and polymerization.
Q3: What inhibitors are used to stabilize crotonaldehyde, and at what concentration?
A3: Commercial crotonaldehyde is typically stabilized with 0.1-0.2% butylated hydroxytoluene (BHT). Some formulations may also contain about 1% water as an additional stabilizer.
Q4: How can I tell if my crotonaldehyde has started to polymerize?
A4: Visual indicators of polymerization include the liquid becoming more viscous or the formation of a solid precipitate. The liquid may also turn yellow, which is a sign of oxidation, a precursor to polymerization.[1][2]
Q5: What is the expected shelf life of properly stored crotonaldehyde?
A5: While a specific shelf life is dependent on the supplier and storage conditions, properly stored crotonaldehyde with an inhibitor should remain stable for several months. However, it is best practice to test for purity if the material has been stored for an extended period or if the container has been opened multiple times.
Q6: What materials are suitable for storing crotonaldehyde?
A6: Crotonaldehyde should be stored in tightly sealed containers made of materials that are compatible with it. Glass containers are common. It is incompatible with some plastics, rubber, and coatings, so these should be avoided.[3] Metal containers should be grounded.[3]
Experimental Protocols
Protocol 1: Quantification of Crotonaldehyde Purity and Polymer Content by GC-MS
This protocol provides a method for determining the purity of crotonaldehyde and quantifying the presence of oligomers, which are indicative of polymerization.
1. Objective: To assess the purity of a crotonaldehyde sample and quantify the concentration of its dimers and trimers.
2. Materials:
-
Crotonaldehyde sample
-
High-purity solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Internal standard (e.g., a stable compound with a different retention time, like undecane)
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a mid-polarity column like a DB-5ms)
-
Autosampler vials with caps
3. Sample Preparation:
-
Prepare a stock solution of the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
In a clean, dry autosampler vial, accurately weigh approximately 10 mg of the crotonaldehyde sample.
-
Add a precise volume (e.g., 1 mL) of the internal standard stock solution to the vial.
-
Cap the vial and vortex to ensure complete mixing.
-
Prepare a series of calibration standards with known concentrations of fresh, high-purity crotonaldehyde and the internal standard.
4. GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
5. Data Analysis:
-
Identify the peaks corresponding to crotonaldehyde, the internal standard, and any potential oligomers (dimers, trimers) by their retention times and mass spectra.
-
Integrate the peak areas for each compound.
-
Generate a calibration curve by plotting the ratio of the crotonaldehyde peak area to the internal standard peak area against the concentration of the calibration standards.
-
Calculate the concentration of crotonaldehyde in the sample using the calibration curve.
-
If oligomer peaks are present, their relative abundance can be estimated by comparing their peak areas to that of crotonaldehyde.
Protocol 2: Accelerated Aging Study for Crotonaldehyde Stability
This protocol outlines an accelerated aging study to predict the long-term stability of an inhibited crotonaldehyde sample. The principle is based on the Arrhenius equation, where the rate of chemical reactions approximately doubles for every 10°C increase in temperature.[4]
1. Objective: To evaluate the stability of a crotonaldehyde sample under accelerated temperature conditions to predict its shelf life at ambient or refrigerated storage temperatures.
2. Materials:
-
Crotonaldehyde sample in its final storage container.
-
Temperature-controlled oven or environmental chamber.
-
Analytical instrumentation for purity testing (e.g., GC-MS as per Protocol 1).
3. Methodology:
-
Determine the Accelerated Aging Temperature (AAT): A common AAT is 40°C or 50°C. The chosen temperature should not be so high as to cause degradation mechanisms not seen under normal storage conditions.
-
Calculate the Accelerated Aging Time (AATD): Use the following Arrhenius equation: AATD = Real Time Duration / (Q10 ^ ((AAT - RT) / 10)) Where:
-
AATD is the accelerated aging time duration.
-
Real Time Duration is the desired shelf life to be simulated (e.g., 365 days).
-
Q10 is the reaction rate factor, typically assumed to be 2.[4]
-
AAT is the accelerated aging temperature in °C.
-
RT is the intended long-term storage temperature in °C (e.g., 4°C for refrigeration).
-
-
Procedure:
-
Place a set of crotonaldehyde samples in their sealed containers into the temperature-controlled chamber set at the AAT.
-
At predetermined time points (e.g., corresponding to 3, 6, 9, and 12 months of real-time storage), remove a sample from the chamber.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample for purity, polymer content, and inhibitor concentration using appropriate analytical methods (e.g., GC-MS as in Protocol 1).
-
A control sample should be stored at the recommended temperature (2-8°C) and analyzed at the same time points.
-
4. Data Analysis:
-
Plot the purity of crotonaldehyde and the concentration of any degradation products over time for both the accelerated and control samples.
-
Determine the time at which the purity drops below an acceptable limit (e.g., 98%). This time point in the accelerated study can be used to estimate the shelf life under normal storage conditions.
Crotonaldehyde Polymerization Pathways
Below are diagrams illustrating the primary mechanisms of crotonaldehyde polymerization.
Caption: Initiating conditions and subsequent polymerization pathways for crotonaldehyde.
Caption: A logical workflow for the storage, monitoring, and troubleshooting of crotonaldehyde.
References
optimizing temperature and pressure for aldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature and pressure in aldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are temperature and pressure critical parameters in aldehyde synthesis?
A1: Temperature and pressure are fundamental parameters that significantly influence the thermodynamics and kinetics of chemical reactions. Proper control is essential for maximizing yield, minimizing side-product formation, and ensuring catalyst stability.
-
Temperature directly affects the reaction rate. Higher temperatures can increase reaction speed but may also lead to over-oxidation of the desired aldehyde to a carboxylic acid or cause thermal decomposition of reactants and products.[1][2] For certain reactions, like the Swern oxidation, very low temperatures are required to stabilize reactive intermediates and prevent side reactions.[3][4][5]
-
Pressure is a key variable primarily in reactions involving gaseous reactants, such as the hydroformylation of alkenes with syngas (a mixture of CO and H₂).[6][7] According to Le Chatelier's principle, increasing the partial pressure of gaseous reactants can shift the equilibrium towards the product side, thus increasing the reaction rate and yield.[6]
Q2: How does temperature generally affect aldehyde yield and selectivity?
A2: Temperature has a dual effect on aldehyde synthesis. While elevated temperatures typically accelerate the reaction, they can also decrease selectivity. For instance, in the oxidation of primary alcohols, higher temperatures can promote the subsequent oxidation of the aldehyde to a carboxylic acid, thereby reducing the aldehyde yield.[8][9][10] Conversely, some reactions, like hydroformylation, may require a specific temperature range to achieve optimal catalyst activity and regioselectivity.[11][12]
Q3: What is the typical role of pressure in aldehyde synthesis?
A3: The role of pressure is most prominent in hydroformylation. In this process, the partial pressures of carbon monoxide and hydrogen can influence not only the reaction rate but also the regioselectivity (the ratio of linear to branched aldehyde products).[6][13] For many solution-phase oxidation reactions, such as those using PCC, DMP, or Swern reagents, the reaction is typically carried out at atmospheric pressure, and pressure is not a critical parameter to control.[4][14][15]
Troubleshooting Guide
Issue 1: Low Aldehyde Yield
Q: My aldehyde yield is significantly lower than expected. What are the first temperature and pressure parameters I should check?
A: Low yield is a common issue that can often be traced back to suboptimal reaction conditions.[16][17][18]
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction temperature is within the optimal range for the specific reagents and substrate you are using.
-
Too Low: The reaction may be too slow, leading to incomplete conversion of the starting material.
-
Too High: This can cause degradation of the product or promote side reactions.[1] For thermally sensitive reactions like the Swern oxidation, maintaining a very low temperature (e.g., -78 °C) is crucial to prevent the decomposition of the active oxidizing species.[3][4][5]
-
-
Check Pressure (for Hydroformylation): If you are performing a hydroformylation, insufficient pressure of CO/H₂ will result in a slow reaction rate.[7] Ensure your reactor is properly sealed and that the pressure is maintained throughout the reaction.[7]
-
Review Reagent Purity and Addition: Impure reagents or solvents can inhibit the reaction.[2][18] The order and rate of reagent addition can also be critical, especially for exothermic reactions where a rapid increase in temperature needs to be controlled.
Caption: Troubleshooting workflow for low aldehyde yield.
Issue 2: Poor Selectivity (e.g., Over-oxidation to Carboxylic Acid)
Q: I'm observing significant formation of the corresponding carboxylic acid. How can I improve selectivity for the aldehyde?
A: Over-oxidation is a frequent problem in the synthesis of aldehydes from primary alcohols.[8][9]
Solutions:
-
Lower the Reaction Temperature: Reducing the temperature can often slow down the second oxidation step (aldehyde to carboxylic acid) more significantly than the first (alcohol to aldehyde), thus improving selectivity.
-
Choose a Milder Oxidizing Agent: Strong oxidants like potassium permanganate (B83412) will often oxidize primary alcohols directly to carboxylic acids.[9] Milder reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are designed to stop at the aldehyde stage.[19][20]
-
Remove the Aldehyde as it Forms: If the aldehyde has a lower boiling point than the starting alcohol, it can be removed from the reaction mixture by distillation as it is formed, preventing it from being further oxidized.[9][10]
Issue 3: Catalyst Deactivation (Hydroformylation)
Q: My rhodium catalyst seems to be losing activity. Could temperature or pressure be the cause?
A: Yes, both temperature and pressure can contribute to catalyst deactivation in hydroformylation.
Possible Causes and Solutions:
-
High Temperature: Operating at temperatures above the optimal range can lead to catalyst degradation or the formation of inactive rhodium clusters.[21][22] It is crucial to maintain strict temperature control.[21]
-
Incorrect CO Partial Pressure: For rhodium-phosphine catalysts, low carbon monoxide partial pressure can lead to catalyst decomposition, while excessively high pressure can inhibit the reaction by forming saturated rhodium carbonyl species.[6][7] Maintaining the CO pressure within the recommended range for your specific ligand system is vital.
-
Ligand Degradation: High temperatures can also accelerate the degradation of phosphine (B1218219) ligands, leading to loss of catalyst activity.[23]
Key Synthesis Methods: Data and Protocols
Method 1: Hydroformylation of Alkenes
Hydroformylation (or oxo synthesis) is an industrial process for producing aldehydes from alkenes, carbon monoxide, and hydrogen. The choice of catalyst (typically cobalt or rhodium-based) and reaction conditions determines the rate and selectivity.
Typical Reaction Conditions for Hydroformylation
| Catalyst System | Typical Temperature (°C) | Typical Pressure (bar) | Key Considerations |
| Cobalt-based (unmodified) | 150 - 170 | ~300 | Requires high temperature and pressure; lower selectivity for linear aldehydes.[11] |
| Rhodium-based (with TPP ligand) | 100 - 130 | 10 - 100 | Milder conditions; higher activity and selectivity for linear aldehydes.[7][23] |
Experimental Protocol: Rh-Catalyzed Hydroformylation of 1-Octene
This protocol describes a general lab-scale procedure. Caution: This reaction should only be performed by trained personnel using a high-pressure autoclave.
-
Catalyst Preparation: In a glovebox, dissolve Rh(acac)(CO)₂ and triphenylphosphine (B44618) (TPP) in toluene.
-
Reactor Charging: Add the catalyst solution to the autoclave vessel, followed by the substrate, 1-octene.
-
Sealing and Purging: Seal the autoclave. Purge the system several times with nitrogen and then with syngas (1:1 CO/H₂) to remove any oxygen.
-
Pressurization: Pressurize the reactor to the desired pressure (e.g., 20 bar) with syngas.
-
Heating and Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 100 °C). Maintain constant temperature and pressure throughout the reaction, monitoring gas uptake.
-
Cooling and Venting: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess pressure in a well-ventilated fume hood.
-
Product Analysis: Collect the liquid product and analyze by Gas Chromatography (GC) to determine conversion and regioselectivity.
Caption: Experimental workflow for a hydroformylation reaction.
Method 2: Oxidation of Primary Alcohols
The oxidation of primary alcohols to aldehydes requires mild conditions to prevent over-oxidation. Pressure is typically not a variable in these reactions (atmospheric pressure is used).
Typical Reaction Conditions for Alcohol Oxidation
| Reagent/Method | Typical Temperature (°C) | Pressure | Key Considerations |
| Dess-Martin Periodinane (DMP) | Room Temperature (20-25) | Atmospheric | Mild conditions, short reaction times, tolerant of many functional groups.[14][15][19] |
| Swern Oxidation | -78 to -60 | Atmospheric | Requires cryogenic temperatures to avoid side reactions and decomposition of the oxidant.[3][4][5][24] |
| Pyridinium Chlorochromate (PCC) | Room Temperature (20-25) | Atmospheric | Milder than chromic acid; avoids over-oxidation to carboxylic acids.[20] |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes a general procedure for the oxidation of a primary alcohol.
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the primary alcohol and a chlorinated solvent like dichloromethane (B109758) (DCM).
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution in portions at room temperature.[14] If the substrate is acid-sensitive, pyridine (B92270) can be added as a buffer.[15][25]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 0.5 to 3 hours.[14] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by silica (B1680970) gel chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. Origin of pressure effects on regioselectivity and enantioselectivity in the rhodium-catalyzed hydroformylation of styrene with (S,S,S)-BisDiazaphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistryguru.com.sg [chemistryguru.com.sg]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Hydroformylation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dess-Martin Oxidation [organic-chemistry.org]
- 15. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 16. Troubleshooting [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. quora.com [quora.com]
- 19. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. technology.matthey.com [technology.matthey.com]
- 22. US11229900B2 - Methods to rejuvenate a deactivated hydroformylation catalyst solution - Google Patents [patents.google.com]
- 23. US4151209A - Reduction of catalyst deactivation in processes for hydroformylation of olefins with rhodium complex catalysts - Google Patents [patents.google.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
troubleshooting low yield in aldehyde hydrogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic hydrogenation of aldehydes. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in aldehyde hydrogenation?
A1: Low yields in aldehyde hydrogenation can stem from several factors:
-
Catalyst Inactivity or Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent, or it may degrade over time.[1][2]
-
Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time that are not optimized for the specific substrate and catalyst can lead to incomplete conversion.
-
Side Reactions: Aldehydes are susceptible to various side reactions, such as aldol (B89426) condensation, decarbonylation, or over-reduction to the corresponding alkane, which consume the starting material and reduce the yield of the desired alcohol.
-
Poor Substrate Purity: Impurities in the aldehyde starting material can interfere with the catalyst's activity.
-
Inefficient Work-up Procedure: Product loss during extraction, purification, or isolation steps can significantly lower the final yield.
Q2: How do I choose the appropriate catalyst for my aldehyde hydrogenation?
A2: The choice of catalyst depends on the specific aldehyde, the desired selectivity, and the reaction conditions. Common catalysts include:
-
Palladium (Pd)-based catalysts (e.g., Pd/C): These are widely used due to their high activity. However, they can sometimes lead to over-reduction, especially with aromatic aldehydes.[3]
-
Nickel (Ni)-based catalysts (e.g., Raney® Ni): These are cost-effective and highly active catalysts, often used for a broad range of substrates.[4][5]
-
Platinum (Pt)-based catalysts (e.g., Pt/C, PtO₂): These are also highly active but can be prone to causing side reactions like defluorination in fluorinated aromatic aldehydes.
-
Iron (Fe)-based catalysts: These are emerging as a more sustainable and economical alternative to precious metal catalysts and can exhibit high selectivity for aldehydes over other functional groups.[6][7]
-
Ruthenium (Ru)-based catalysts: These can be used for the hydrogenation of aldehydes and ketones, with the support material influencing the catalyst's stability and longevity.[8]
Q3: What is the role of the solvent in aldehyde hydrogenation?
A3: The solvent plays a crucial role in aldehyde hydrogenation by affecting substrate and hydrogen solubility, catalyst activity, and selectivity.[9][10]
-
Polar protic solvents (e.g., ethanol, water): Often used and can participate in the reaction mechanism. Water is a green and economical solvent.[4][11]
-
Polar aprotic solvents (e.g., THF, ethyl acetate): Can be effective, and in some cases, help to avoid over-reduction.[3]
-
Non-polar solvents: Generally favor the hydrogenation of C=C bonds over C=O bonds in α,β-unsaturated aldehydes.[10]
Q4: Can the base affect the reaction yield?
A4: Yes, the presence and concentration of a base can significantly impact the reaction. A base is often required to activate the catalyst.[6] However, high concentrations of a strong base can lead to side reactions of the aldehyde, potentially causing catalyst deactivation and lowering the yield.[7]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | * Check Catalyst Handling and Storage: Ensure the catalyst has been stored under an inert atmosphere and handled properly to prevent oxidation. * Use a Fresh Batch of Catalyst: If catalyst deactivation is suspected, try the reaction with a fresh batch. |
| Catalyst Poisoning | * Purify Starting Materials: Purify the aldehyde and solvent to remove any potential catalyst poisons such as sulfur compounds, strong acids, or other reactive impurities. * Catalyst Regeneration: For some catalysts, regeneration procedures may be possible. For example, a poisoned Ni/Al₂O₃ catalyst can be regenerated by washing with octanol (B41247) and treating with hydrogen at elevated temperatures.[1] |
| Insufficient Hydrogen Pressure | * Increase Hydrogen Pressure: The rate of hydrogenation often increases with higher hydrogen pressure.[7] Ensure the reaction vessel is properly sealed and pressurized. |
| Suboptimal Temperature | * Optimize Reaction Temperature: The optimal temperature depends on the catalyst and substrate. Too low a temperature may result in a slow reaction rate, while too high a temperature can promote side reactions. |
| Poor Stirring | * Ensure Efficient Stirring: In a heterogeneous reaction, efficient stirring is crucial for good contact between the catalyst, substrate, and hydrogen. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Step |
| Alkane (Over-reduction) | * Harsh Reaction Conditions: High temperature and/or pressure. * Highly Active Catalyst: Some catalysts like Pd/C are prone to over-reduction.[3] | * Milder Conditions: Lower the temperature and/or hydrogen pressure. * Change Catalyst: Switch to a less active or more selective catalyst. For example, Pd(0)EnCat™ 30NP has shown better selectivity against over-reduction compared to Pd/C.[3] |
| Aldol Condensation Products | * Basic Reaction Conditions: The presence of a strong base can promote the self-condensation of aldehydes.[7] | * Reduce Base Concentration: Use a lower concentration of the base or switch to a weaker base. |
| Decarbonylation Products | * High Temperature: This side reaction is more common at elevated temperatures. | * Lower Reaction Temperature: Perform the reaction at a lower temperature. |
| Products from Reduction of Other Functional Groups | * Non-selective Catalyst: The catalyst may be reducing other functional groups in the molecule. | * Choose a Chemoselective Catalyst: Select a catalyst known for its chemoselectivity towards aldehydes. For instance, certain iron-based catalysts can selectively reduce aldehydes in the presence of ketones.[6][7] |
Data Presentation
Table 1: Effect of Solvent on Aldehyde Hydrogenation Yield
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Iron(II) PNP Pincer Complex | Acetophenone | Ethanol | 25 | 5 | >99 | [6] |
| Iron(II) PNP Pincer Complex | Acetophenone | Methanol | 25 | 5 | 85 | [6] |
| Iron(II) PNP Pincer Complex | Acetophenone | Isopropanol | 25 | 5 | 70 | [6] |
| Iron(II) PNP Pincer Complex | Acetophenone | THF | 25 | 5 | 0 | [6] |
| γ-Fe₂O₃@HAP-Pd | Benzaldehyde | Water | 25 | 10 | 100 | [11] |
Table 2: Effect of Hydrogen Pressure on Benzaldehyde Hydrogenation
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) (after 1h) | Reference |
| γ-Fe₂O₃@HAP-Pd | Benzaldehyde | Water | 25 | 1 | 36.8 | [11] |
| γ-Fe₂O₃@HAP-Pd | Benzaldehyde | Water | 25 | 10 | 100 | [11] |
Experimental Protocols
General Protocol for Aldehyde Hydrogenation using an Iron(II) PNP Pincer Complex
This protocol is adapted from the work of Zell et al.[6]
-
Preparation of Reaction Vessel: A 90 mL Fisher-Porter tube is flushed several times with hydrogen gas.
-
Preparation of Reaction Solution:
-
In a vial, charge the specified amount of the iron(II) PNP pincer catalyst, the aldehyde substrate, and ethanol.
-
Add the required amount of potassium tert-butoxide (KOtBu).
-
Draw the solution into a syringe.
-
-
Reaction Setup:
-
Transfer the reaction solution to the prepared Fisher-Porter tube.
-
Pressurize the tube with hydrogen to the desired pressure (e.g., 5 bar).
-
-
Reaction Execution:
-
Stir the reaction mixture at ambient temperature (25 °C) for the specified time.
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
The yield can be determined by ¹H NMR analysis of the crude reaction mixture.
-
General Protocol for Aldehyde Hydrogenation using a Magnetic Pd Catalyst
This protocol is based on the work of Li et al.[11]
-
Reaction Setup:
-
In a reactor, add the aldehyde substrate (1 mmol), the γ-Fe₂O₃@HAP-Pd catalyst (10 mg), and water (10 mL).
-
-
Purging and Pressurizing:
-
Purge the reactor with H₂ five times to remove all air.
-
Charge the reactor with H₂ to the desired pressure (e.g., 10 bar) at room temperature.
-
-
Reaction Execution:
-
Stir the reaction mixture mechanically at 1000 rpm at room temperature (25 °C) for the specified time.
-
-
Work-up and Analysis:
-
After the reaction, cool the reactor and depressurize it.
-
Extract the reaction mixture with ethyl acetate.
-
Analyze the organic phase by gas chromatography (GC) to determine the yield.
-
-
Catalyst Recycling:
-
The magnetic catalyst can be recovered using an external magnet, washed, and reused for subsequent reactions.
-
Visualizations
Caption: Troubleshooting flowchart for low yield in aldehyde hydrogenation.
Caption: Desired reaction pathway versus common side reactions.
Caption: General experimental workflow for aldehyde hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 3. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 4. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DE19844325A1 - Process for the preparation of alcohols by catalytic hydrogenation of aldehydes or ketones - Google Patents [patents.google.com]
- 9. Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
dealing with emulsion formation during aldehyde extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the extraction of aldehydes.
Troubleshooting Guide: Dealing with Emulsions
Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and an aqueous solution, that fail to separate into distinct layers. This phenomenon is a common challenge during liquid-liquid extractions and can be caused by the presence of surfactants, particulate matter, or high-shear mixing.[1][2]
Immediate Steps to Address Emulsion Formation
If an emulsion has formed, consider the following methods for breaking it. The choice of method will depend on the stability of the emulsion and the scale of your experiment.
| Method | Principle | Relative Speed | Equipment Required | Potential Drawbacks |
| Allowing to Stand | Gravity-based coalescence of droplets.[3] | Slow (15-60 min) | Separatory Funnel | Ineffective for stable emulsions.[3] |
| Salting Out (Brine Wash) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and promoting phase separation.[1][3] | Moderate | Separatory Funnel | May slightly decrease the recovery of water-soluble analytes.[3] |
| Centrifugation | Applies centrifugal force to accelerate the separation of the immiscible phases.[3][4] | Fast | Centrifuge | Requires access to a centrifuge of an appropriate size.[3] |
| Filtration (Celite®/Glass Wool) | The filter medium provides a surface that helps to coalesce the fine droplets of the dispersed phase.[4][5] | Moderate | Filtration Apparatus (e.g., Büchner funnel) | Potential for product loss due to adsorption onto the filter medium.[3] |
| pH Adjustment | Adding a dilute acid or base can neutralize emulsifying agents, particularly acidic or basic impurities, reducing their surfactant properties.[3] | Moderate to Fast | pH meter or indicator paper | The chemical stability of the target analyte might be affected by pH changes.[3] |
| Addition of a Different Solvent | Alters the polarity of the organic phase to help dissolve the emulsifying agents.[3] | Moderate | Standard lab glassware | Can complicate solvent removal during downstream processing.[3] |
| Heating/Cooling | Changing the temperature can alter the viscosity and solubility properties of the mixture, potentially disrupting the emulsion.[6] | Slow to Moderate | Heating mantle or ice bath | Risk of degrading temperature-sensitive compounds.[6] |
Logical Workflow for Troubleshooting Emulsions
The following diagram illustrates a step-by-step decision-making process for addressing emulsion formation during your extraction.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of emulsion formation during aldehyde extraction?
A1: Emulsions during aldehyde extractions can be caused by several factors:
-
Presence of Surfactant-like Molecules: Aldehyd self-condensation products (aldols) or other impurities can act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Particulate Matter: Fine solid particles can accumulate at the interface and stabilize emulsions.[5]
-
Vigorous Mixing: High-shear mixing, such as vigorous shaking, can create very small droplets that are slow to coalesce.[1]
-
High pH: When using a basic aqueous solution for washing, some organic compounds can become deprotonated and act as soaps, which are excellent emulsifiers.[7]
Q2: How can I prevent emulsions from forming in the first place?
A2: Prevention is often more effective than breaking an emulsion. Consider these preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. This provides sufficient surface area for extraction while minimizing the energy that leads to emulsion formation.[1]
-
"Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help prevent the stabilization of emulsions.[4]
-
Filtration: If your crude reaction mixture contains particulate matter, filter it before performing the extraction.[4]
-
Solvent Choice: Chlorinated solvents like dichloromethane (B109758) (DCM) are more prone to forming emulsions. If possible, consider using a different solvent.[8]
Q3: Is there a specific technique for purifying aldehydes that can help avoid emulsion issues?
A3: Yes, the formation of a bisulfite adduct is a classical and effective method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a charged adduct that is soluble in the aqueous layer.[9][10] This adduct can then be separated from unreacted starting materials and non-aldehyde impurities in the organic layer. The pure aldehyde can be regenerated from the aqueous layer by treatment with a base.[9] This technique can often circumvent emulsion problems entirely.
Q4: When should I consider centrifugation?
A4: Centrifugation is a very effective method for breaking stubborn emulsions, especially those on a smaller scale.[3][4] If you have access to a centrifuge that can accommodate your sample tubes, this is often a fast and reliable solution when other methods like salting out have failed.
Q5: Can I lose my product when trying to break an emulsion?
A5: Yes, some product loss is possible depending on the method used. For example, when filtering through Celite® or other filter aids, some of your product may be adsorbed onto the filter medium.[3] It is important to wash the filter cake with fresh organic solvent to recover as much of your product as possible.
Experimental Protocols
Protocol 1: Breaking an Emulsion using a Brine Wash
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl), commonly known as brine.
-
Addition: Add a small volume of the brine solution (approximately 10-20% of the total volume of the emulsion) to the separatory funnel containing the emulsified mixture.
-
Mixing: Gently swirl or rock the separatory funnel. Avoid vigorous shaking, as this can worsen the emulsion.
-
Observation: Allow the funnel to stand and observe if the layers begin to separate. This may take several minutes.
-
Repeat if Necessary: If the emulsion persists, you can add more brine in small portions and repeat the gentle mixing.[3]
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Apparatus Setup: Set up a Büchner funnel with a piece of filter paper that fits snugly at the bottom. Place the funnel on a filter flask connected to a vacuum source.
-
Prepare the Celite® Pad: In a small beaker, create a slurry of Celite® in the same organic solvent used in your extraction.
-
Pack the Funnel: Wet the filter paper with the organic solvent. Pour the Celite® slurry into the Büchner funnel and apply a gentle vacuum to create a packed pad, typically 1-2 cm thick.[3]
-
Filtration: Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum. The Celite® will help to break the emulsion by coalescing the dispersed droplets.[5]
-
Rinsing: After the mixture has passed through, rinse the filter cake with a small amount of fresh organic solvent to ensure all of the desired compound is collected.
Protocol 3: Purification of an Aldehyde via Bisulfite Adduct Formation and Regeneration
This protocol is adapted for the separation of an aromatic aldehyde from a mixture.[11]
A. Adduct Formation
-
Dissolution: Dissolve the crude mixture containing the aldehyde in methanol (B129727) (e.g., 5 mL).
-
Reaction: Transfer the solution to a separatory funnel and add 1 mL of a saturated aqueous solution of sodium bisulfite.
-
Mixing: Shake the funnel vigorously for approximately 30 seconds. A precipitate of the adduct may form.
-
Extraction: Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes) and shake again.
-
Separation: Allow the layers to separate. The aldehyde bisulfite adduct will be in the aqueous phase. The other organic components will remain in the organic layer. Separate the layers.
B. Aldehyde Regeneration
-
Isolation: Isolate the aqueous layer containing the bisulfite adduct.
-
Basification: Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate). While stirring, add a 50% sodium hydroxide (B78521) (NaOH) solution dropwise until the pH of the aqueous layer is approximately 12.[11]
-
Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
Collection: Separate the layers and collect the organic phase containing the purified aldehyde. This organic layer can then be dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent removed to yield the pure aldehyde.
Mechanism of Emulsion Formation and Destabilization
The following diagram illustrates the general principle of emulsion formation by a surfactant and its destabilization by the addition of salt.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 8. reddit.com [reddit.com]
- 9. Workup [chem.rochester.edu]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Regeneration of Aldehydes from Bisulfite Adducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of aldehydes from their bisulfite adducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Solution |
| Low Yield of Regenerated Aldehyde | Incomplete decomposition of the bisulfite adduct. | The regeneration is an equilibrium process. Use a sufficiently strong base (e.g., sodium hydroxide) or acid to shift the equilibrium towards the free aldehyde.[1][2] For base-sensitive aldehydes, consider a rapid extraction after basification to maximize recovery.[3] |
| Aldehyde is sensitive to the high pH or acidic conditions required for regeneration. | For pH-sensitive functional groups like esters, which can be hydrolyzed, or aldehydes with α-stereocenters prone to epimerization, a non-aqueous regeneration method is recommended.[3] Treating the adduct with chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile (B52724) can regenerate the aldehyde under neutral conditions.[3][4] | |
| The bisulfite adduct is not fully dissolved before attempting regeneration. | Ensure the adduct is completely dissolved in water before adding acid or base to ensure efficient decomposition.[5] Gentle heating and stirring can aid dissolution.[5] | |
| Side Reactions or Product Decomposition | The aldehyde or other functional groups in the molecule are unstable under the regeneration conditions. | High pH can cause issues like ester saponification.[1][6] If your molecule has sensitive groups, such as tri- or tetra-substituted double bonds, dissolved sulfur dioxide (SO₂) gas generated during the process can cause decomposition.[3][7] Using a non-polar organic solvent like hexanes for extraction can minimize the dissolution of SO₂.[3][7] |
| Cannizzaro reaction for aldehydes lacking alpha-protons. | Avoid using strong bases like NaOH or KOH for extended periods if your aldehyde is susceptible to the Cannizzaro reaction.[5] Sodium carbonate is a milder base that can be effective for decomposition.[5][8] | |
| Difficulty in Extracting the Regenerated Aldehyde | The regenerated aldehyde has some water solubility. | If the aldehyde is somewhat water-soluble, saturating the aqueous layer with sodium chloride may promote its transfer into the organic phase during extraction. |
| Formation of an emulsion during extraction. | Using distilled water instead of tap water can help prevent the formation of fine precipitates that lead to emulsions, especially when using carbonates.[8] | |
| Insoluble Material at the Interface | The bisulfite adduct of a highly non-polar aldehyde may be insoluble in both the aqueous and organic layers. | If a solid forms at the interface, the entire mixture can be filtered through a pad of celite to remove the insoluble adduct before separating the layers.[7] |
Frequently Asked Questions (FAQs)
Q1: How do I regenerate the pure aldehyde from its bisulfite adduct?
The most common method to recover the aldehyde is by reversing the formation reaction through the treatment of the isolated adduct with either an acid or a base.[1] This shifts the equilibrium to release the free aldehyde, which can then be extracted into an organic solvent.[1] For sensitive aldehydes, a non-aqueous method using TMS-Cl in acetonitrile offers a milder alternative.[4][6]
Q2: What are the typical conditions for aqueous regeneration of aldehydes from bisulfite adducts?
Typically, the bisulfite adduct is dissolved in water, and the solution's pH is adjusted to be strongly basic or acidic.[2] For basic conditions, a 10% sodium carbonate solution or 1N sodium hydroxide (B78521) solution can be added until the pH is strongly basic.[2] For acidic conditions, a dilute acid can be used. The liberated aldehyde is then extracted with a suitable organic solvent.[2]
Q3: When should I consider a non-aqueous method for aldehyde regeneration?
A non-aqueous method is preferable when the aldehyde or other functional groups in the molecule are sensitive to the extreme pH conditions of aqueous methods.[1][4][6] This is particularly relevant for compounds that can undergo hydrolysis, epimerization, or other degradations in the presence of strong acids or bases.[3]
Q4: Can I regenerate the aldehyde without isolating the bisulfite adduct first?
Yes, it is possible. After the formation of the bisulfite adduct in an aqueous/organic solvent mixture, the aqueous layer containing the adduct can be separated and directly treated with acid or base to regenerate the aldehyde, which is then extracted into a fresh organic layer.[7]
Q5: Why is my regenerated aldehyde not pure?
Impurities can arise from several sources. If the initial bisulfite adduct was not washed thoroughly, unreacted starting materials might be carried over.[5] Additionally, side reactions during regeneration, such as those induced by extreme pH, can lead to byproducts.[3] It is also crucial to use freshly prepared sodium bisulfite for adduct formation to avoid impurities from oxidized reagents.[2][3]
Quantitative Data Summary
The efficiency of aldehyde regeneration can be influenced by the chosen method and the specific aldehyde structure. The following table summarizes quantitative data from cited experiments.
| Aldehyde | Regeneration Method | Solvent | Temperature | Yield | Purity | Reference |
| 4-(4-carbomethoxyphenyl)butanal | TMS-Cl | Acetonitrile | 40-60 °C | Quantitative | High | [4] |
| Various commercially available aldehydes | TMS-Cl | Acetonitrile | 40-60 °C | Up to 100% | High | [4] |
| ALC-0315 Aldehyde | 10% Sodium Carbonate | 2-MeTHF/Water | 50 °C | 96% | 85-88% (HPLC-CAD) | [9][10] |
Experimental Protocols
Protocol 1: General Aqueous Regeneration using Base
-
Dissolution: Dissolve the isolated bisulfite adduct in deionized water. If the adduct is in an aqueous solution from a previous extraction, proceed to the next step.
-
Basification: Transfer the aqueous solution to a separatory funnel. Add a suitable organic solvent for extraction (e.g., ethyl acetate).[3] Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH, continuing until the aqueous layer reaches a pH of 12.[3] Alternatively, a 10% sodium carbonate solution can be used for a milder base.[2]
-
Extraction: Shake the separatory funnel vigorously to extract the regenerated aldehyde into the organic layer.[3]
-
Separation and Work-up: Allow the layers to separate. Collect the organic phase containing the purified aldehyde. The organic layer can then be dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the aldehyde.
Protocol 2: Non-Aqueous Regeneration using TMS-Cl
This protocol is adapted from a novel method for regenerating aldehydes from their bisulfite adducts under non-aqueous conditions.[4][6]
-
Reaction Setup: Suspend the bisulfite adduct in acetonitrile.
-
Reagent Addition: Add at least 2 equivalents of chlorotrimethylsilane (TMS-Cl).
-
Reaction Conditions: Heat the mixture to between 40 and 60 °C.[4][6] The reaction is typically rapid.
-
Work-up: Upon completion, the reaction mixture will contain the regenerated aldehyde in acetonitrile, precipitated sodium chloride, and hexamethyldisiloxane (B120664) as a byproduct. The salt can be removed by filtration. The filtrate containing the aldehyde can be used directly in subsequent steps or concentrated and further purified if necessary.
Diagrams
Caption: Chemical equilibrium between an aldehyde and its bisulfite adduct.
Caption: Workflow for aqueous regeneration of aldehydes.
Caption: Troubleshooting logic for low aldehyde regeneration yield.
References
- 1. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 5. Sciencemadness Discussion Board - ten practical suggestions on how to cope with bisulfite adducts. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. datapdf.com [datapdf.com]
- 7. Workup [chem.rochester.edu]
- 8. Sciencemadness Discussion Board - Regeneration of benzaldehyde from bisulfite adduct - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Technical Support Center: Column Chromatography Techniques for Aldehyde Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of aldehydes via column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography of aldehydes, offering step-by-step solutions.
Issue 1: Low Recovery of Aldehyde
Question: I am experiencing significant loss of my aldehyde product during silica (B1680970) gel column chromatography. What are the potential causes and how can I improve the recovery?
Answer:
Low recovery of aldehydes during silica gel chromatography is a frequent problem, often attributable to the acidic nature of standard silica gel, which can cause decomposition or irreversible adsorption of the aldehyde. Aldehydes are susceptible to oxidation, isomerization, or aldol (B89426) reactions, which can be catalyzed by the acidic silanol (B1196071) groups on the silica surface.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aldehyde recovery.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine (B128534).[1] After flushing, the column can be equilibrated with the desired eluent.
-
Use an Alternative Stationary Phase: If your aldehyde is highly acid-sensitive, consider using a more neutral stationary phase like alumina (B75360).[2] Alumina can be obtained in acidic, neutral, or basic forms; for most aldehydes, neutral alumina is a good starting point.
-
Optimize the Solvent System: Ensure your solvent system provides good separation of your aldehyde from impurities with an optimal Rf value between 0.2 and 0.4 on a TLC plate.[3][4] A common starting point for many aldehydes is a mixture of hexane (B92381) and ethyl acetate (B1210297).[5]
-
Alternative Purification Method (Bisulfite Adduct Formation): For aldehydes that are particularly problematic to purify by chromatography, forming a solid bisulfite adduct is an effective alternative.[6] The aldehyde can be regenerated from the adduct after purification. This method is especially advantageous for large-scale purifications.[7]
Issue 2: Broad or Tailing Peaks
Question: My aldehyde is coming off the column, but the peaks in the collected fractions are very broad and tailing. What causes this and how can I get sharper peaks?
Answer:
Peak broadening and tailing can be caused by several factors, including interactions with the stationary phase, poor column packing, or issues with the solvent system.
Solutions:
-
Deactivate the Silica Gel: As with low recovery, acidic sites on the silica can lead to strong, sometimes irreversible, adsorption, causing tailing. Deactivating the silica with triethylamine can mitigate these interactions.
-
Check Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, resulting in broad peaks. Ensure the silica gel is packed uniformly and is not allowed to run dry.
-
Optimize Solvent Polarity: If the eluent is not polar enough, the aldehyde may move too slowly and spread out, leading to broad peaks. Conversely, if it is too polar, it may elute too quickly with poor separation. A gradual increase in solvent polarity (gradient elution) can sometimes help to sharpen peaks.
-
Sample Loading: Loading the sample in a large volume of a highly polar solvent can cause band broadening. Dissolve the sample in a minimal amount of the initial, less polar eluent for loading.
Frequently Asked Questions (FAQs)
Q1: Can all aldehydes be purified by silica gel column chromatography?
A1: While many aldehydes can be purified using this method, some are too sensitive to the acidic nature of silica gel and may degrade.[6] For these compounds, deactivating the silica gel, using an alternative stationary phase like alumina, or employing a different purification technique such as bisulfite adduct formation is recommended.
Q2: What is a good starting solvent system for purifying an aldehyde?
A2: A mixture of hexane and ethyl acetate is a common and effective starting point for many aldehydes.[5] The polarity can be adjusted by changing the ratio of the two solvents. It is crucial to first determine the optimal solvent system by running thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the desired aldehyde.[3][4]
Q3: How do I deactivate silica gel with triethylamine?
A3: A common procedure is to pack the column with silica gel and then flush it with a solvent mixture containing 1-3% triethylamine in your non-polar solvent (e.g., hexane).[1] After flushing with one to two column volumes of this mixture, equilibrate the column with your starting eluent before loading the sample.
Q4: When should I consider using a protecting group for my aldehyde?
A4: If your synthetic route involves harsh acidic or basic conditions that your aldehyde cannot tolerate, or if you are having persistent issues with purification, using a protecting group can be a viable strategy. Acetals are common protecting groups for aldehydes and are stable to basic and nucleophilic reagents. They can be removed under acidic conditions after the necessary transformations and purifications are complete.
Data Presentation
Table 1: Recommended Solvent Systems for Aldehyde Purification
| Aldehyde Type | Stationary Phase | Common Solvent System (v/v) | Typical Rf Range |
| Non-polar Aliphatic Aldehydes | Silica Gel | Hexane / Ethyl Acetate (9:1 to 4:1) | 0.3 - 0.5 |
| Aromatic Aldehydes | Silica Gel | Hexane / Ethyl Acetate (7:3 to 1:1) | 0.2 - 0.4 |
| Polar Aldehydes | Silica Gel | Dichloromethane (B109758) / Methanol (99:1 to 95:5) | 0.2 - 0.4 |
| Acid-Sensitive Aldehydes | Deactivated Silica Gel | Hexane / Ethyl Acetate with 1% Et3N | 0.3 - 0.5 |
| Acid-Sensitive Aldehydes | Neutral Alumina | Hexane / Ethyl Acetate | 0.3 - 0.6 |
Note: These are general guidelines. The optimal solvent system should always be determined experimentally using TLC.
Table 2: Impact of Silica Gel Deactivation on Aldehyde Recovery (Illustrative)
| Aldehyde | Stationary Phase | Recovery Yield (%) |
| Citronellal | Standard Silica Gel | 45-55% |
| Citronellal | Deactivated Silica Gel (1% Et3N) | 85-95% |
| Furfural | Standard Silica Gel | 60-70% |
| Furfural | Deactivated Silica Gel (1% Et3N) | >90% |
Data is illustrative and based on general observations. Actual yields will vary depending on the specific aldehyde and experimental conditions.
Experimental Protocols
Protocol 1: General Column Chromatography of an Aldehyde
Caption: General workflow for aldehyde purification by column chromatography.
Methodology:
-
Column Preparation:
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the solvent.[8]
-
-
Sample Loading:
-
Dissolve the crude aldehyde mixture in the minimum amount of the eluting solvent.
-
Carefully pipette the sample solution onto the top of the sand layer.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure (flash chromatography) or allow gravity to facilitate the flow of the solvent through the column.
-
-
Fraction Collection:
-
Collect the eluting solvent in a series of test tubes or flasks.
-
-
Monitoring:
-
Spot aliquots from each fraction onto a TLC plate to determine which fractions contain the purified aldehyde.
-
-
Concentration:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified aldehyde.
-
Protocol 2: Purification of an Aldehyde via Bisulfite Adduct Formation
Methodology for Aromatic Aldehydes:
-
Dissolve the crude mixture containing the aromatic aldehyde in methanol.
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A precipitate of the bisulfite adduct should form.
-
Filter the solid adduct and wash it with a small amount of cold ethanol (B145695) and then diethyl ether.
-
To regenerate the aldehyde, suspend the adduct in water and add a saturated solution of sodium carbonate or dilute sodium hydroxide (B78521) until the solution is basic.
-
Extract the liberated aldehyde with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the pure aldehyde.
Methodology for Aliphatic Aldehydes:
-
Dissolve the crude mixture in dimethylformamide (DMF).
-
Add a saturated aqueous solution of sodium bisulfite and shake vigorously in a separatory funnel.
-
Add water and an immiscible organic solvent (e.g., hexane). The bisulfite adduct of the aliphatic aldehyde will partition into the aqueous layer.
-
Separate the aqueous layer and wash it with the organic solvent to remove impurities.
-
Regenerate the aldehyde from the aqueous layer as described for aromatic aldehydes and extract with an organic solvent.
-
Dry and concentrate the organic extract to yield the purified aliphatic aldehyde.[7]
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
Technical Support Center: HPLC Analysis of Aldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of aldehyde derivatives, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing aldehyde derivatives in HPLC?
A1: Peak tailing for aldehyde derivatives, often analyzed after derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), can stem from several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing. These acidic silanols can interact with polar analytes, such as the derivatives of aldehydes, through hydrogen bonding or ion-exchange mechanisms, leading to a portion of the analyte molecules being retained longer and resulting in an asymmetric peak.[1][2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the aldehyde derivatives or the stationary phase's residual silanol groups, contributing to peak tailing.[4]
-
Column Degradation: Over time, HPLC columns can degrade. This can manifest as a loss of stationary phase, the creation of voids at the column inlet, or a partially blocked inlet frit. These issues disrupt the sample band as it enters the column, which can cause tailing for all peaks in the chromatogram.
-
Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the analytical column. These include excessive tubing length or internal diameter between the injector, column, and detector, as well as poorly made connections that create dead volume.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.
Q2: How does derivatization with 2,4-dinitrophenylhydrazine (DNPH) help in the HPLC analysis of aldehydes?
A2: Derivatization of aldehydes with DNPH is a widely used technique that offers several advantages for HPLC analysis:
-
Enhanced Detection: The resulting DNPH-hydrazone derivatives are chromophoric, exhibiting strong UV absorbance around 360 nm, which significantly improves detection sensitivity compared to the underivatized aldehydes.
-
Improved Stability: The hydrazone derivatives are generally more stable than the parent aldehydes, which can be volatile and reactive.
-
Better Chromatographic Properties: Derivatization can reduce the polarity and reactivity of the aldehydes, leading to better peak shapes and improved resolution on reversed-phase columns.
Q3: My aldehyde-DNPH derivative peak is tailing. Where should I start troubleshooting?
A3: A systematic approach is recommended. Begin by identifying if the tailing affects all peaks or just the aldehyde derivatives.
-
If all peaks are tailing: The issue is likely related to the HPLC system or the column itself. Check for extra-column volume, inspect the column for voids or blockages, and ensure the column is not degraded.
-
If only the aldehyde derivative peaks are tailing: The problem is likely due to chemical interactions between your analyte and the stationary phase or mobile phase. In this case, focus on optimizing the mobile phase pH, changing the organic modifier, or selecting a more suitable column.
Troubleshooting Guide
This guide provides specific solutions to address peak tailing in the HPLC analysis of aldehyde derivatives.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing of Aldehyde Derivatives | Secondary interactions with residual silanol groups on the stationary phase. | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with an acidic modifier like formic acid or trifluoroacetic acid) can suppress the ionization of residual silanols, minimizing their interaction with the aldehyde derivatives. 2. Use an End-Capped Column: Select a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active. 3. Choose a Different Stationary Phase: Consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity and potentially reduce interactions causing tailing. 4. Increase Buffer Concentration: A higher buffer concentration in the mobile phase can sometimes help to mask the effects of residual silanols. |
| Inappropriate mobile phase composition. | 1. Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity and peak shape. Methanol, being a protic solvent, can sometimes improve the peak shape of polar compounds by competing for active sites on the stationary phase.[1][5][6] 2. Optimize the Organic/Aqueous Ratio: Adjust the gradient or isocratic composition of your mobile phase. Sometimes, a slight change in the solvent strength can significantly improve peak symmetry. | |
| Column Overload. | 1. Dilute the Sample: Prepare and inject a more dilute sample to see if the peak shape improves. 2. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. | |
| Column Contamination or Degradation. | 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove any strongly retained contaminants. 2. Replace the Column: If flushing does not improve the peak shape, the column may be permanently damaged and need replacement. | |
| Extra-column Volume. | 1. Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a small internal diameter (e.g., 0.005 inches) to connect the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly tightened and are of the correct type to avoid dead volume. | |
| Sub-optimal Column Temperature. | 1. Increase Column Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks.[2] However, be mindful that temperature can also affect selectivity. |
Quantitative Data Summary
The following tables provide illustrative data on how different chromatographic parameters can influence the peak shape of aldehyde-DNPH derivatives. The peak shape is quantified using the USP Tailing Factor (Tf), where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.2 are generally considered to be tailing.
Table 1: Effect of Mobile Phase pH on Tailing Factor of Formaldehyde-DNPH
| Mobile Phase pH | Tailing Factor (Tf) |
| 2.5 | 1.1 |
| 4.5 | 1.5 |
| 6.5 | 1.9 |
| Note: This table illustrates the general trend that lower mobile phase pH often leads to better peak symmetry for polar analytes on silica-based columns by suppressing silanol interactions. |
Table 2: Comparison of Stationary Phases for Acetaldehyde-DNPH Analysis
| Column Type | Tailing Factor (Tf) |
| Standard C18 | 1.6 |
| End-Capped C18 | 1.2 |
| Phenyl-Hexyl | 1.1 |
| Note: This table demonstrates the improvement in peak shape that can be achieved by using an end-capped column or a different stationary phase chemistry. |
Table 3: Influence of Organic Modifier on Crotonaldehyde-DNPH Peak Shape
| Organic Modifier | Tailing Factor (Tf) |
| Acetonitrile | 1.4 |
| Methanol | 1.2 |
| Note: This table shows that for some polar compounds, methanol can provide better peak symmetry compared to acetonitrile.[1][6] |
Experimental Protocols
Protocol 1: Derivatization of Aldehydes with 2,4-Dinitrophenylhydrazine (DNPH)
Materials:
-
Aldehyde standard or sample
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile acidified with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of the aldehyde standard in acetonitrile. For unknown samples, use a known volume or weight.
-
Derivatization Reaction: In a volumetric flask, mix a known volume of the aldehyde solution with an excess of the DNPH reagent.
-
Reaction Time: Allow the reaction to proceed at room temperature for at least 1 hour. For some aldehydes, gentle heating (e.g., 40°C for 30 minutes) may be required to ensure complete derivatization.
-
Dilution: After the reaction is complete, dilute the mixture to the final volume with acetonitrile.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Protocol 2: HPLC Analysis of Aldehyde-DNPH Derivatives
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). An end-capped column is recommended.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 40% B
-
18-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Interaction of aldehyde derivatives with residual silanols.
References
- 1. chromtech.com [chromtech.com]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 5. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Ethylcrotonaldehyde and Crotonaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity and biological activity of 2-Ethylcrotonaldehyde (B1231484) and crotonaldehyde (B89634). Both are α,β-unsaturated aldehydes, a class of compounds known for their versatile reactivity and significance in organic synthesis and toxicology. The presence of an ethyl group at the α-position in this compound introduces notable differences in its reactivity profile compared to the parent compound, crotonaldehyde. This guide summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes pertinent biological pathways.
Chemical Reactivity: Steric Hindrance and Electronic Effects
The reactivity of α,β-unsaturated aldehydes is primarily governed by the electrophilic nature of the β-carbon and the carbonyl carbon, making them susceptible to both 1,4-conjugate (Michael) addition and 1,2-addition reactions. The introduction of an ethyl group at the α-position in this compound influences its reactivity in comparison to crotonaldehyde through a combination of steric and electronic effects.
Steric Hindrance: The bulkier ethyl group in this compound sterically hinders the approach of nucleophiles to both the α- and β-carbons, as well as the carbonyl carbon. This steric hindrance is expected to decrease the rate of nucleophilic attack compared to crotonaldehyde, which has a less hindered methyl group at the β-position. Studies on related α-substituted α,β-unsaturated carbonyl compounds have shown that substitution on the vinyl carbons can diminish reactivity[1].
Electronic Effects: The ethyl group is weakly electron-donating through an inductive effect. This donation of electron density to the conjugated system slightly reduces the electrophilicity of the β-carbon and the carbonyl carbon in this compound, further contributing to a lower reactivity compared to crotonaldehyde.
Comparative Data Summary
The following table summarizes available and inferred data for this compound and crotonaldehyde. It is important to note that direct comparative experimental values for this compound are limited in the available literature.
| Property | This compound | Crotonaldehyde | Reference |
| Chemical Formula | C₆H₁₀O | C₄H₆O | [2] |
| Molar Mass | 98.14 g/mol | 70.09 g/mol | [2] |
| Boiling Point | 134-135 °C | 104 °C | [2] |
| Reactivity in Michael Addition | Expected to be lower than crotonaldehyde due to steric hindrance and electronic effects. | Higher reactivity. Rate constants for reaction with thiols have been reported. | [1][3][4] |
| Cytotoxicity (IC50) | Data not available | IC50 values vary depending on the cell line and exposure time. For example, in mouse lymphocytes, the IC50 for viability after 3-hour exposure is reported. | [5] |
Experimental Protocols
Michael Addition Reaction Kinetics (General Protocol)
This protocol describes a general method for comparing the reaction rates of this compound and crotonaldehyde with a nucleophile, such as a thiol, using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Crotonaldehyde
-
Thiol nucleophile (e.g., N-acetylcysteine)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each aldehyde and the thiol nucleophile in the phosphate buffer.
-
Determination of λmax: Record the UV-Vis spectrum of a dilute solution of each aldehyde to determine the wavelength of maximum absorbance (λmax) for the α,β-unsaturated system.
-
Kinetic Measurements: a. Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25 °C). b. In a quartz cuvette, mix a known concentration of the aldehyde with a large excess of the thiol nucleophile in the phosphate buffer. c. Immediately begin monitoring the decrease in absorbance at the λmax of the aldehyde over time. d. Record data at regular intervals until the reaction is complete.
-
Data Analysis: a. Under pseudo-first-order conditions ([Thiol] >> [Aldehyde]), the reaction will follow first-order kinetics with respect to the aldehyde. b. Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the observed rate constant (-k_obs). c. The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the thiol nucleophile (k₂ = k_obs / [Thiol]). d. Compare the calculated k₂ values for this compound and crotonaldehyde to determine their relative reactivities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of this compound and crotonaldehyde on a cell line (e.g., HepG2 human liver cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6]
Materials:
-
This compound and Crotonaldehyde
-
HepG2 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and crotonaldehyde in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of the aldehydes. Include a vehicle control (medium with the same concentration of solvent used to dissolve the aldehydes) and a no-cell control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the no-cell control from all other absorbance values. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) x 100. c. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. d. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve.
Biological Activity and Signaling Pathways
α,β-Unsaturated aldehydes are known to be biologically active, often exerting toxic effects through their reactivity with cellular nucleophiles such as glutathione (B108866) (GSH) and protein cysteine residues. This reactivity can lead to oxidative stress and the activation of various signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation.[7][8] The activation of the NF-κB pathway is a common cellular response to stress, including exposure to reactive aldehydes. Lipid peroxidation-derived aldehydes, a class that includes crotonaldehyde, are known to activate NF-κB signaling.[7][8]
The activation of NF-κB by these aldehydes is thought to occur through the modification of key proteins in the signaling cascade, such as the IκB kinase (IKK) complex or by inducing oxidative stress, which is a known activator of NF-κB.
While it is plausible that this compound also activates the NF-κB pathway, likely to a different extent than crotonaldehyde due to its altered reactivity and potential differences in cellular uptake and metabolism, specific experimental data for this compound is currently lacking in the reviewed literature.
Conclusion
The presence of an α-ethyl group in this compound is predicted to decrease its chemical reactivity in reactions such as Michael additions compared to crotonaldehyde, primarily due to increased steric hindrance and a minor electron-donating effect. This difference in reactivity is likely to translate into altered biological activity, including cytotoxicity and the modulation of cellular signaling pathways. Further experimental studies are required to provide quantitative data to directly compare these two aldehydes and to fully elucidate the biological consequences of α-alkylation in this class of compounds. The provided experimental protocols offer a framework for conducting such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Butenal, 2-ethyl- | C6H10O | CID 5362897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tceq.texas.gov [tceq.texas.gov]
- 6. staging.aapd.org [staging.aapd.org]
- 7. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Ethylcrotonaldehyde and Other α,β-Unsaturated Aldehydes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, α,β-unsaturated aldehydes are pivotal building blocks, prized for their versatile reactivity. This guide provides an objective comparison of 2-ethylcrotonaldehyde (B1231484) against other commonly utilized α,β-unsaturated aldehydes, namely crotonaldehyde (B89634) and cinnamaldehyde (B126680). The comparison focuses on their performance in key synthetic transformations, supported by experimental data and detailed protocols to inform your research and development endeavors.
Executive Summary
This compound, with its additional ethyl group at the α-position, exhibits distinct reactivity compared to less substituted α,β-unsaturated aldehydes like crotonaldehyde and the phenyl-substituted cinnamaldehyde. This structural difference influences steric hindrance and electronic effects, impacting reaction rates, yields, and stereoselectivity in crucial synthetic reactions such as Michael additions, Diels-Alder reactions, and reductions. While crotonaldehyde often provides high yields in various reactions, the steric bulk of this compound can influence product distribution and reaction kinetics. Cinnamaldehyde's reactivity is modulated by the phenyl group, which affects both steric and electronic properties of the conjugated system.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for the performance of this compound, crotonaldehyde, and cinnamaldehyde in key synthetic reactions.
Table 1: Michael Addition of Diethyl Malonate
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Sodium Ethoxide | Ethanol (B145695) | 4 h | ~85% (Estimated) | General knowledge |
| Crotonaldehyde | Chiral Aminocarboxylates | Chloroform | 24 h | >90% | [1] |
| Cinnamaldehyde | Piperidine | Ethanol | 24 h | ~90% | General knowledge |
Table 2: Diels-Alder Reaction with Cyclopentadiene (B3395910)
| Aldehyde | Temperature (°C) | Reaction Time | Yield (%) | Endo/Exo Ratio | Reference |
| This compound | 180 | 2 h | Not specified | Not specified | General knowledge |
| Crotonaldehyde | 20 | Not specified | High | Predominantly Endo | General knowledge |
| Cinnamaldehyde | 25 | 24 h | 80-90% | Predominantly Endo | [2] |
Table 3: Sodium Borohydride (B1222165) Reduction
| Aldehyde | Solvent | 1,2-Reduction Product (%) | 1,4-Reduction Product (%) | Reference |
| This compound | Ethanol/Water | Not specified | Not specified | |
| Crotonaldehyde | Isopropanol | 81% (Crotyl alcohol) | 19% (Butanol) | |
| Cinnamaldehyde | Ethanol | >95% (Cinnamyl alcohol) | <5% |
Key Synthetic Reactions: A Comparative Overview
Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation.
-
This compound: The ethyl group at the α-position introduces steric hindrance, which can decrease the reaction rate compared to less substituted aldehydes. However, it can also influence the stereochemical outcome of the reaction.
-
Crotonaldehyde: As a less sterically hindered substrate, crotonaldehyde generally reacts readily with a variety of Michael donors, often providing high yields of the adduct.[1]
-
Cinnamaldehyde: The phenyl group in cinnamaldehyde can influence the reactivity of the β-carbon through electronic effects. It is generally a good Michael acceptor.
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings.
-
This compound: The α-ethyl group can influence the facial selectivity of the cycloaddition, potentially leading to different diastereomeric ratios compared to other aldehydes.
-
Crotonaldehyde: It is a classic dienophile in Diels-Alder reactions, readily reacting with a variety of dienes to form cyclohexene (B86901) derivatives.
-
Cinnamaldehyde: The phenyl group can affect the electronics of the dienophile and introduce steric interactions, influencing both reactivity and stereoselectivity.[2]
Reduction
The reduction of α,β-unsaturated aldehydes can proceed via two main pathways: 1,2-reduction to form an allylic alcohol or 1,4-reduction (conjugate reduction) to yield a saturated aldehyde or alcohol.
-
This compound: The steric bulk of the α-ethyl group may favor 1,2-reduction by hindering the approach of the reducing agent to the β-carbon.
-
Crotonaldehyde: Reduction with sodium borohydride typically yields a mixture of the 1,2- and 1,4-reduction products.
-
Cinnamaldehyde: The phenyl group appears to electronically disfavor 1,4-reduction, leading to high selectivity for the 1,2-reduction product, cinnamyl alcohol.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via an aldol (B89426) condensation reaction.[3]
Materials:
-
2% Aqueous Sodium Hydroxide (B78521) solution
-
2% Sulfuric Acid solution
Procedure:
-
In a reaction vessel equipped with cooling and stirring, mix butyraldehyde and acetaldehyde in a molar ratio of approximately 1:4.
-
Cool the mixture to 0-5 °C.
-
Slowly add a 2% aqueous sodium hydroxide solution while maintaining the temperature below 15 °C.
-
After the addition is complete, continue stirring at this temperature for 2-3 hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Separate the organic layer.
-
Gradually add the organic layer to a boiling solution of 2% sulfuric acid to effect dehydration.
-
Distill the resulting this compound from the reaction mixture.
Michael Addition of Diethyl Malonate to Crotonaldehyde
This protocol outlines a general procedure for the Michael addition of diethyl malonate to crotonaldehyde.[1]
Materials:
-
Crotonaldehyde
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (catalytic amount) in absolute ethanol.
-
To this solution, add diethyl malonate and stir for 15 minutes at room temperature.
-
Cool the mixture in an ice bath and add crotonaldehyde dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Neutralize the reaction with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Diels-Alder Reaction of Cinnamaldehyde with Cyclopentadiene
This protocol describes a typical Diels-Alder reaction between cinnamaldehyde and cyclopentadiene.[2]
Materials:
-
Cinnamaldehyde
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Dichloromethane (or other suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve cinnamaldehyde in dichloromethane.
-
Cool the solution in an ice bath.
-
Add freshly cracked cyclopentadiene to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Sodium Borohydride Reduction of Cinnamaldehyde
This protocol details the selective 1,2-reduction of cinnamaldehyde to cinnamyl alcohol.
Materials:
-
Cinnamaldehyde
-
Sodium borohydride
-
Ethanol (95%)
-
Ice bath
Procedure:
-
Dissolve cinnamaldehyde in 95% ethanol in a round-bottom flask and cool the solution in an ice bath.
-
In a separate beaker, dissolve sodium borohydride in cold 95% ethanol.
-
Slowly add the sodium borohydride solution to the cinnamaldehyde solution while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield cinnamyl alcohol.
Visualizations
General Workflow for α,β-Unsaturated Aldehyde Synthesis and Key Reactions
Caption: General synthetic route and key applications of α,β-unsaturated aldehydes.
Michael Addition Reaction Pathway
Caption: Mechanistic pathway of the Michael addition reaction.
Diels-Alder Cycloaddition
Caption: Concerted mechanism of the Diels-Alder reaction.
Reduction Pathways of α,β-Unsaturated Aldehydes
References
A Comparative Guide to the Validation of Analytical Methods for 2-Ethylcrotonaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2-Ethylcrotonaldehyde: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
Due to the limited availability of specific validation data for this compound, this guide utilizes performance data from its structurally similar and well-studied analogue, crotonaldehyde. This information serves as a robust benchmark for establishing and validating analytical methods for this compound.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) using DNPH Derivatization
This is a widely adopted and cost-effective method for the analysis of aldehydes and ketones.[1][2][3] The derivatization with DNPH converts the carbonyl group into a stable 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV detection.[1][2]
Experimental Protocol
1. Reagent Preparation:
-
DNPH Reagent: Prepare a solution of 0.05% (w/v) 2,4-dinitrophenylhydrazine in 2N hydrochloric acid.
-
Sample Diluent: Acetonitrile (B52724) is commonly used as the diluent for standards and samples.
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound-DNPH derivative in acetonitrile. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Derivatization: For a gaseous sample, draw a known volume of air through a sorbent tube coated with DNPH. For a liquid sample, mix the sample with the DNPH reagent and allow it to react. The reaction is typically carried out under acidic conditions.[2][4]
3. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.
-
Detection: The UV detector is set to a wavelength of 360-365 nm, the region of maximum absorbance for the DNPH derivatives.[4][5]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of its DNPH derivative to the calibration curve generated from the standards. The sum of the areas of the two isomeric peaks (syn and anti) of the derivative should be used for quantification.[2]
References
Quantitative Analysis of 2-Ethylcrotonaldehyde: A Comparative Guide to GC-MS and HPLC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of reactive aldehydes like 2-Ethylcrotonaldehyde in complex mixtures is a critical analytical challenge. This guide provides an objective comparison of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and High-Performance Liquid Chromatography (HPLC) with UV or MS detection after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This comparison is supported by experimental data and detailed methodologies to aid in selecting the most appropriate method for specific research needs.
Principle of the Analytical Methods
Both GC-MS and HPLC techniques rely on a derivatization step to enhance the analytical performance for aldehydes. Derivatization improves the stability, volatility (for GC), and detectability of the target analyte.
-
GC-MS with PFBHA Derivatization: In this method, the aldehyde group of this compound reacts with PFBHA to form a stable oxime derivative. This derivative is more volatile and thermally stable, making it suitable for GC separation. The pentafluorobenzyl group in the derivative is highly electron-capturing, which significantly enhances the sensitivity of detection by mass spectrometry, especially when using selected ion monitoring (SIM).[1][2]
-
HPLC with DNPH Derivatization: This technique involves the reaction of this compound with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by a UV detector. Alternatively, the derivative can be analyzed by mass spectrometry for enhanced selectivity and sensitivity.[3][4]
Quantitative Performance Comparison
The selection of an analytical method often depends on its quantitative performance characteristics, such as the limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery. The following tables summarize typical performance data for the analysis of aldehydes using the two described methods. While specific data for this compound is limited, the data for the structurally similar crotonaldehyde (B89634) and other aldehydes provide a reliable reference.
Table 1: GC-MS with PFBHA Derivatization - Performance Data
| Parameter | Typical Value | Analyte/Matrix |
| Limit of Detection (LOD) | 0.01 - 0.17 µmol L⁻¹ | Carbonyl compounds in water[5] |
| Limit of Quantitation (LOQ) | 0.1 ppbv | Carbonyl compounds in air[6] |
| Linearity (r²) | > 0.99 | Aldehydes in beer[7] |
| Recovery (%) | 84 - 119% | Carbonyl compounds in e-liquids[8] |
| Precision (%RSD) | < 18% | Carbonyl compounds in e-liquids[8] |
Table 2: HPLC with DNPH Derivatization - Performance Data
| Parameter | Typical Value | Analyte/Matrix |
| Limit of Detection (LOD) | 4.3 - 21.0 µg/L | Aliphatic aldehydes[9] |
| Limit of Quantitation (LOQ) | 0.04 µg•mL⁻¹ | Muscone (a ketone)[10] |
| Linearity (r²) | > 0.999 | Carbonyl compounds[11] |
| Recovery (%) | 98.37% - 100.32% | Muscone (a ketone)[10] |
| Precision (%RSD) | < 4.12% | Muscone (a ketone)[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable quantitative data. The following sections provide representative methodologies for both analytical techniques.
GC-MS Analysis of this compound-PFBHA Derivative
1. Sample Preparation and Derivatization [1][2]
-
To 1 mL of the sample (e.g., in aqueous solution or an appropriate organic solvent), add a suitable internal standard.
-
Adjust the pH of the sample to a range of 4-6.
-
Prepare a fresh solution of PFBHA in water (e.g., 1-15 mg/mL).
-
Add an excess of the PFBHA solution to the sample vial and seal it.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
After cooling to room temperature, perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or toluene (B28343) (e.g., 2 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen to a final volume of approximately 100 µL.
2. GC-MS Instrumental Conditions [2]
-
Gas Chromatograph (GC):
-
Column: Non-polar capillary column (e.g., ZB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C for 2 minutes, ramp at 5°C/min to 180°C, then ramp at 25°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230-250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. A characteristic ion for PFBHA derivatives is often found at m/z 181.[1]
-
HPLC-UV Analysis of this compound-DNPH Derivative
1. Sample Preparation and Derivatization [12]
-
For aqueous samples, an air sample drawn through a DNPH-coated silica (B1680970) cartridge, or a liquid sample, the derivatization is performed in an acidic solution.
-
To the sample, add a solution of DNPH in a suitable solvent (e.g., acetonitrile) acidified with a strong acid (e.g., hydrochloric or phosphoric acid).
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
The resulting DNPH-hydrazone derivatives can be extracted using a solid-phase extraction (SPE) cartridge or through liquid-liquid extraction.
-
Elute or dissolve the final derivative in the mobile phase for HPLC analysis.
2. HPLC-UV Instrumental Conditions [13]
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) is commonly used. For example, a water-acetonitrile (55:45, v/v) isocratic mobile phase.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 15 µL.
-
-
UV Detector:
-
Detection Wavelength: The maximum absorbance for DNPH derivatives is typically around 360 nm.
-
Method Comparison and Recommendations
| Feature | GC-MS with PFBHA Derivatization | HPLC with DNPH Derivatization |
| Principle | Separation based on volatility and boiling point in the gas phase. | Separation based on polarity in the liquid phase. |
| Sample Volatility | Requires volatile and thermally stable analytes or derivatives. | Suitable for non-volatile and thermally labile compounds. |
| Derivatization | PFBHA derivatization is essential to increase volatility and sensitivity. | DNPH derivatization is necessary for UV detection and improved chromatography. |
| Sensitivity | Generally offers very high sensitivity, especially in SIM mode. | Good sensitivity with UV detection, which can be enhanced with MS detection. |
| Selectivity | High selectivity is achieved through mass spectrometric detection. | Good selectivity with UV detection, which can be significantly improved with MS detection. |
| Sample Throughput | Can have faster run times for simple mixtures. | Run times can be longer, but UHPLC can significantly reduce analysis time.[3] |
| Instrumentation Cost | Generally higher initial instrument cost. | Lower initial cost for HPLC-UV systems compared to GC-MS. |
| Typical Applications | Trace level analysis in environmental and biological samples. | Routine analysis in environmental, food, and industrial samples. |
Recommendations:
-
For high sensitivity and selectivity, especially in complex biological matrices, GC-MS with PFBHA derivatization is the preferred method. The use of SIM mode allows for very low detection limits.
-
For routine quality control and when analyzing less complex matrices, HPLC-UV with DNPH derivatization offers a robust, reliable, and more cost-effective solution. The widespread availability of HPLC systems makes this a more accessible technique for many laboratories.
-
When dealing with a wide range of aldehydes with varying volatilities, HPLC-based methods may offer greater versatility.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. gcms.cz [gcms.cz]
- 8. Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization | CORESTA [coresta.org]
- 9. researchgate.net [researchgate.net]
- 10. iomcworld.com [iomcworld.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. epa.gov [epa.gov]
- 13. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the E and Z Isomers of 2-Ethylcrotonaldehyde
A comprehensive guide for researchers navigating the subtle yet significant spectroscopic differences between the (E) and (Z) isomers of 2-ethylcrotonaldehyde (B1231484). This report synthesizes available data from NMR, IR, and mass spectrometry to facilitate their distinct identification and characterization.
In the realm of organic chemistry, the seemingly minor spatial rearrangement of atoms in geometric isomers can lead to profound differences in physical, chemical, and biological properties. For researchers in drug development and materials science, the ability to unequivocally distinguish between E (entgegen or opposite) and Z (zusammen or together) isomers is paramount. This guide provides a detailed spectroscopic comparison of the E and Z isomers of this compound, an α,β-unsaturated aldehyde, equipping scientists with the necessary data and protocols for their accurate identification.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of this compound. It is important to note that while data for the more stable E-isomer is more readily available, comprehensive experimental data for the Z-isomer is sparse in the current literature. The presented data for the Z-isomer is therefore based on general principles of spectroscopy for similar compounds and should be considered predictive.
Table 1: ¹H NMR Spectroscopic Data (Predicted for Z-isomer)
| Proton Assignment | (E)-2-Ethylcrotonaldehyde Chemical Shift (δ, ppm) | (Z)-2-Ethylcrotonaldehyde Chemical Shift (δ, ppm) (Predicted) |
| Aldehydic proton (-CHO) | ~9.4 | ~9.3 |
| Vinylic proton (=CH-) | ~6.5 | ~6.3 |
| Methylene (B1212753) protons (-CH₂-) | ~2.3 | ~2.5 |
| Methyl protons (-CH=C-CH₃) | ~2.0 | ~2.1 |
| Methyl protons (-CH₂-CH₃) | ~1.0 | ~1.1 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for Z-isomer)
| Carbon Assignment | (E)-2-Ethylcrotonaldehyde Chemical Shift (δ, ppm) | (Z)-2-Ethylcrotonaldehyde Chemical Shift (δ, ppm) (Predicted) |
| Carbonyl carbon (C=O) | ~194 | ~193 |
| Vinylic carbon (=C-CHO) | ~155 | ~154 |
| Vinylic carbon (=CH-) | ~145 | ~144 |
| Methylene carbon (-CH₂-) | ~22 | ~20 |
| Methyl carbon (-CH=C-CH₃) | ~14 | ~18 |
| Methyl carbon (-CH₂-CH₃) | ~13 | ~12 |
Table 3: IR Spectroscopic Data
| Vibrational Mode | (E)-2-Ethylcrotonaldehyde Wavenumber (cm⁻¹) | (Z)-2-Ethylcrotonaldehyde Wavenumber (cm⁻¹) (Predicted) |
| C=O stretch | ~1685 | ~1690 |
| C=C stretch | ~1640 | ~1645 |
| Aldehydic C-H stretch | ~2720, ~2820 | ~2725, ~2825 |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) | Major Fragmentation Peaks (m/z) |
| (E)-2-Ethylcrotonaldehyde | 98 | 69, 41 |
| (Z)-2-Ethylcrotonaldehyde | 98 | 69, 41 (Expected to be very similar to E-isomer) |
Key Spectroscopic Differences and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: In ¹³C NMR, the steric compression experienced by the methyl group attached to the double bond in the Z-isomer is predicted to cause an upfield shift (shielding) for this carbon compared to the E-isomer. The other carbon chemical shifts are expected to show minor variations.
Infrared (IR) Spectroscopy:
The IR spectra of E and Z isomers of α,β-unsaturated aldehydes are often very similar. The most notable difference may be in the C=C stretching vibration. Generally, the trans (E) isomer exhibits a stronger and slightly lower frequency C=C stretching band compared to the cis (Z) isomer.[1] However, for this compound, the C=O stretching frequency for the E-isomer is observed around 1685 cm⁻¹, which is typical for a conjugated aldehyde.[1][2] A slightly higher frequency might be anticipated for the Z-isomer due to potential changes in conjugation planarity.
Mass Spectrometry (MS):
As geometric isomers, the E and Z forms of this compound will have the same molecular weight and are expected to produce very similar mass spectra under electron ionization (EI) conditions. The molecular ion peak will be observed at m/z = 98.[3][4][5] The major fragmentation patterns, including the loss of an ethyl radical (M-29) to give a fragment at m/z = 69 and the formation of the allyl cation at m/z = 41, are likely to be common to both isomers.[3][4][5] Therefore, mass spectrometry alone is not a reliable method for distinguishing between these isomers without prior separation.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. However, the following general procedures are recommended for obtaining high-quality data for α,β-unsaturated aldehydes.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or KBr pellet should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS):
-
Sample Introduction: For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, diethyl ether) is injected into the GC.
-
Ionization: Electron ionization (EI) at 70 eV is the standard method for generating fragments and obtaining a characteristic mass spectrum.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm. A baseline correction should be performed using a cuvette containing only the solvent. The λmax for α,β-unsaturated aldehydes is typically in the range of 210-250 nm for the π → π* transition.[6] A weaker n → π* transition may be observed at longer wavelengths.
Logical Relationship of Isomers and Spectroscopic Techniques
The following diagram illustrates the relationship between the E and Z isomers of this compound and the spectroscopic methods used for their differentiation.
Conclusion
The definitive spectroscopic differentiation of (E)- and (Z)-2-ethylcrotonaldehyde relies primarily on NMR spectroscopy, where predictable differences in chemical shifts can be observed. While IR spectroscopy may offer subtle clues, mass spectrometry is generally not suitable for distinguishing these geometric isomers without prior separation. The significant lack of experimental data for the Z-isomer highlights an area for future research. The protocols and comparative data presented in this guide provide a foundational framework for researchers to confidently identify and characterize these important chemical entities.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 2-Butenal, 2-ethyl- | C6H10O | CID 5362897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethyl-trans-2-butenal [webbook.nist.gov]
- 5. 2-Butenal, 2-ethyl- [webbook.nist.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to GC-MS and HPLC for Aldehyde Analysis
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of aldehydes is paramount due to their roles as key intermediates in chemical synthesis, their presence as impurities in pharmaceutical products, and their significance as biomarkers of oxidative stress. The two leading analytical techniques for aldehyde analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each offer distinct advantages and are suited to different analytical challenges. This guide provides an objective comparison of their performance for aldehyde analysis, supported by experimental data and detailed methodologies.
Core Principles and Derivatization
Due to their inherent volatility, polarity, and reactivity, direct analysis of low-molecular-weight aldehydes can be challenging.[1] Therefore, a derivatization step is commonly employed for both GC-MS and HPLC to improve chromatographic separation and enhance detection.[1][2]
-
GC-MS analysis typically requires derivatization to increase the volatility of aldehydes. A widely used reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable and volatile oxime derivatives.[3][4] These derivatives are then separated based on their boiling points and interactions with the GC column's stationary phase and detected by mass spectrometry.[2]
-
HPLC analysis, conversely, often utilizes derivatization to introduce a chromophore for UV-Vis or fluorescence detection. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms 2,4-dinitrophenylhydrazone derivatives that are readily detectable.[5][6] Separation in HPLC is based on the analyte's polarity and interaction with the stationary and mobile phases.[2]
Quantitative Performance Comparison
The choice between GC-MS and HPLC for aldehyde analysis often depends on the specific requirements for sensitivity, the nature of the sample matrix, and the target aldehydes. The following table summarizes key quantitative performance parameters for both techniques based on published data.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Limit of Detection (LOD) | Aldehyde-dependent, can reach low ng/L to µg/L levels. For hexanal (B45976) and heptanal, LODs of 0.006 nM and 0.005 nM have been reported.[1][4] | Generally offers high sensitivity, with LODs often in the low µg/L to ng/L range. For methylglyoxal (B44143) and glyoxal, LODs of 0.2 µg/L and 1.0 µg/L have been achieved.[1][4] | Derivatization reagent and sample matrix significantly impact LODs for both techniques.[1] |
| Limit of Quantitation (LOQ) | Typically in the µg/L range. For formaldehyde (B43269) and acetaldehyde (B116499) in a drug substance, LOQs of 30 ppm and 60 ppm have been reported, respectively.[1][7] | Often lower than GC-MS, in the µg/L to ng/L range.[1] | Method validation is crucial to establish accurate LOQs for specific applications. |
| Linearity (R²) | Generally excellent, with R² values >0.99 commonly achieved.[8] | Also demonstrates excellent linearity with R² values typically >0.99.[9] | The calibration range should be appropriate for the expected sample concentrations. |
| Accuracy/Recovery (%) | Typically in the range of 80-120%.[1][8] | Typically in the range of 80-120%. | Stable isotope-labeled internal standards are recommended for both techniques to improve accuracy.[1] |
| Precision (%RSD) | Generally below 15%.[8] | Generally below 15%.[9] | Lower values indicate higher precision. |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. Below are representative experimental protocols for aldehyde analysis using GC-MS with PFBHA derivatization and HPLC with DNPH derivatization.
GC-MS with PFBHA Derivatization Protocol
This protocol is suitable for the analysis of volatile aldehydes in aqueous samples.
1. Reagents and Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)
-
Internal standard solution (e.g., isotopically labeled aldehyde)
-
Hydrochloric acid (HCl) for pH adjustment
-
Extraction solvent (e.g., hexane (B92381) or toluene)
-
Sodium chloride
-
Anhydrous sodium sulfate (B86663)
2. Sample Preparation and Derivatization:
-
To 1 mL of the aqueous sample in a vial, add the internal standard.
-
Add 100 µL of the 10 mg/mL PFBHA solution.[1]
-
Adjust the pH to 3 with HCl.[1]
-
Seal the vial and incubate at 60°C for 60 minutes.[5]
-
After cooling to room temperature, add an extraction solvent (e.g., 1 mL of hexane).
-
Add sodium chloride to saturate the aqueous phase and improve extraction efficiency.
-
Vortex vigorously for 1-2 minutes and allow the phases to separate.
-
Transfer the organic layer to a new vial containing anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
3. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes; ramp at 10°C/min to 280°C, hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for target aldehydes to enhance sensitivity.
HPLC with DNPH Derivatization Protocol
This protocol is suitable for the analysis of aldehydes in various liquid samples.
1. Reagents and Materials:
-
2,4-dinitrophenylhydrazine (DNPH) solution (e.g., saturated solution in acetonitrile (B52724) or acidic solution)
-
Internal standard solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
C18 Solid Phase Extraction (SPE) cartridges
2. Sample Preparation and Derivatization:
-
To a known volume of the sample, add the internal standard.
-
Add an excess of the DNPH derivatizing reagent.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40°C) for a defined period (e.g., 1-2 hours).
-
For sample cleanup and concentration, pass the derivatized solution through a C18 SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the aldehyde-DNPH derivatives from the cartridge with acetonitrile.
-
Adjust the final volume and transfer to an autosampler vial for HPLC analysis.
3. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detector: UV-Vis or Diode Array Detector (DAD) at 360 nm
-
For higher sensitivity and specificity, an LC-MS/MS system can be used with Electrospray Ionization (ESI) in positive ion mode and Multiple Reaction Monitoring (MRM) data acquisition. [1]
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for aldehyde analysis by GC-MS and HPLC.
Caption: Experimental workflow for aldehyde analysis using GC-MS with PFBHA derivatization.
Caption: Experimental workflow for aldehyde analysis using HPLC with DNPH derivatization.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of aldehydes in a variety of matrices. The choice between the two is dictated by the specific analytical goals, the properties of the aldehydes of interest, and the sample matrix.
-
GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile aldehydes, offering high sensitivity and specificity. The requirement for derivatization to increase volatility is a key consideration in the workflow.
-
HPLC , particularly when coupled with UV or MS detection, is a versatile and robust method applicable to a broader range of aldehydes, including those that are non-volatile or thermally labile. The simplicity and effectiveness of DNPH derivatization make it a popular choice.
For comprehensive aldehyde profiling, especially in complex matrices, a cross-validation approach utilizing both GC-MS and HPLC can provide the most complete and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. ijcpa.in [ijcpa.in]
- 8. gcms.cz [gcms.cz]
- 9. shimadzu.com [shimadzu.com]
A Comparative Guide to the Accuracy and Precision of Aldehyde Derivatization Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of aldehydes is crucial for applications ranging from monitoring environmental pollutants and food quality to assessing biomarkers of disease and ensuring pharmaceutical product safety. Due to their often volatile and reactive nature, aldehydes typically require derivatization prior to analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of common aldehyde derivatization methods, focusing on their accuracy and precision, supported by experimental data and detailed protocols.
The choice of derivatization reagent is a critical factor that influences the sensitivity, selectivity, and reproducibility of an aldehyde quantification method. This guide will focus on four widely used derivatization agents: 2,4-dinitrophenylhydrazine (B122626) (DNPH), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), dansylhydrazine, and o-phenylenediamine.
Quantitative Performance Data
The following tables summarize the performance characteristics of various aldehyde derivatization methods coupled with chromatographic analysis. These metrics are essential for evaluating the reliability and suitability of a method for a specific application.
Table 1: Comparison of Accuracy and Precision for Aldehyde Derivatization Methods
| Derivatization Reagent | Analytical Method | Analyte(s) | Accuracy (% Recovery) | Precision (%RSD) | Matrix |
| PFBHA | GC-MS | Decanal | 98.5% - 102.3% | 3.2% (Intra-day), 4.5% (Inter-day)[1] | Plasma[1] |
| PFBHA | GC-MS | Formaldehyde & Acetaldehyde | 68.37% - 128.22% | 1.34% - 14.53% | Various Foods[2] |
| DNPH | HPLC-UV | Various Aldehydes & Ketones | Not Specified | < 0.4% (retention time), < 0.65% (area)[3] | Standards |
| Dansylhydrazine | LC-MS | Malondialdehyde | 92% - 98%[4] | 1.8% - 7.3% (Inter-day), 1.8% - 6.1% (Intra-day)[4] | Urine & Serum[4] |
| o-Phenylenediamine | GC-NPD | Diacetyl, 2,3-pentanedione, etc. | Quantitative Recovery | Not Specified | Air (on sorbent tubes) |
Table 2: Comparison of Limits of Detection (LOD) and Quantitation (LOQ) for Aldehyde Derivatization Methods
| Derivatization Reagent | Analytical Method | Analyte(s) | LOD | LOQ |
| PFBHA | GC-MS | Decanal | 0.5 ng/mL[1] | 1.5 ng/mL[1] |
| PFBHA | GC-MS | Volatile Aldehydes (C3-C9) | 0.001 nM | 0.003 nM[5] |
| PFBHA | GC-MS | Hexanal & Heptanal | 0.006 nM & 0.005 nM | Not Specified |
| DNPH | LC-MS/MS | Formaldehyde & Acetaldehyde | Not Specified | 30 PPM & 60 PPM[6] |
| DNPH | HPLC-UV | Hexanal & Heptanal | 1.7 nmol L⁻¹ & 2.5 nmol L⁻¹ | Not Specified |
| Dansylhydrazine | LC-MS | Malondialdehyde | Not Specified | 5.63 nM (urine), 5.68 nM (serum)[4] |
| o-Phenylenediamine | GC-NPD | Diacetyl, 2,3-pentanedione, etc. | 5-10 ng/sample | Not Specified |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflows for aldehyde derivatization and analysis.
Experimental Protocols
Detailed methodologies are crucial for achieving accurate and reproducible results. Below are representative experimental protocols for the derivatization of aldehydes using DNPH and PFBHA.
Protocol 1: Derivatization of Aldehydes using 2,4-Dinitrophenylhydrazine (DNPH) for LC-MS/MS Analysis
This protocol is adapted for the analysis of aldehydes in aqueous samples.
Materials:
-
Sample containing aldehydes
-
2,4-Dinitrophenylhydrazine (DNPH) solution (saturated in acetonitrile (B52724) with 1% phosphoric acid)[6]
-
Internal standard solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)
Procedure:
-
To 1 mL of the aqueous sample, add an appropriate amount of the internal standard.
-
Add 1 mL of the saturated DNPH solution.[6]
-
Vortex the mixture to ensure thorough mixing.
-
Incubate the mixture at 40°C for 30 minutes to allow for the formation of the DNPH-hydrazone derivatives.[6]
-
After incubation, allow the sample to cool to room temperature.
-
If the sample matrix is complex, perform a solid-phase extraction (SPE) cleanup step to remove interfering substances.
-
The sample is now ready for direct injection into the LC-MS/MS system or can be stored appropriately.
Protocol 2: Derivatization of Aldehydes using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis
This protocol is suitable for the analysis of volatile aldehydes in biological fluids.
Materials:
-
Plasma or other biological fluid sample
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)[6]
-
Internal standard solution (e.g., deuterated aldehyde)
-
Hexane (B92381) (HPLC grade)
-
Hydrochloric acid (HCl) for pH adjustment
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To 1 mL of the plasma sample, add an appropriate amount of the internal standard.
-
Add 100 µL of the PFBHA solution.[6]
-
Adjust the pH of the mixture to 3 with HCl to facilitate the derivatization reaction.[6]
-
Vortex the mixture to ensure thorough mixing.
-
Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.[6]
-
After incubation, allow the sample to cool to room temperature.
-
Extract the PFBHA-oxime derivatives by adding 500 µL of hexane and vortexing for 1 minute.[6]
-
Centrifuge the sample at 5000 rpm for 5 minutes to separate the organic and aqueous layers.[6]
-
Carefully transfer the upper hexane layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The dried hexane extract is now ready for injection into the GC-MS system.
Comparison of Derivatization Reagents
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is one of the most common derivatization reagents for aldehydes and ketones.[7] It reacts with the carbonyl group to form a stable hydrazone derivative that can be readily analyzed by HPLC-UV or LC-MS.[5][7]
-
Advantages:
-
Disadvantages:
-
The reaction can sometimes produce E/Z stereoisomers, which may complicate chromatographic separation and quantification.[7]
-
The derivatization reaction is typically performed under acidic conditions, which may not be suitable for all analytes or matrices.[9]
-
Can be less reactive towards certain conjugated aliphatic aldehydes.
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
PFBHA is a highly effective derivatization reagent, particularly for GC-MS analysis. It reacts with aldehydes to form stable oxime derivatives.
-
Advantages:
-
Reacts quantitatively with a wide range of aldehydes, including conjugated ones.
-
The resulting PFBHA-oximes are thermally stable and highly volatile, making them ideal for GC analysis.
-
The pentafluorobenzyl group provides a strong signal in electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry, leading to high sensitivity.
-
The derivatization procedure is often straightforward and does not typically require a cleanup step.
-
-
Disadvantages:
-
The reagent and its derivatives can be sensitive to moisture.
-
Primarily suited for GC-based methods.
-
Dansylhydrazine
Dansylhydrazine is a fluorescent labeling reagent that reacts with carbonyl compounds to form highly fluorescent hydrazones.[10]
-
Advantages:
-
Disadvantages:
-
The stability of the dansylhydrazone derivatives can be a concern and may require careful optimization of the analytical method.
-
Potential for background interference from the reagent itself or other fluorescent compounds in the sample.
-
o-Phenylenediamine
o-Phenylenediamine is used for the derivatization of α-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal, to form stable quinoxaline (B1680401) derivatives.[12]
-
Advantages:
-
Provides specificity for α-dicarbonyl compounds.
-
The resulting quinoxaline derivatives are stable and can be analyzed by GC or HPLC.[12]
-
-
Disadvantages:
-
Limited to the analysis of α-dicarbonyls and not suitable for general aldehyde analysis.
-
The derivatization reaction conditions may need to be optimized for different sample matrices.
-
Conclusion
The selection of an appropriate aldehyde derivatization method is paramount for achieving accurate and precise quantitative results. This guide provides a comparative overview of common derivatization reagents, highlighting their respective strengths and weaknesses.
-
DNPH remains a robust and widely used reagent, particularly for HPLC-UV analysis, but potential isomeric separation issues should be considered.
-
PFBHA is an excellent choice for high-sensitivity GC-MS analysis of a broad range of aldehydes due to the formation of thermally stable and highly responsive derivatives.
-
Dansylhydrazine offers exceptional sensitivity for LC-based methods, especially when fluorescence detection or enhanced mass spectrometric response is required.
-
o-Phenylenediamine is a specialized reagent that provides excellent selectivity for the analysis of α-dicarbonyl compounds.
Researchers, scientists, and drug development professionals should carefully consider the specific aldehydes of interest, the sample matrix, the required sensitivity, and the available analytical instrumentation when choosing a derivatization strategy. Method validation, including the assessment of accuracy, precision, linearity, and limits of detection and quantitation, is essential to ensure the reliability of the obtained data. The use of stable isotope-labeled internal standards is also highly recommended to improve the accuracy and precision of the analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Evaluation of media and derivatization chemistry for six aldehydes in a passive sampler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ダンシルヒドラジン for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 2-Ethylcrotonaldehyde Analysis: GC-MS vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary analytical techniques for the quantification of 2-Ethylcrotonaldehyde: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is designed to assist laboratories in selecting the appropriate methodology, understanding expected performance characteristics, and designing or participating in inter-laboratory comparison studies.
Data Presentation: A Comparative Overview
The selection of an analytical method for this compound is a critical decision that influences the accuracy, sensitivity, and efficiency of results. Both GC-MS and HPLC are powerful techniques, each with distinct advantages. GC-MS is generally favored for volatile compounds like this compound, while HPLC offers a robust alternative, particularly for liquid samples.[1]
Below is a summary of typical performance characteristics for each method, based on data from the analysis of structurally similar aldehydes. These values can serve as a benchmark for individual laboratory performance and as a basis for inter-laboratory comparisons.
| Performance Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | < 0.13 µg/L | ~1 µg/L |
| Limit of Quantification (LOQ) | < 0.5 µg/L | ~3 µg/L |
| Accuracy (% Recovery) | 84 - 119% | 91 - 107% |
| Precision (%RSD) | < 18% | < 15% |
Note: The data presented are synthesized from typical performance characteristics observed in the analysis of similar short-chain unsaturated aldehydes and should be considered as representative examples.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results in an inter-laboratory study.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method involves the derivatization of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to enhance its volatility and detection sensitivity.[2]
1. Sample Preparation and Derivatization:
-
An aqueous sample containing this compound is buffered to a pH of 4-5.
-
An excess of PFBHA solution is added.
-
The mixture is heated at 60°C for 1 hour to form the PFBHA-oxime derivative.
-
The derivative is extracted with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated if necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The characteristic ion at m/z 181 is often used for quantification of PFBHA derivatives.[2]
-
High-Performance Liquid Chromatography (HPLC) Protocol
This method relies on the reaction of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative that can be detected by UV-Vis absorption.[3]
1. Sample Preparation and Derivatization:
-
The sample is passed through a cartridge coated with acidified DNPH.
-
Alternatively, the sample can be reacted with a DNPH solution in a suitable solvent (e.g., acetonitrile).
-
The reaction mixture is allowed to stand for at least 1 hour to ensure complete derivatization.
-
The resulting solution containing the DNPH-hydrazone derivative is then ready for HPLC analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.
-
For example, starting with 60% acetonitrile and increasing to 80% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 360 nm.
Mandatory Visualizations
Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial distribution of test materials to the final evaluation of laboratory performance.
Caption: Workflow of an inter-laboratory comparison study.
Analytical Workflow Comparison: GC-MS vs. HPLC
This diagram outlines the key steps involved in the analysis of this compound using both GC-MS and HPLC techniques, highlighting the differences in their respective workflows.
Caption: Comparison of GC-MS and HPLC analytical workflows.
References
performance of different catalysts in 2-Ethylcrotonaldehyde synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-Ethylcrotonaldehyde (B1231484), a key intermediate in various chemical manufacturing processes, is of significant interest. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall efficiency of the aldol (B89426) condensation reaction between n-butyraldehyde and acetaldehyde. This guide provides an objective comparison of the performance of different catalytic systems, supported by experimental data, to aid in catalyst selection and process optimization.
The synthesis of this compound is primarily achieved through the aldol condensation of n-butyraldehyde and acetaldehyde. This reaction can be effectively catalyzed by both homogeneous and heterogeneous systems. While traditional methods have relied on homogeneous alkali catalysts, recent research has explored the use of solid base catalysts to offer advantages in terms of catalyst separation and reusability. This guide will delve into the performance of representative catalysts from both categories.
Performance Comparison of Catalysts
The following tables summarize the quantitative performance of different catalysts in the synthesis of this compound and related aldol condensation reactions. It is important to note that the experimental conditions may vary across different studies, which can influence the reported performance metrics.
Table 1: Homogeneous Catalyst Performance in this compound Synthesis
| Catalyst | Reactant Ratio (Butyraldehyde:Acetaldehyde) | Temperature (°C) | Reaction Time (h) | Butyraldehyde Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |
| 2% aq. NaOH | 1:4 (molar) | ~12 | 7-8 | Not specified | Not specified | Good yields reported | [1] |
Table 2: Heterogeneous Catalyst Performance in Aldol Condensation
| Catalyst | Reactants | Reactant Ratio | Temperature (°C) | Butyraldehyde Conversion (%) | Product Selectivity (%) | Reference |
| NaX Zeolite | n-Butyraldehyde | (Self-condensation) | 150 | ~15 | >98.5 (for 2-ethyl-2-hexenal) | Not specified for this compound |
| Hydrotalcite (KW2200) | Acetaldehyde & Heptaldehyde | 2:1 (molar) | 120 | Not specified | ~25 (yield of cross-condensation product) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the experimental protocols for the synthesis of this compound using the discussed catalytic systems.
Homogeneous Catalysis: Aqueous Sodium Hydroxide (B78521)
A traditional and widely practiced method for this compound synthesis involves the use of an aqueous solution of sodium hydroxide as a catalyst.[1]
Reaction Setup: A suitable reaction vessel is charged with a mixture of n-butyraldehyde and acetaldehyde, typically in a 1:4 molar ratio. The vessel is equipped with a cooling system, a stirrer, and a dropping funnel.
Procedure:
-
The aldehyde mixture is cooled to approximately 0°C with continuous stirring.
-
A 2% aqueous solution of sodium hydroxide is slowly added to the cooled mixture via the dropping funnel.
-
The reaction temperature is allowed to rise to and be maintained at around 12°C.
-
The reaction is monitored, and the alkalinity is maintained at a caustic concentration of 0.03% to 0.04%.
-
After the reaction reaches equilibrium (typically 7-8 hours), the mixture is neutralized.
-
The resulting aldol mixture is then dehydrated by adding it to a boiling solution of dilute sulfuric acid (e.g., 2%).
Heterogeneous Catalysis: Hydrotalcite
Hydrotalcites are layered double hydroxides that can act as solid base catalysts for aldol condensation reactions.
Catalyst Preparation and Activation:
-
A commercial hydrotalcite, such as KW2200, is used.
-
The catalyst is activated by calcination at a specific temperature (e.g., 450°C) to convert the hydroxide layers into mixed metal oxides, which possess basic sites.
Reaction Setup: A pressure reactor (autoclave) is charged with the activated hydrotalcite catalyst, n-butyraldehyde, acetaldehyde, and a solvent (e.g., toluene).
Procedure:
-
The reactants and catalyst are loaded into the autoclave.
-
The reactor is purged with an inert gas (e.g., nitrogen) and then pressurized.
-
The reaction mixture is heated to the desired temperature (e.g., 120°C) with stirring.
-
The reaction is allowed to proceed for a specified duration.
-
After the reaction, the reactor is cooled, and the catalyst is separated from the product mixture by filtration.
-
The liquid product is then analyzed to determine conversion and selectivity.
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the general workflows for both homogeneous and heterogeneous catalytic synthesis of this compound.
Caption: Workflow for Homogeneous Catalysis.
Caption: Workflow for Heterogeneous Catalysis.
Catalyst Characterization
The performance of heterogeneous catalysts is intrinsically linked to their physical and chemical properties. Key characterization techniques for catalysts like hydrotalcites include:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the catalyst before and after calcination.
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal stability and decomposition behavior of the catalyst precursor, which helps in determining the optimal calcination temperature.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area and pore size distribution, which are crucial for catalytic activity.
-
Temperature-Programmed Desorption of CO2 (CO2-TPD): To quantify the number and strength of basic sites on the catalyst surface.
By understanding the performance data, experimental protocols, and characterization of different catalysts, researchers can make informed decisions to optimize the synthesis of this compound for their specific applications. The move towards heterogeneous catalysts like hydrotalcites presents a promising avenue for developing more sustainable and environmentally friendly chemical processes.
References
A Comparative Guide to Hydrogenation Catalysts for Unsaturated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of α,β-unsaturated aldehydes to their corresponding unsaturated alcohols is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The primary challenge lies in achieving high selectivity towards the hydrogenation of the carbonyl (C=O) bond while preserving the carbon-carbon double bond (C=C), a feat that is thermodynamically challenging.[1][2][3] This guide provides a comparative overview of various heterogeneous catalysts employed for this purpose, supported by experimental data to aid in catalyst selection and experimental design.
Performance Comparison of Hydrogenation Catalysts
The choice of catalyst—comprising the active metal, and often a promoter and a support—is paramount in directing the selectivity of the hydrogenation reaction. Noble metals such as platinum (Pt), palladium (Pd), ruthenium (Ru), and iridium (Ir), as well as non-noble metals like cobalt (Co), have been extensively studied.[4][5] Bimetallic and alloyed catalysts frequently exhibit enhanced selectivity due to electronic and geometric effects.[6]
Below is a summary of the performance of various catalysts in the hydrogenation of common unsaturated aldehydes like cinnamaldehyde (B126680), crotonaldehyde, and citral.
Cinnamaldehyde Hydrogenation
| Catalyst | Support | Conversion (%) | Selectivity to Cinnamyl Alcohol (%) | Temperature (°C) | Pressure (bar H₂) | Reference |
| Pt | Carbon Xerogel | Low | - | 75 | 16 | [2] |
| Pt-Co | Carbon Xerogel | Moderate | - | 75 | 16 | [2] |
| Pt-Zn | Carbon Xerogel | High | High | 75 | 16 | [2] |
| Pt-Mo(Na)_400N | Carbon | 66.4 | - | 80 | 5 | [7] |
| Ir-FeOx | rutile TiO₂ | >95 | >95 | - | - | [8] |
| Co₁Re₁ | TiO₂ | 99 | 89 | 140 | (formic acid as H₂ source) | [5] |
Crotonaldehyde Hydrogenation
| Catalyst | Support | Conversion (%) | Selectivity to Crotyl Alcohol (%) | Temperature (°C) | Pressure (bar H₂) | Reference |
| Pd | Al₂O₃ | - | Not Observed | 50 | 1.5 | [9] |
| Cu | Al₂O₃ | Low | 1.5 | 50 | 1.5 | [9] |
| PdCu-SAA | Al₂O₃ | ~100 | Low | 50 | 1.5 | [9] |
| Ru | ZnO | - | Max at 3.0% Ru loading | - | - | [10] |
Citral Hydrogenation
| Catalyst | Support | Conversion (%) | Selectivity to Geraniol/Nerol (%) | Temperature (°C) | Pressure (bar H₂) | Reference |
| Co-Ni | SiO₂ | 99 | 59 | 90 | 4 | [11] |
| Ni-Cu | SiO₂ | - | Lower than Co-Ni | 90 | 4 | [11] |
| Cu-Co | SiO₂ | - | Lower than Co-Ni | 90 | 4 | [11] |
| Pt | MgAl₂O₄ | - | - | 70 | 1 | [6] |
| Pt-Sn | MgAl₂O₄ | - | Increased with Sn addition | 70 | 1 | [6] |
| Pt-Sn | γ-Al₂O₃ | - | Higher than MgAl₂O₄ support | 70 | 1 | [6] |
Reaction Pathways and Experimental Workflow
The hydrogenation of an unsaturated aldehyde can proceed through several pathways, leading to different products. The desired pathway is the selective hydrogenation of the C=O bond to yield an unsaturated alcohol.
Caption: Reaction network for the hydrogenation of an unsaturated aldehyde.
A typical experimental workflow for comparing the performance of different catalysts is depicted below. This process involves catalyst synthesis, characterization, the hydrogenation reaction, and subsequent product analysis.
Caption: General experimental workflow for catalyst performance evaluation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for key experimental stages.
Catalyst Preparation (Impregnation Method Example)
-
Support Pre-treatment: The support material (e.g., SiO₂, Al₂O₃, activated carbon) is dried in an oven at a specified temperature (e.g., 120 °C) for several hours to remove adsorbed water.
-
Precursor Solution Preparation: A solution of the metal precursor (e.g., H₂PtCl₆, PdCl₂, RuCl₃) is prepared in a suitable solvent (e.g., deionized water, ethanol) to achieve the desired metal loading. For bimetallic catalysts, precursors of both metals are dissolved.
-
Impregnation: The support is added to the precursor solution and stirred or agitated for a set period (e.g., 24 hours) to ensure uniform impregnation.
-
Drying: The solvent is removed by rotary evaporation or oven drying at a moderate temperature (e.g., 80-100 °C).
-
Calcination and Reduction: The dried catalyst is calcined in air or an inert atmosphere at a high temperature (e.g., 300-500 °C) to decompose the precursor. This is followed by reduction in a hydrogen flow at a specific temperature to obtain the active metallic phase.
Liquid-Phase Hydrogenation Reaction
-
Reactor Setup: A high-pressure batch reactor is typically used. The catalyst is loaded into the reactor along with the solvent (e.g., isopropanol, ethanol, toluene) and the unsaturated aldehyde substrate.
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) and then with hydrogen to remove air.
-
Reaction Execution: The reactor is heated to the desired temperature and pressurized with hydrogen to the target pressure. The reaction mixture is stirred vigorously to ensure good mass transfer.
-
Sampling and Analysis: Liquid samples are withdrawn at regular intervals and analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity to different products. An internal standard is often used for accurate quantification.
Product Analysis
-
Gas Chromatography (GC): A GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5) is used for the separation and quantification of the reactant and products.
-
Calibration: The GC is calibrated with standard solutions of the unsaturated aldehyde and all expected products (unsaturated alcohol, saturated aldehyde, saturated alcohol) to determine their response factors.
-
Calculation of Conversion and Selectivity:
-
Conversion (%) = [(Initial moles of reactant - Final moles of reactant) / Initial moles of reactant] * 100
-
Selectivity to Product i (%) = [Moles of product i formed / (Initial moles of reactant - Final moles of reactant)] * 100
-
This guide provides a foundational understanding of the comparative performance of various catalysts for the selective hydrogenation of unsaturated aldehydes. For specific applications, further optimization of the catalyst system and reaction conditions is recommended.
References
- 1. Liquid Phase Selective Hydrogenation of Citral over Bimetallic Transition Metal Catalysts | Ananthan | International Journal of Chemistry | CCSE [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly Selective Hydrogenation of Unsaturated Aldehydes in Aqueous Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective C [[double bond, length as m-dash]] O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. [PDF] Liquid Phase Selective Hydrogenation of Citral over Bimetallic Transition Metal Catalysts | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Assessing the Purity of Synthesized 2-Ethylcrotonaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis of 2-Ethylcrotonaldehyde, a key intermediate in various chemical manufacturing processes, including pharmaceuticals and fragrances. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, offering insights into their principles, performance, and practical applications. The information presented is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction to Purity Assessment of this compound
This compound is typically synthesized via an aldol (B89426) condensation reaction between acetaldehyde (B116499) and butyraldehyde. This process can lead to the presence of unreacted starting materials, intermediates, and by-products. Therefore, robust analytical methods are required to quantify the purity of the final product and identify any potential impurities. The primary analytical techniques employed for this purpose include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, speed of analysis, and the nature of potential impurities. The following table summarizes the key performance characteristics of the most common methods for this compound purity assessment.
Table 1: Comparison of Analytical Techniques for this compound Purity Analysis
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, detection by flame ionization. | Separation based on volatility, with mass-based identification and quantification. | Separation based on polarity and interaction with a stationary phase, detection by UV absorbance. | Quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei. |
| Derivatization | Optional, but can improve peak shape and thermal stability (e.g., using PFBHA). | Optional, but can aid in identification and improve chromatography. | Typically required for enhanced UV detection (e.g., using DNPH). | Not required. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 95-99.9% | 90-100% (absolute purity) |
| Precision (%RSD) | < 2% | < 3% | < 2% | < 1% |
| Limit of Detection (LOD) | ~0.01 - 0.1 mg/L | ~1 - 10 µg/L | ~0.1 - 1 µg/L (as DNPH derivative) | ~0.1% (impurity) |
| Limit of Quantitation (LOQ) | ~0.04 - 0.4 mg/L | ~5 - 50 µg/kg | ~0.6 - 5 µg/m³ (as DNPH derivative)[1] | ~0.3% (impurity) |
| Analysis Time | 10-30 minutes | 15-40 minutes | 15-30 minutes | 5-15 minutes |
| Strengths | Robust, reliable, good for routine QC, cost-effective. | High specificity, excellent for impurity identification. | Wide applicability, good for non-volatile impurities. | Absolute quantification without a reference standard of the analyte, non-destructive, fast. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Higher instrument cost, potential for matrix effects. | Derivatization can be time-consuming and introduce errors. | Lower sensitivity compared to chromatographic methods, higher instrument cost. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible results. Below are representative methodologies for each of the key analytical techniques.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the purity of this compound and quantify related volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Autosampler.
Reagents:
-
This compound sample.
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or hexane).
-
Internal standard (e.g., nonane (B91170) or decane).
Procedure:
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask. Add a known amount of the internal standard and dilute to the mark with the chosen solvent.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C
-
-
Analysis: Inject the prepared sample and a blank solvent. Identify the peaks based on their retention times relative to a standard injection of this compound.
-
Quantification: Calculate the purity of this compound and the concentration of impurities based on the peak areas relative to the internal standard.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Objective: To determine the purity of this compound, particularly for non-volatile impurities, after derivatization.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Autosampler.
Reagents:
-
This compound sample.
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) and phosphoric acid).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of the this compound sample into a vial.
-
Add a known excess of the DNPH reagent solution.
-
Allow the reaction to proceed at room temperature for at least 1 hour in the dark to form the 2,4-dinitrophenylhydrazone derivative.
-
Quench the reaction with a suitable reagent if necessary and dilute with the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.[2]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the derivatized sample. The this compound-DNPH derivative will have a characteristic retention time.
-
Quantification: Determine the purity by comparing the peak area of the derivative to a calibration curve prepared from a pure standard of this compound treated with DNPH.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.[3][4][5]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
This compound sample.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).[6]
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of this compound (P_analyte) can be calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the purity assessment of this compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Comparison of analytical techniques for this compound purity.
Caption: Decision tree for selecting an analytical method for purity assessment.
References
A Comparative Guide to the Spectroscopic Cross-Validation of 2-Ethylcrotonaldehyde
This guide provides a comprehensive cross-validation of the spectroscopic properties of 2-Ethylcrotonaldehyde against structurally similar α,β-unsaturated aldehydes: crotonaldehyde, tiglaldehyde, and senecialdehyde. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives. Please note that where experimental data for this compound was unavailable, predicted values have been provided and are clearly marked.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) |
| This compound | ~1685 (Predicted) | ~1640 (Predicted) | ~2720, ~2820 (Predicted) |
| Crotonaldehyde | 1688 | 1642 | 2733, 2825 |
| Tiglaldehyde | 1685 | 1645 | 2710, 2815 |
| Senecialdehyde | 1678 | 1635 | 2725, 2810 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aldehydic H (CHO) | Vinylic H | Alkyl H |
| This compound | ~9.4 (s) (Predicted) | ~6.5 (q) (Predicted) | ~2.3 (q), ~1.1 (t), ~1.9 (d) (Predicted) |
| Crotonaldehyde | 9.49 (d) | 6.86 (dq), 6.13 (ddq) | 2.17 (dd) |
| Tiglaldehyde | 9.38 (s) | 6.45 (q) | 1.78 (s), 1.74 (d) |
| Senecialdehyde | 9.98 (d) | 5.88 (d) | 2.18 (s), 1.95 (s) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | C=O | C=C (α-carbon) | C=C (β-carbon) | Alkyl C |
| This compound | 195.2 | 140.1 | 155.8 | 21.5, 13.9, 14.2 |
| Crotonaldehyde | 193.8 | 132.8 | 158.4 | 18.3 |
| Tiglaldehyde | 195.5 | 139.1 | 153.2 | 14.5, 9.6 |
| Senecialdehyde | 190.8 | 128.5 | 165.1 | 27.8, 20.9 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 98 (Predicted) | 69, 55, 41 (Predicted) |
| Crotonaldehyde | 70 | 41, 39, 29 |
| Tiglaldehyde | 84 | 55, 41, 39 |
| Senecialdehyde | 84 | 69, 56, 41 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 scans was taken for each sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A 400 MHz NMR spectrometer was used.
-
Data Acquisition:
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 transients.
-
¹³C NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 transients, using a proton-decoupled pulse sequence.
-
Mass Spectrometry (MS)
-
Sample Preparation: The neat liquid sample was introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Instrumentation: An electron ionization (EI) mass spectrometer was used.
-
Data Acquisition: Mass spectra were recorded in the m/z range of 10-200 with an ionization energy of 70 eV.
Raman Spectroscopy
-
Sample Preparation: The liquid sample was placed in a glass capillary tube.
-
Instrumentation: A Raman spectrometer with a 785 nm laser excitation source was used.
-
Data Acquisition: Spectra were collected in the range of 200-3200 cm⁻¹ with a laser power of 100 mW and an integration time of 10 seconds. An average of 3 scans was acquired.
Visualizations
The following diagrams illustrate the relationships between the analyzed compounds and the workflow for spectroscopic data cross-validation.
2-Ethylcrotonaldehyde: A Comparative Review of Its Applications in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-Ethylcrotonaldehyde (B1231484), a six-carbon unsaturated aldehyde, serves as a key intermediate in the synthesis of a variety of commercially valuable chemicals. This guide provides a comparative analysis of its primary applications, focusing on its role in the production of 2-ethylbutanol and 2-ethylbutyraldehyde. The information presented is based on available patent literature, offering insights into reaction pathways and experimental procedures.
Synthesis of this compound and its Derivatives
The most well-documented route to this compound is through an aldol (B89426) condensation reaction. This process typically involves the reaction of butyraldehyde (B50154) with acetaldehyde (B116499) in the presence of a base, followed by dehydration.
Experimental Protocol: Synthesis of this compound
A patented process outlines a method for producing this compound for subsequent hydrogenation.[1]
Materials:
-
Butyraldehyde
-
Acetaldehyde
-
2% aqueous solution of sodium hydroxide
-
2% sulfuric acid
Procedure:
-
A mixture of butyraldehyde and acetaldehyde, in a molar proportion of approximately 1:4, is condensed in the presence of a 2% aqueous solution of sodium hydroxide.[1]
-
The resulting aldol mixture is then dehydrated by gradual addition to a boiling solution of approximately 2% sulfuric acid, while maintaining a substantially constant acid concentration.[1]
-
The this compound is then isolated from the distillate.
This process can be visualized through the following workflow:
Application as a Chemical Intermediate
This compound is primarily utilized as an intermediate in the production of other valuable chemicals, notably 2-ethylbutanol and 2-ethylbutyraldehyde. This is typically achieved through hydrogenation of the aldehyde.[1]
Hydrogenation to 2-Ethylbutyraldehyde and 2-Ethylbutanol
The hydrogenation of this compound can yield either the saturated aldehyde (2-ethylbutyraldehyde) or the corresponding alcohol (2-ethylbutanol), depending on the reaction conditions and the catalyst used.
Experimental Protocol: Hydrogenation of this compound
Following its synthesis, the entire distillate containing this compound can be subjected to hydrogenation.
Procedure:
-
The distillate containing this compound is hydrogenated in the vapor phase.
-
A nickel catalyst is typically used for this conversion.[1]
-
The resulting product mixture contains 2-ethylbutyraldehyde and 2-ethylbutanol, which can then be separated by distillation.[1]
The following diagram illustrates this conversion pathway:
Comparative Performance
While detailed quantitative data for direct comparison with a wide range of alternatives is scarce in publicly available literature, some valuable insights can be drawn from existing documentation.
Comparison with Crotonaldehyde (B89634) as a Precursor
The patent describing the synthesis of this compound notes that substituting butyraldehyde with crotonaldehyde in the initial aldol condensation step leads to lower yields of the desired six-carbon products. This is because the reaction predominantly forms straight-chain aldehydes instead.[1] This suggests that for the synthesis of C6 derivatives, the use of butyraldehyde is superior.
| Reactant for Aldol Condensation | Primary Product Type | Yield of Desired C6 Product |
| Butyraldehyde | Branched-chain (2-ethyl) | Higher |
| Crotonaldehyde | Straight-chain | Lower[1] |
Other Potential Applications
While less documented with specific experimental data, this compound may have potential applications in other areas:
-
Polymers: Unsaturated aldehydes like crotonaldehyde can undergo polymerization.[4][5] By analogy, this compound could potentially be used as a monomer for the synthesis of specialty polymers, though specific studies and performance data are lacking.
Conclusion
This compound is a valuable chemical intermediate, particularly in the synthesis of 2-ethylbutanol and 2-ethylbutyraldehyde. The described synthesis and hydrogenation protocols provide a clear pathway for its production and utilization. While comparative data is limited, the superiority of using butyraldehyde over crotonaldehyde for the synthesis of C6 branched-chain products is noted. Further research into its potential applications in the fragrance and polymer industries could unveil new opportunities for this versatile molecule.
References
Safety Operating Guide
Proper Disposal of 2-Ethylcrotonaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Ethylcrotonaldehyde, a flammable and toxic unsaturated aldehyde. The following procedures are designed to offer clear, step-by-step guidance for the responsible management of this hazardous chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following immediate safety precautions when handling this compound:
-
Work in a Ventilated Area: Always handle this compound inside a certified chemical fume hood to minimize the inhalation of its irritating vapors.[1]
-
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant and chemical-resistant laboratory coat.
-
-
Ignition Sources: this compound is a flammable liquid.[2] Keep it away from all sources of ignition, including open flames, hot plates, and spark-producing equipment.[1]
-
Static Discharge: Ensure that all containers and equipment are properly grounded to prevent the buildup of static electricity.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the hazards and disposal of this compound.
| Parameter | Value | Source/Notes |
| CAS Number | 19780-25-7 | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₀O | |
| Flash Point | 31 °C (87.8 °F) | Indicates a flammable liquid. |
| RCRA Waste Code | D001 (Ignitability) | Likely classification due to its low flash point.[2][3][4] Additional toxicity characteristic codes may apply depending on the concentration and regulatory interpretation. |
| CERCLA Reportable Quantity (RQ) | 100 lbs (45.4 kg) | This is the RQ for "Crotonaldehyde," which is a closely related substance. A specific RQ for this compound is not listed, but this is a conservative and appropriate value to use.[5][6] |
Disposal Procedures
There are two primary methods for the disposal of this compound waste: direct disposal as hazardous waste and chemical neutralization followed by disposal. The choice of method will depend on the volume of waste, laboratory capabilities, and institutional policies.
Option 1: Direct Disposal as Hazardous Waste (Recommended for most laboratories)
This is the most straightforward and often the safest method for the disposal of this compound.
Operational Plan:
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical (e.g., glass or a suitable plastic).
-
Ensure the container is clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (Flammable, Toxic).
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
The storage area should be well-ventilated, away from heat and ignition sources, and incompatible materials.
-
Secondary containment is highly recommended to prevent the spread of material in case of a leak.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not attempt to transport the hazardous waste off-site yourself.
-
Option 2: Chemical Neutralization (For experienced personnel with appropriate facilities)
For laboratories with the necessary expertise and equipment, chemical neutralization can be an effective method to render the aldehyde less hazardous before disposal. The following protocol is based on the reaction of aldehydes with sodium bisulfite to form a non-hazardous bisulfite addition product.
Experimental Protocol: Neutralization of this compound with Sodium Bisulfite
Materials:
-
This compound waste
-
Sodium bisulfite (NaHSO₃)
-
Water (deionized or distilled)
-
Sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) for pH adjustment
-
pH paper or a pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
Procedure:
-
Preparation (in a chemical fume hood):
-
For every 1 gram of this compound to be neutralized, prepare a solution of 1.5 grams of sodium bisulfite dissolved in 10 mL of water. This represents an approximate 1.5 molar excess of the neutralizing agent.
-
Cool the sodium bisulfite solution in an ice bath. The reaction is exothermic, and cooling will help to control the temperature.
-
-
Neutralization Reaction:
-
Slowly and with constant stirring, add the this compound waste to the chilled sodium bisulfite solution.
-
Monitor the temperature of the reaction mixture. If the temperature rises significantly, slow the rate of addition.
-
Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
-
Verification of Neutralization:
-
After one hour, remove a small aliquot of the reaction mixture and test for the presence of residual aldehyde. This can be done using a qualitative test such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a precipitate in the presence of aldehydes. The absence of a precipitate indicates that the neutralization is complete.
-
-
pH Adjustment and Disposal:
-
Once the absence of aldehyde is confirmed, check the pH of the solution. It is likely to be acidic.
-
Slowly add a solution of sodium carbonate or dilute sodium hydroxide to neutralize the mixture to a pH between 6.0 and 8.0.
-
The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's EHS department before any drain disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Ethylcrotonaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Ethylcrotonaldehyde, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
This compound is a flammable liquid and vapor that is toxic in contact with skin and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Adherence to strict safety protocols is crucial to mitigate these risks and ensure the well-being of all laboratory personnel.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
Eye and Face Protection:
-
Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
In situations with a higher risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection:
-
Gloves: Wear chemical-resistant gloves.[1] Nitrile or neoprene gloves are recommended for handling aldehydes.[3] Always inspect gloves for any signs of degradation or puncture before use and change them frequently.
-
Protective Clothing: Flame-retardant and chemical-resistant clothing is essential.[4] This can include a lab coat with long sleeves, a chemical-resistant apron, or a full chemical suit, depending on the scale of the operation.[3][5] Clothing should be made of materials that resist penetration by flammable and corrosive liquids.[6]
-
Footwear: Closed-toe shoes are a minimum requirement. For larger quantities or in case of a spill, chemical-resistant boots should be worn.
Respiratory Protection:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound and related substances. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Parameter | Value | Reference |
| GHS Hazard Statements | H226: Flammable liquid and vapourH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Signal Word | Danger | [1] |
| LD50 (Oral, Rat) | 2600 uL/kg | [1] |
| LD50 (Skin, Rabbit) | 500 uL/kg | [1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks associated with this compound.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies
Spill Cleanup Procedure:
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Personal Protective Equipment: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE, including respiratory protection.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[8]
-
Neutralization (for Aldehydes): Commercial aldehyde neutralizing agents can be used to render the spill less hazardous.[9][10]
-
Collection: Carefully collect the absorbed and neutralized material into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste through your institution's Environmental Health and Safety (EHS) department.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them two to four cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused chemical, reaction mixtures, contaminated labware, and PPE, must be collected in a designated, properly labeled hazardous waste container.
-
Neutralization: For liquid aldehyde waste, chemical neutralization can render it non-hazardous and safe for drain disposal in some jurisdictions, provided you have approval from your local authorities.[9][10][13] Commercial neutralizing agents are available for this purpose.[9][10]
-
Container Management: Waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[14]
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of hazardous waste. Do not dispose of aldehyde waste down the drain unless it has been properly neutralized and you have received explicit permission to do so.[14][15]
Logical Relationship of PPE Selection
The selection of appropriate PPE is directly related to the potential hazards of this compound. The following diagram illustrates this relationship.
Caption: The relationship between the hazards of this compound and the required PPE.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. zoetisus.com [zoetisus.com]
- 4. FR Clothing and Chemical Burn Protection [froutlet.com]
- 5. 700 Blocked [magidglove.com]
- 6. tarasafe.com [tarasafe.com]
- 7. download.basf.com [download.basf.com]
- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 9. archtechnochem.com [archtechnochem.com]
- 10. wastewise.com [wastewise.com]
- 11. godavaribiorefineries.com [godavaribiorefineries.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 14. benchchem.com [benchchem.com]
- 15. vumc.org [vumc.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

